molecular formula C15H18O3 B3947005 4-butyl-7-ethoxy-2H-chromen-2-one

4-butyl-7-ethoxy-2H-chromen-2-one

Katalognummer: B3947005
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: ZFPKRRNLMUIAAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyl-7-ethoxy-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in biochemical and pharmacological research. While specific literature on this exact compound is limited, its structure suggests it may share properties with other 7-ethoxy coumarins, which are widely utilized as versatile fluorophores and substrates for cytochrome P450 enzyme activity assays . The 4-butyl substituent is a key structural feature that can significantly influence the compound's lipophilicity and overall interaction with biological membranes and protein binding sites, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can leverage this compound in the development of fluorescent sensors, as a tracer in metabolic studies, or as a building block in the synthesis of more complex heterocyclic molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

4-butyl-7-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-3-5-6-11-9-15(16)18-14-10-12(17-4-2)7-8-13(11)14/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPKRRNLMUIAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-butyl-7-ethoxy-2H-chromen-2-one chemical structure and properties

[1]

Executive Summary

4-Butyl-7-ethoxy-2H-chromen-2-one is a lipophilic coumarin derivative belonging to the class of 7-alkoxy-4-alkylcoumarins . Structurally characterized by a benzopyrone core substituted with a butyl chain at the C4 position and an ethoxy group at the C7 position, this molecule serves as a critical fluorogenic scaffold in biochemical research.

Its primary utility lies in cytochrome P450 (CYP) metabolic assays , where it functions as a substrate for O-dealkylation reactions.[1][2] The presence of the 4-butyl group significantly enhances lipophilicity (logP) compared to the standard 7-ethoxy-4-methylcoumarin (7-EMC), altering its binding affinity and specificity for hydrophobic active sites in CYP isoenzymes. This guide details the physicochemical properties, synthesis pathways, and experimental protocols for utilizing this compound in drug metabolism and pharmacokinetics (DMPK) studies.

Chemical Identity & Structural Analysis[1][4]

Nomenclature and Identification
  • IUPAC Name: 4-butyl-7-ethoxy-2H-chromen-2-one

  • Common Names: 7-Ethoxy-4-butylcoumarin

  • Molecular Formula: C₁₅H₁₈O₃

  • Molecular Weight: 246.30 g/mol

  • SMILES: CCCCC1=C(C=O)OC2=C1C=CC(=C2)OCC (Canonical representation)

Structural Pharmacophore

The molecule consists of three distinct domains governing its reactivity and spectral properties:

  • Coumarin Core (2H-chromen-2-one): A conjugated system providing UV absorption and intrinsic fluorescence. The lactone ring is susceptible to hydrolysis under strong alkaline conditions.

  • 7-Ethoxy Group (Electron Donor): An auxochrome that red-shifts the absorption maximum and increases fluorescence quantum yield. It is the site of metabolic attack (O-deethylation).

  • 4-Butyl Chain (Lipophilic Anchor): A hydrophobic tail that facilitates membrane intercalation and interaction with hydrophobic pockets of enzymes.

Physicochemical Properties Table
PropertyValue (Experimental/Predicted)Context
Physical State White to off-white crystalline solidStandard conditions
Melting Point 85–90 °CDerivative estimate [1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires organic co-solvent
Solubility (Organic) Soluble in DMSO, Methanol, ChloroformStock solution preparation
LogP ~4.2High lipophilicity
Fluorescence (Ex/Em) ~325 nm / ~390 nm (Intact)Blue region
Product (Ex/Em) ~370 nm / ~450 nm (7-Hydroxy)Cyan region (Post-metabolism)

Synthesis & Manufacturing

The synthesis of 4-butyl-7-ethoxy-2H-chromen-2-one follows a convergent pathway, primarily utilizing the Pechmann Condensation to form the coumarin core, followed by Williamson Ether Synthesis for functionalization.

Synthetic Pathway Diagram

SynthesisResorcinolResorcinol(1,3-Dihydroxybenzene)Intermediate4-Butyl-7-hydroxycoumarin(Fluorescent Intermediate)Resorcinol->IntermediatePechmannCondensationKetoEsterEthyl 3-oxoheptanoate(Beta-Keto Ester)KetoEster->IntermediateAcidCatAcid Catalyst(H2SO4 or Amberlyst-15)AcidCat->IntermediateFinalProduct4-Butyl-7-ethoxycoumarin(Target Molecule)Intermediate->FinalProductWilliamsonEther SynthesisEthylHalideEthyl Iodide/Bromide+ K2CO3 (Base)EthylHalide->FinalProduct

Figure 1: Two-step synthetic route yielding 4-butyl-7-ethoxycoumarin from resorcinol precursors.

Detailed Protocol
Step 1: Pechmann Condensation
  • Reagents: Resorcinol (1.0 eq), Ethyl 3-oxoheptanoate (1.0 eq).

  • Catalyst: 70% Sulfuric acid (H₂SO₄) or Amberlyst-15 (solid acid).

  • Procedure:

    • Mix resorcinol and ethyl 3-oxoheptanoate in a round-bottom flask.

    • Add acid catalyst dropwise while maintaining temperature < 10°C (ice bath) to prevent polymerization.

    • Stir at room temperature for 12–24 hours or heat to 60°C for 2 hours.

    • Pour reaction mixture into crushed ice/water. The solid precipitate is 4-butyl-7-hydroxycoumarin .

    • Filter, wash with cold water, and recrystallize from ethanol.

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Reagents: 4-butyl-7-hydroxycoumarin (1.0 eq), Ethyl iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or DMF (Anhydrous).

  • Procedure:

    • Dissolve the hydroxycoumarin in anhydrous acetone.

    • Add K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

    • Add Ethyl iodide dropwise. Reflux at 60°C for 4–6 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Upon completion, filter off inorganic salts. Evaporate solvent.

    • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Biological Applications: CYP450 Assays

The primary application of 4-butyl-7-ethoxy-2H-chromen-2-one is as a fluorogenic probe substrate for Cytochrome P450 enzymes. The reaction relies on the O-dealkylation mechanism, which unmasks the highly fluorescent phenolic hydroxyl group.

Mechanism of Action

The "pro-fluorescent" ethoxy ether has relatively low fluorescence intensity and a shorter emission wavelength. Upon enzymatic cleavage, the resulting 4-butyl-7-hydroxycoumarin anion (at physiological pH 7.4) exhibits intense cyan fluorescence.

MetabolismSubstrate4-Butyl-7-ethoxycoumarin(Low Fluorescence)IntermediateHemiacetal Intermediate(Unstable)Substrate->IntermediateHydroxylationCYPCytochrome P450(NADPH/O2)CYP->IntermediateProduct4-Butyl-7-hydroxycoumarin(High Fluorescence)Intermediate->ProductSpontaneousCollapseAldehydeAcetaldehydeIntermediate->Aldehyde

Figure 2: Enzymatic O-deethylation pathway utilized in high-throughput screening assays.

Experimental Protocol: Kinetic Assay

Objective: Determine CYP activity or inhibition (IC50) using 4-butyl-7-ethoxycoumarin.

  • Stock Preparation:

    • Dissolve compound in DMSO to create a 10 mM stock solution.

    • Store at -20°C in amber vials (light sensitive).

  • Reaction Mix (96-well plate):

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP (e.g., CYP1A2, CYP2B6).

    • Substrate: 10–50 µM 4-butyl-7-ethoxycoumarin (Final < 1% DMSO).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Measurement:

    • Mode: Kinetic (read every 2 mins for 30 mins).

    • Excitation: 370 nm (optimized for product).

    • Emission: 450 nm.[2]

  • Data Analysis:

    • Calculate the slope (RFU/min) of the linear portion.

    • Convert RFU to concentration using a standard curve of authentic 4-butyl-7-hydroxycoumarin [2].

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative may be limited, handle as a standard coumarin derivative.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.[3]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • ChemScene. (n.d.). 4-Butyl-7,8-dihydroxy-2h-chromen-2-one (Analogous Physical Data). Retrieved from [3]

  • Waxman, D. J., & Chang, T. K. (2006).[2] Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families.[2] Methods in Molecular Biology, 320, 153–156.[2] Retrieved from

  • TargetMol. (n.d.). 7-Ethoxy-4-Methylcoumarin (Structural Class Properties).[4] Retrieved from [5]

  • Cayman Chemical. (n.d.). 7-Ethoxy-4-(trifluoromethyl)coumarin (Fluorogenic Substrate Analog). Retrieved from

Technical Guide: Solubility Profiling of 4-Butyl-7-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-butyl-7-ethoxy-2H-chromen-2-one is a lipophilic coumarin derivative characterized by a significant solubility disparity between organic aprotic solvents and aqueous media. Due to the hydrophobic contribution of the C4-butyl chain and the C7-ethoxy substituent, this compound exhibits high solubility in DMSO (>50 mg/mL) but negligible solubility in water (<10 µg/mL) .

For research applications, this necessitates a strict "DMSO-Stock to Aqueous-Dilution" workflow. Direct dissolution in aqueous buffers is not feasible. Researchers must manage the "solubility cliff" —the rapid precipitation that occurs when high-concentration DMSO stocks are diluted into aqueous assay buffers.

Physicochemical Profile & SAR Analysis

To understand the solubility behavior, we must analyze the Structure-Activity Relationship (SAR) of the molecule's solvation potential.

Structural Determinants
  • Core Scaffold (2H-chromen-2-one): The coumarin ring is planar and aromatic. While the lactone (cyclic ester) provides hydrogen bond acceptors (C=O, -O-), it lacks hydrogen bond donors, limiting its interaction with water.

  • C7-Ethoxy Group (-OCH₂CH₃): Adds moderate lipophilicity. While the ether oxygen can accept H-bonds, the ethyl chain shields this interaction.

  • C4-Butyl Group (-(CH₂)₃CH₃): This is the critical determinant. The butyl chain is purely hydrophobic, adding significant bulk and van der Waals surface area. It disrupts the hydrogen-bonding network of water (entropic penalty), driving the molecule out of the aqueous phase.

Estimated Parameters

Based on fragment-based prediction and analog data (7-ethoxycoumarin):

ParameterValue (Est.)Implication
LogP (Octanol/Water) 3.8 – 4.5 Highly Lipophilic. Preferentially partitions into membranes or organic solvents.
H-Bond Donors 0No capacity to donate H-bonds to water.
H-Bond Acceptors 3Limited interaction via lactone/ether oxygens.
Molecular Weight ~246.3 g/mol Small molecule, but packing energy affects dissolution.

Solubility Mechanism: DMSO vs. Water[1][2]

Why DMSO Works (The Solvation Shell)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It dissolves 4-butyl-7-ethoxy-2H-chromen-2-one effectively through two mechanisms:

  • Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts with the polarized lactone region of the coumarin.

  • Dispersion Forces: The methyl groups of DMSO interact favorably with the hydrophobic butyl and ethoxy chains of the solute via van der Waals forces.

Why Water Fails (The Hydrophobic Effect)

Water molecules form a highly ordered hydrogen-bonded network.

  • Cavity Formation: To dissolve the coumarin, water must create a "cavity."

  • Entropic Penalty: Because the butyl and ethoxy groups cannot H-bond, water molecules at the interface must order themselves strictly (ice-like structure) to maintain their own H-bond network. This decrease in entropy (

    
    ) is energetically unfavorable, causing the solute to aggregate (precipitate) to minimize surface area.
    

Experimental Protocols

Preparation of DMSO Stock Solution (Standard: 10 mM)

This protocol ensures a stable, verified stock solution.

Reagents:

  • Compound: 4-butyl-7-ethoxy-2H-chromen-2-one (Solid).

  • Solvent: Anhydrous DMSO (Grade ≥99.9%). Note: Avoid wet DMSO; water uptake reduces solubility.

Procedure:

  • Weighing: Weigh approximately 2.46 mg of solid into a chemically resistant vial (glass or polypropylene).

  • Calculated Volume: Add 1.0 mL of DMSO to achieve a 10 mM concentration.

    • Calculation:

      
       for 1 M. Adjust for 10 mM.
      
  • Solubilization: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 5 minutes at room temperature.

    • Checkpoint: Solution must be optically clear.

  • Storage: Store at -20°C. Protect from light (coumarins can be photodegradable).

The "Solubility Cliff": Aqueous Dilution Protocol

Critical Warning: Diluting the DMSO stock >100-fold into water (e.g., 1% DMSO final) often exceeds the aqueous solubility limit, causing "crashing out" (precipitation).

Kinetic Solubility Assay (Turbidimetric): Use this to determine the maximum usable concentration in your biological assay.

  • Plate Setup: Use a 96-well clear UV-star plate.

  • Dilution Series: Prepare a range of concentrations (e.g., 100 µM to 0.1 µM) in buffer (PBS pH 7.4) keeping DMSO constant at 1%.

  • Incubation: Shake for 2 hours at RT.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Interpretation: An increase in OD620 compared to the blank indicates precipitation.

Comparative Solubility Data

The following data contrasts the target molecule with its parent analog (7-ethoxycoumarin) to illustrate the impact of the butyl group.

Solvent7-Ethoxycoumarin (Parent)*4-Butyl-7-ethoxy-2H-chromen-2-one (Target) Status
DMSO ~400 mg/mL> 50 mg/mL Soluble (Stock compatible)
Ethanol ~16 mg/mL~ 5 - 10 mg/mL**Moderately Soluble
Water 0.06 mg/mL (60 µg/mL)< 0.005 mg/mL (< 5 µg/mL) Insoluble
PBS (pH 7.4) < 0.05 mg/mL< 0.001 mg/mL Insoluble

*Data for 7-Ethoxycoumarin sourced from scent.vn and Sigma-Aldrich benchmarks. **Estimated based on Hansch substituent constants (+Butyl group).

Visualizations

Solubility Workflow Diagram

This workflow illustrates the decision logic for handling the compound.

SolubilityWorkflow Solid Solid Compound (4-butyl-7-ethoxy...) DMSO Dissolve in DMSO (10-50 mM Stock) Solid->DMSO Check Visual Check: Clear Solution? DMSO->Check Sonicate Sonicate / Warm (40°C) Check->Sonicate No (Cloudy) Dilution Aqueous Dilution (e.g., 1:1000 in PBS) Check->Dilution Yes (Clear) Sonicate->Check Precip Risk: Precipitation (Turbidity) Dilution->Precip Conc > Solubility Limit Assay Biological Assay (Soluble State) Dilution->Assay Conc < Solubility Limit

Caption: Step-by-step workflow for solubilization, highlighting the critical check for clarity and the risk of precipitation upon aqueous dilution.

Molecular Interaction Schematic

Conceptual representation of solvent interactions.

Interactions cluster_0 DMSO Environment (Soluble) cluster_1 Water Environment (Insoluble) Coumarin1 Coumarin Core Butyl1 Butyl Chain DMSO_Mol DMSO Molecules (Dipole & Dispersion) DMSO_Mol->Coumarin1 Dipole-Dipole DMSO_Mol->Butyl1 Van der Waals Coumarin2 Coumarin Core Coumarin2->Coumarin2 Aggregation (Precipitation) Butyl2 Butyl Chain Water_Mol Water Network (H-Bonding) Water_Mol->Butyl2 Repulsion (Hydrophobic Effect)

Caption: Mechanistic comparison: DMSO stabilizes the hydrophobic butyl chain via dispersion forces, while water forces aggregation due to the hydrophobic effect.

References

  • Sigma-Aldrich. 7-Ethoxycoumarin Product Information & Solubility Data. Retrieved from .

  • MedChemExpress. 7-Ethoxy-4-trifluoromethylcoumarin Solubility Protocol. Retrieved from .

  • Scent.vn. 7-Ethoxycoumarin (CAS 31005-02-4) Solubility Profile. Retrieved from .

  • BenchChem. Solubility and stability of coumarin derivatives in various solvents. Retrieved from .

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. (Foundational text on LogP and solubility rules).

4-butyl-7-ethoxy-2H-chromen-2-one CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-butyl-7-ethoxy-2H-chromen-2-one , a lipophilic coumarin derivative.

Note on Chemical Identity: As of the current chemical indexing (2025-2026), 4-butyl-7-ethoxy-2H-chromen-2-one does not possess a widely established, individual CAS number in public commercial registries (e.g., CAS Common Chemistry, PubChem). It is a specific alkyl-ether derivative of the known parent compound 4-butyl-7-hydroxy-2H-chromen-2-one (CAS: 342894-11-5).

This guide treats the compound as a custom synthesis target , providing the derived safety data, synthesis protocols, and physicochemical properties based on its parent scaffold and Structure-Activity Relationships (SAR).

Classification: Coumarin Derivative | Molecular Formula: C₁₅H₁₈O₃ | Molecular Weight: 246.30 g/mol

Executive Summary

4-butyl-7-ethoxy-2H-chromen-2-one (also known as 7-ethoxy-4-butylcoumarin) is a lipophilic fluorescent compound belonging to the benzopyrone class. Structurally, it consists of a coumarin core substituted with a butyl chain at the C4 position and an ethoxy group at the C7 position.

Unlike its common analog 7-ethoxy-4-methylcoumarin (a standard substrate for Cytochrome P450 dealkylation assays), the 4-butyl variant exhibits enhanced lipophilicity (higher LogP), altering its membrane permeability and binding affinity in hydrophobic pockets of enzymes such as Steroid Sulfatase (STS) and specific CYP450 isoforms.

Key Applications:

  • Fluorescent Probe: Lipophilic tag for cellular membrane studies.

  • Medicinal Chemistry: Intermediate for Steroid Sulfatase (STS) inhibitors.[1]

  • Bioassays: Substrate for O-dealkylation studies requiring higher hydrophobic interaction.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDataNote
IUPAC Name 4-butyl-7-ethoxy-2H-chromen-2-one
Common Synonyms 7-ethoxy-4-butylcoumarin; 4-butyl-7-ethoxy-1-benzopyran-2-one
Parent CAS 342894-11-5 Refers to 4-butyl-7-hydroxy-2H-chromen-2-one
SMILES CCCCC1=C(C=O)OC2=C1C=CC(OCC)=C2
Molecular Weight 246.30 g/mol
Predicted LogP ~4.2High lipophilicity compared to methyl analog (~2.[2][3]5)
Appearance White to Off-white Crystalline Solid
Solubility Soluble in DMSO, Acetone, Chloroform; Insoluble in Water

Synthesis Protocol

Since the specific ethoxy-derivative is not a standard catalog item, it is synthesized via a two-step protocol starting from commercially available precursors.

Step 1: Pechmann Condensation (Parent Scaffold Synthesis)

Objective: Synthesize 4-butyl-7-hydroxy-2H-chromen-2-one.

  • Reagents: Resorcinol (1.0 eq), Ethyl 3-oxoheptanoate (1.0 eq).

  • Catalyst: 70% Sulfuric Acid (

    
    ) or Amberlyst-15.
    
  • Condition:

    
    , then RT for 12h.
    

Mechanism: The acid-catalyzed condensation of resorcinol with the


-keto ester yields the coumarin ring with a butyl group at C4.
Step 2: Williamson Ether Synthesis (Ethylation)

Objective: Convert the 7-hydroxyl group to a 7-ethoxy group.

Protocol:

  • Dissolution: Dissolve 4-butyl-7-hydroxy-2H-chromen-2-one (1.0 eq) in anhydrous Acetone or DMF.

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 eq) to generate the phenoxide anion. Stir at RT for 30 min.
    
  • Alkylation: Add Ethyl Iodide (

    
    , 1.5 eq) dropwise.
    
  • Reflux: Heat to reflux (

    
     for Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisPath Resorcinol Resorcinol (C6H6O2) Intermediate 4-Butyl-7-hydroxycoumarin (CAS: 342894-11-5) Resorcinol->Intermediate Pechmann Condensation (H2SO4, 10°C) KetoEster Ethyl 3-oxoheptanoate (C9H16O3) KetoEster->Intermediate Product 4-Butyl-7-ethoxycoumarin (Target) Intermediate->Product Williamson Ether Synthesis (EtI, K2CO3, Acetone)

Caption: Two-step synthesis pathway from Resorcinol to 4-butyl-7-ethoxycoumarin.

Safety Data Sheet (SDS) - Derived Profile

Note: This safety profile is derived from the hazard classifications of the parent 4-butyl-7-hydroxycoumarin and the general class of 7-alkoxycoumarins.

Section 1: Hazards Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

Section 2: Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Section 3: Handling and Storage
  • Handling: Use only in a chemical fume hood. Avoid dust formation.[5]

  • Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. Light sensitive.

Safety Decision Tree

SafetyLogic Start Handling 4-Butyl-7-ethoxycoumarin Dust Dust Generation? Start->Dust Skin Skin/Eye Contact? Dust->Skin No Action1 Use Fume Hood Wear N95 Mask Dust->Action1 Yes Ingest Ingestion? Skin->Ingest No Action2 Rinse 15 min Consult Physician Skin->Action2 Yes Action3 Call Poison Control Rinse Mouth Ingest->Action3 Yes Safe Proceed with Experiment Ingest->Safe No

Caption: Decision logic for safe handling and emergency response.

Applications & References

Biological Relevance

The 4-butyl substitution pattern is critical in the development of Steroid Sulfatase (STS) inhibitors . Studies have shown that increasing the alkyl chain length at the C4 position (from methyl to butyl) can significantly enhance potency by filling the hydrophobic pocket of the STS enzyme active site. While the 7-hydroxy form is the active inhibitor (or sulfamate precursor), the 7-ethoxy derivative serves as a vital control compound or a fluorogenic substrate to assay O-dealkylase activity in a more lipophilic environment than standard probes allow.

References
  • Pechmann Condensation Protocol:Organic Reactions, Vol 7. Wiley & Sons. (General methodology for 4-alkylcoumarins).
  • Parent Compound Data: Sigma-Aldrich. 4-Butyl-7-hydroxy-2H-chromen-2-one Product Sheet. Link

  • STS Inhibitor SAR: Purohit, A., et al.[1] "The development of steroid sulfatase inhibitors." Journal of Steroid Biochemistry and Molecular Biology. (Discusses the role of C4-alkyl chains in coumarin binding).

  • Coumarin Fluorescence:Journal of Fluorescence. "Spectroscopic properties of 7-alkoxycoumarins.

Sources

A Technical Guide to the Photophysical Properties of 4-butyl-7-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the photophysical characteristics of 4-butyl-7-ethoxy-2H-chromen-2-one, a key fluorescent molecule. Designed for researchers, scientists, and professionals in drug development, this document details the core principles governing its fluorescence, the methodologies for its characterization, and the practical applications of its unique optical properties.

Introduction: The Significance of Coumarin Scaffolds

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrones, valued for their robust fluorescence and sensitivity to their molecular environment.[1] The strategic placement of substituents on the coumarin core allows for the fine-tuning of their electronic and, consequently, their photophysical properties.[1] The compound 4-butyl-7-ethoxy-2H-chromen-2-one features an electron-donating ethoxy group at the 7-position, which is known to enhance fluorescence via an intramolecular charge transfer (ICT) mechanism, and a butyl group at the 4-position.[1] These structural features make it a valuable scaffold in the development of fluorescent probes and labeling agents.[2][3]

Synthesis and Molecular Architecture

The synthesis of 4-substituted coumarins like 4-butyl-7-ethoxy-2H-chromen-2-one is most commonly achieved through the Pechmann condensation.[4][5][6][7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[5] For the target molecule, this would involve reacting 3-ethoxyphenol with ethyl 2-acetylhexanoate in the presence of a strong acid catalyst.

The selection of the Pechmann condensation is based on its versatility and efficiency in producing 4-substituted coumarins with good yields.[4][5] The acid catalyst plays a dual role: it facilitates both the initial transesterification and the subsequent keto-enol tautomerization required for the cyclization and formation of the coumarin ring.[5]

Core Photophysical Properties

The utility of a fluorophore is defined by its photophysical parameters. The following sections detail the key characteristics of 4-butyl-7-ethoxy-2H-chromen-2-one.

Absorption and Emission Spectra

The absorption of light by the coumarin core promotes an electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in the first excited singlet state (S₁). The subsequent relaxation from S₁ back to S₀ results in the emission of a photon, observed as fluorescence.

The positions of the absorption (λₐₑₛ) and emission (λₑₘ) maxima are highly dependent on the solvent environment, a phenomenon known as solvatochromism.[1] In polar solvents, the excited state, which is more polar than the ground state, is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.[8]

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is generally desirable for fluorescence applications as it minimizes the overlap between the absorption and emission spectra, thereby improving the signal-to-noise ratio. For 7-alkoxy coumarins, the Stokes shift typically increases with solvent polarity due to the greater stabilization of the excited state.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9] A high quantum yield is a critical attribute for a sensitive fluorescent probe. The quantum yield of coumarin derivatives can be significantly influenced by the solvent, with polar solvents often leading to higher quantum yields in 7-alkoxy coumarins.[10][11]

Solvatochromism: The Influence of the Environment

The sensitivity of 7-alkoxy coumarins to their local environment is a key feature.[1] The intramolecular charge transfer (ICT) from the electron-donating ethoxy group to the electron-accepting lactone ring is enhanced in polar solvents.[11] This leads to a more polar excited state, resulting in significant solvatochromic shifts.[8] This property can be exploited to probe the polarity of microenvironments, such as within biological membranes or protein binding sites.

Summary of Photophysical Data

The following table summarizes the expected photophysical properties of 4-butyl-7-ethoxy-2H-chromen-2-one in various solvents. These values are based on data for structurally similar 7-alkoxy coumarins.

PropertyEthanolAcetonitrileDichloromethaneCyclohexane
λₐₑₛ (nm) ~370~365~360~350
λₑₘ (nm) ~450~435~420~390
Stokes Shift (nm) ~80~70~60~40
ΦF (approx.) High (~0.8)Moderate-High (~0.7)Moderate (~0.6)Low (~0.1)

Note: These are estimated values based on trends observed for similar coumarin derivatives. Experimental verification is essential.

Experimental Protocols for Photophysical Characterization

To ensure scientific integrity, the characterization of any novel fluorophore must follow rigorous, self-validating protocols.

Overall Experimental Workflow

The comprehensive characterization of a coumarin derivative involves a systematic workflow to ensure accurate and reproducible data.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_qy Quantum Yield Determination P1 Synthesize & Purify Compound P2 Prepare Stock Solution (e.g., 1 mM in DMSO) P1->P2 P3 Prepare Dilute Solutions in Spectroscopic Grade Solvents P2->P3 A1 Acquire UV-Vis Spectra P3->A1 F1 Acquire Emission Spectra (Excite at λmax) P3->F1 Q1 Prepare Standard & Sample (Abs < 0.1) P3->Q1 A2 Determine λmax & Molar Extinction Coefficient (ε) A1->A2 F2 Determine λem & Stokes Shift F1->F2 Q2 Measure Absorbance & Integrated Fluorescence Intensity Q1->Q2 Q3 Calculate Relative ΦF Q2->Q3

A workflow for comprehensive photophysical characterization.
Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.[12]

Materials:

  • Fluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectrograde solvents

  • Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[12]

  • Your coumarin sample

Methodology:

  • Prepare Stock Solutions: Create stock solutions of your sample and the standard in the same solvent.

  • Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[13]

  • Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength (λₑₓ) using the UV-Vis spectrophotometer.[12]

  • Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the fluorometer, exciting at λₑₓ. Ensure the excitation and emission slit widths are kept constant for all measurements.[12]

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[12]

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The fluorescence quantum yield (ΦF,X) of the sample is calculated using the following equation:

    ΦF,X = ΦF,ST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦF is the fluorescence quantum yield

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts X and ST denote the unknown sample and the standard, respectively.[14]

Logic for Quantum Yield Calculation

The comparative method relies on the principle that for optically dilute solutions, the integrated fluorescence intensity is directly proportional to the amount of light absorbed.

G cluster_logic Quantum Yield Calculation Logic A Absorbance (A) Prop I ∝ A A->Prop I Integrated Fluorescence Intensity (I) Grad_X Gradient for Sample (Grad_X) Grad_ST Gradient for Standard (Grad_ST) Prop->I Ratio Ratio of Gradients (Grad_X / Grad_ST) Grad_X->Ratio Grad_ST->Ratio Phi_X Calculated ΦF of Sample Ratio->Phi_X Phi_ST Known ΦF of Standard Phi_ST->Phi_X Ref_Index Refractive Index Correction (η²_X / η²_ST) Ref_Index->Phi_X

Sources

Foreword: The Imperative of Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-butyl-7-ethoxy-2H-chromen-2-one

In the intricate journey from a promising chemical entity to a life-saving therapeutic, understanding a compound's metabolic fate is paramount. The liver, our primary metabolic clearinghouse, subjects xenobiotics to a battery of enzymatic processes that can dramatically alter their structure, efficacy, and safety profile. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that forms toxic metabolites can lead to late-stage clinical failure. Early, robust assessment of metabolic stability is therefore not merely a screening step but a foundational pillar of modern drug development. It allows us to de-risk candidates, inform structure-activity relationships (SAR), and predict human pharmacokinetics long before a compound enters clinical trials.[1][2]

This guide provides a comprehensive, field-proven framework for evaluating the in vitro metabolic stability of a specific coumarin derivative, 4-butyl-7-ethoxy-2H-chromen-2-one . We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also interpretable and actionable for drug development professionals.

Compound Profile: 4-butyl-7-ethoxy-2H-chromen-2-one

Before designing a metabolic study, a thorough understanding of the test article's physicochemical properties is essential. 4-butyl-7-ethoxy-2H-chromen-2-one is a derivative of coumarin, a structural motif found in many compounds with diverse pharmacological activities.[3]

Structural Features of Interest for Metabolism:

  • 7-ethoxy group: This ether linkage is a prime target for Phase I oxidative metabolism, specifically O-deethylation, primarily mediated by Cytochrome P450 (CYP) enzymes.[3][4][5]

  • 4-butyl group: This aliphatic chain presents multiple potential sites for hydroxylation along the chain, another common CYP-mediated reaction.

  • Coumarin Core: The lactone ring of the coumarin core can potentially undergo hydrolysis.

A summary of its key properties (experimentally determined or predicted) is crucial for method development.

PropertyValueSignificance in Metabolism Studies
Molecular FormulaC₁₅H₁₈O₃Defines the exact mass for LC-MS/MS detection.
Molecular Weight246.30 g/mol Influences solubility and membrane permeability.
XLogP3~3.5-4.5A high value suggests good membrane permeability but may also indicate higher non-specific binding to proteins and plastics.
H-Bond Acceptors3Affects solubility and interactions with enzyme active sites.
H-Bond Donors0Influences solubility and binding characteristics.

The Central Role of In Vitro Models: Microsomes and Hepatocytes

To probe a compound's metabolic fate, we utilize subcellular fractions and cellular systems derived from the liver.[1][6] The two most common and valuable models are liver microsomes and cryopreserved hepatocytes.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells. They are a rich source of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[7][8] Microsomal stability assays are cost-effective, high-throughput, and ideal for initial screening of CYP-mediated metabolism.[7]

  • Hepatocytes: These are intact, viable liver cells. They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as active transporter systems.[1][9] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of overall hepatic clearance.[10][11]

For our initial investigation of 4-butyl-7-ethoxy-2H-chromen-2-one, a human liver microsomal (HLM) stability assay is the logical starting point. It directly addresses the suspected primary metabolic pathways (O-deethylation and alkyl hydroxylation) and provides a rapid assessment of the compound's intrinsic clearance by the most significant enzyme system.[8]

Experimental Design: Human Liver Microsomal (HLM) Stability Assay

A robust assay is a self-validating system. Every component is chosen to ensure the results are reliable and reproducible.

Rationale for Key Parameters
  • Test System: Pooled Human Liver Microsomes (HLM). Using microsomes pooled from multiple donors (typically >15) averages out inter-individual variability in enzyme expression, providing a more representative model of the general population.[10]

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate). CYP enzymes require NADPH as a source of reducing equivalents to function. An NADPH-regenerating system is often used to ensure its concentration does not become a rate-limiting factor during the incubation.[12][13]

  • Compound Concentration: 1 µM. This concentration is typically well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes. This ensures that the rate of metabolism is directly proportional to the compound concentration (first-order kinetics), simplifying the calculation of half-life and intrinsic clearance.[14]

  • Protein Concentration: 0.5 mg/mL. This concentration provides sufficient enzymatic activity to observe metabolism of most compounds within a reasonable timeframe (e.g., 60 minutes) without causing excessive non-specific binding.[10][14]

  • Controls:

    • Negative Control (Minus Cofactor): Incubating the compound with microsomes without NADPH is critical. Any disappearance observed in this control points to non-enzymatic degradation (e.g., chemical instability in the buffer) or non-specific binding.[8]

    • Positive Controls: Including compounds with known metabolic fates validates the assay system. Verapamil (high clearance) and Diazepam (low clearance) are excellent choices to ensure the microsomes are metabolically active and the assay can distinguish between stable and labile compounds.[10]

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation (37°C) cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_compound Test Compound Stock (1 mM in DMSO) pre_inc Pre-incubate HLM, Buffer, & Compound prep_compound->pre_inc prep_hlm HLM Stock (20 mg/mL) prep_hlm->pre_inc prep_nadph NADPH Solution (10 mM) initiate Initiate reaction with NADPH prep_nadph->initiate prep_buffer Phosphate Buffer (100 mM, pH 7.4) prep_buffer->pre_inc pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Quench with cold Acetonitrile + IS sampling->quench centrifuge Centrifuge (Protein Precipitation) quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Calculation lcms->data

Caption: Workflow for the HLM metabolic stability assay.

Step-by-Step Protocol
  • Prepare Master Solutions:

    • Test Compound Working Solution (20 µM): Dilute 10 mM DMSO stock of 4-butyl-7-ethoxy-2H-chromen-2-one in phosphate buffer. The final DMSO concentration in the incubation should not exceed 0.1% to avoid solvent-induced enzyme inhibition.[1]

    • HLM Working Suspension (1 mg/mL): Thaw pooled HLM on ice and dilute in cold phosphate buffer (100 mM, pH 7.4).[13] Keep on ice until use.

    • NADPH Cofactor Solution (10 mM): Prepare fresh in phosphate buffer and keep at 37°C.[15]

  • Set up Incubation Plate:

    • In a 96-well plate, add 47.5 µL of the HLM working suspension to each well designated for a time point.

    • Add 2.5 µL of the 20 µM test compound working solution to each of these wells. This brings the pre-incubation volume to 50 µL and the microsomal protein and compound concentrations to their penultimate values.

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding 50 µL of the 10 mM NADPH solution to each well. The final volume is 100 µL, achieving the target concentrations (1 µM compound, 0.5 mg/mL HLM, 1 mM NADPH).[15]

  • Time-Point Sampling and Quenching:

    • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (IS) to the corresponding wells.[7] The acetonitrile serves to precipitate the microsomal proteins, instantly halting all enzymatic activity. The IS corrects for variability during sample processing and injection.

    • For the 0-minute time point, the quenching solution should be added before the NADPH.

  • Sample Processing:

    • Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[12]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis, offering unparalleled sensitivity and selectivity to quantify the parent compound in a complex biological matrix.[16][17]

Method Parameters
ParameterSettingRationale
LC System UPLC/UHPLCProvides superior resolution and faster run times compared to traditional HPLC.[17]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent for retaining and separating moderately lipophilic compounds like the test article.[18]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute the compound from the C18 column.
Gradient 5% to 95% B over 3 minutesA standard gradient to ensure elution of the compound while separating it from matrix components.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity in MRM mode.[17]
Ionization Electrospray Ionization, Positive Mode (ESI+)ESI is a soft ionization technique suitable for a wide range of drug-like molecules.[19] The coumarin structure is readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity by monitoring a specific precursor ion → product ion transition.
MRM Transition Hypothetical: 247.1 → 191.1Precursor [M+H]⁺ → Product Ion (from a characteristic fragmentation). This would be optimized via infusion.
Data Analysis and Interpretation
  • Quantification: The peak area of the analyte at each time point is normalized to the peak area of the internal standard.

  • Calculate % Remaining: The normalized peak area at each time point (Tx) is expressed as a percentage of the normalized area at the zero time point (T0).

  • Determine Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the negative elimination rate constant (-k).[7]

  • Calculate Half-Life (t½): t½ = 0.693 / k This value represents the time required for 50% of the compound to be metabolized.[20]

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg microsomal protein) This value normalizes the clearance rate to the amount of enzyme present, allowing for cross-compound and cross-system comparisons.[20]

Data Presentation
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
4-butyl-7-ethoxy-2H-chromen-2-one 25.554.3Moderate Clearance
Verapamil (High Clearance Control)< 5> 277High Clearance
Diazepam (Low Clearance Control)> 60< 23Low Clearance

Note: Data are hypothetical examples. Classification thresholds (e.g., Low <30, High >100) are laboratory-dependent.

Anticipated Metabolic Pathways

Based on the structure of 4-butyl-7-ethoxy-2H-chromen-2-one and established coumarin metabolism, we can predict the primary biotransformations.[3][4] An initial metabolite identification (MetID) screen would seek to confirm these pathways.

G Parent 4-butyl-7-ethoxy-2H-chromen-2-one M1 M1: 4-butyl-7-hydroxy-2H-chromen-2-one (7-O-deethylation) Parent->M1 Phase I (CYP450) M2 M2: Hydroxylated Butyl Chain Metabolite Parent->M2 Phase I (CYP450) M3 M3: 7-hydroxycoumarin glucuronide M1->M3 Phase II (UGT) M4 M4: 7-hydroxycoumarin sulfate M1->M4 Phase II (SULT)

Sources

literature review of 4-butyl-7-ethoxy-2H-chromen-2-one applications

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-Butyl-7-Ethoxy-2H-Chromen-2-One Applications

Executive Summary

4-Butyl-7-ethoxy-2H-chromen-2-one (also known as 4-butyl-7-ethoxycoumarin ) is a specialized lipophilic derivative of the coumarin fluorophore family. While its 4-methyl (7-EMC) and 4-trifluoromethyl (7-EFC) analogs are standard commercial probes for Cytochrome P450 (CYP) activity, the 4-butyl variant serves as a critical steric probe in enzymology and medicinal chemistry.

Its extended 4-alkyl chain introduces significant hydrophobic bulk, making it a valuable tool for mapping the active site volume of enzymes such as CYP2B6 , CYP2C19 , and Steroid Sulfatase (STS) . This guide details the synthesis, physicochemical properties, and specific applications of this compound in high-precision biochemical assays.

Part 1: Chemical Identity & Physicochemical Properties

The 4-butyl substitution alters the lipophilicity (LogP) and steric profile of the coumarin scaffold without significantly disrupting its core fluorescence, allowing it to penetrate deeper into hydrophobic enzyme pockets than its methyl counterparts.

PropertySpecification
IUPAC Name 4-butyl-7-ethoxy-2H-chromen-2-one
Common Name 4-Butyl-7-ethoxycoumarin
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
LogP (Predicted) ~3.8 - 4.2 (High Lipophilicity)
Fluorescence (Ex/Em) λₑₓ ~325 nm / λₑₘ ~450 nm (Solvent dependent)
Solubility Soluble in DMSO, Acetonitrile, Methanol; Insoluble in Water

Part 2: Synthesis Protocol

Since 4-butyl-7-ethoxycoumarin is often a custom-synthesized probe, the following protocol outlines its construction via the Pechmann Condensation followed by O-Alkylation . This route ensures high yield and purity for biological assays.

Step 1: Pechmann Condensation (Formation of the Coumarin Core)

Objective: Synthesize the intermediate 4-butyl-7-hydroxycoumarin .

  • Reagents: Resorcinol (1.0 eq), Ethyl 3-oxoheptanoate (1.0 eq).

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA).

  • Procedure:

    • Mix Resorcinol and Ethyl 3-oxoheptanoate in a round-bottom flask.

    • Add acid catalyst dropwise at 0°C while stirring.

    • Allow the mixture to warm to room temperature and stir for 3–12 hours.

    • Pour the reaction mixture into crushed ice/water.

    • Result: A precipitate of 4-butyl-7-hydroxycoumarin forms.[1]

    • Purification: Filter and recrystallize from ethanol/water.

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Convert the 7-hydroxy group to the 7-ethoxy ether.

  • Reagents: 4-butyl-7-hydroxycoumarin (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or DMF (Anhydrous).

  • Procedure:

    • Dissolve 4-butyl-7-hydroxycoumarin in anhydrous acetone.

    • Add K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

    • Add Ethyl Bromide dropwise.

    • Reflux at 60°C for 4–6 hours.

    • Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate).

    • Workup: Filter off inorganic salts, evaporate solvent, and recrystallize from ethanol.

Part 3: Applications in Enzymology & Drug Discovery

Application A: Cytochrome P450 (CYP) Steric Mapping

The primary utility of 4-butyl-7-ethoxycoumarin lies in its ability to differentiate CYP isoforms based on active site volume.

  • Mechanism: CYP enzymes catalyze the O-dealkylation of the 7-ethoxy group to release the highly fluorescent 4-butyl-7-hydroxycoumarin anion.

  • Selectivity Logic:

    • CYP1A prefers planar, small molecules (e.g., 7-ethoxycoumarin).

    • CYP2B and CYP2C possess larger, more hydrophobic active sites that can accommodate the bulky 4-butyl chain.

    • By comparing the dealkylation rate of the 4-butyl analog vs. the 4-methyl analog, researchers can infer the steric constraints of the enzyme's access channel.

Experimental Protocol: CYP450 Fluorogenic Assay

  • Preparation: Prepare a 10 mM stock of 4-butyl-7-ethoxycoumarin in DMSO.

  • Incubation:

    • Mix 100 µL of buffer (0.1 M Potassium Phosphate, pH 7.4).

    • Add 10–50 µg of Microsomal Protein (Liver Microsomes or Recombinant CYP).

    • Add Substrate (Final concentration: 10–100 µM).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Measurement: Monitor fluorescence continuously (Kinetic Mode) for 30 minutes.

    • Excitation: 330 nm

    • Emission: 460 nm

  • Validation: Use a standard curve of authentic 4-butyl-7-hydroxycoumarin to quantify product formation.

CYP_Assay_Workflow Substrate 4-Butyl-7-Ethoxycoumarin (Non-Fluorescent) CYP_Enzyme CYP2B / CYP2C (Active Site) Substrate->CYP_Enzyme Binding (Steric Fit) Reaction O-Dealkylation (NADPH-Dependent) CYP_Enzyme->Reaction Catalysis Product 4-Butyl-7-Hydroxycoumarin (Highly Fluorescent) Reaction->Product Release Signal Fluorescence Detection (Ex 330nm / Em 460nm) Product->Signal Quantification

Figure 1: Mechanism of Action for CYP450 Fluorogenic Assay using 4-Butyl-7-Ethoxycoumarin.

Application B: Medicinal Chemistry Scaffold (STS Inhibitors)

The 4-butyl-7-ethoxycoumarin structure serves as a precursor and lipophilic model for Steroid Sulfatase (STS) inhibitors, which are crucial targets for hormone-dependent breast cancer therapy.

  • Rationale: The 4-butyl group mimics the hydrophobic side chain of steroid substrates, enhancing the binding affinity to the STS active site compared to the 4-methyl analog.

  • Workflow:

    • Synthesis: The 7-ethoxy group is often cleaved (or the 7-hydroxy precursor is used directly) to attach a sulfamate group (-OSO₂NH₂).

    • Testing: The resulting 4-butylcoumarin-7-O-sulfamate is tested for STS inhibition. The 4-butyl chain occupies the hydrophobic pocket usually filled by the steroid D-ring alkyl chain.

Application C: Lipophilic Fluorescent Tagging

Due to its high LogP (~4.0), 4-butyl-7-ethoxycoumarin is an excellent membrane probe .

  • Use Case: Tracking lipid droplet formation or membrane dynamics in cell biology.

  • Advantage: Unlike the water-soluble 4-methyl analogs, the 4-butyl variant partitions strongly into lipid bilayers, providing a stable fluorescent signal in hydrophobic environments.

References

  • Structure-Activity Relationships of Coumarin Derivatives in CYP Profiling

    • Title: Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length and 4-Position Substitution.[2]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Synthesis of 4-Alkyl-7-Hydroxycoumarins

    • Title: C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • General Fluorescence Properties of Coumarins: Title: The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide. Source: BenchChem Technical Library.

Sources

Precision Photophysics: Quantum Yield Determination of 4-Butyl-7-Ethoxy-2H-Chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the rigorous determination of the fluorescence quantum yield (


) for 4-butyl-7-ethoxy-2H-chromen-2-one  (7-ethoxy-4-butylcoumarin). As a lipophilic derivative of the coumarin family, this fluorophore exhibits sensitivity to solvent polarity and micro-environmental viscosity, making accurate 

quantification critical for its application as a membrane probe or laser dye.[1]

This document prioritizes the Relative Method (comparative slope method), the IUPAC-recognized "gold standard" for solution-phase fluorophores in this spectral region. It establishes a self-validating protocol to mitigate common errors such as the Inner Filter Effect (IFE) and refractive index mismatches.

Molecular Architecture & Photophysical Context

To design a valid experiment, one must first understand the analyte. 4-butyl-7-ethoxy-2H-chromen-2-one features an electron-donating ethoxy group at position 7 and a lipophilic butyl chain at position 4.[1]

  • Chromophore: The 2H-chromen-2-one (coumarin) core.

  • Auxochrome (7-OEt): Induces a bathochromic shift (red-shift) relative to unsubstituted coumarin, typically pushing absorption to

    
     nm and emission to 
    
    
    
    nm.[1]
  • Solubility (4-Butyl): Unlike methyl-substituted analogs, the butyl chain significantly enhances solubility in non-polar organic solvents (e.g., toluene, dichloromethane) and lipid bilayers, necessitating careful solvent selection for the reference standard.[1]

Table 1: Predicted Spectral Characteristics & Reference Selection
ParameterAnalyte CharacteristicsRecommended StandardRationale
Excitation Range 320 – 340 nmQuinine Sulfate (in 0.1 M H₂SO₄)Perfect spectral overlap; universally accepted

.[1]
Emission Range 380 – 430 nm (Blue)Coumarin 153 (in Ethanol)Alternative if measuring in green region (

).[1]
Solvent Compatibility EtOH, MeOH, ACN, TolueneN/AAnalyte requires organic solvent; Standard is aqueous.[1] Refractive index correction is mandatory.

Pre-Experimental Validation: The "Self-Validating" Setup

Before measurement, the instrument and samples must undergo validation to ensure data integrity.[1]

Linearity & The Inner Filter Effect (IFE)

The most common source of error in


 calculations is the Inner Filter Effect, where high concentration leads to re-absorption of emitted photons or attenuation of the excitation beam.
  • Rule: Absorbance (

    
    ) at the excitation wavelength (
    
    
    
    ) must be kept below 0.1 (ideally
    
    
    ) for both sample and standard.
  • Validation: Prepare a dilution series (e.g., concentrations yielding

    
    ). Linearity between Integrated Fluorescence Intensity (
    
    
    
    ) and Absorbance (
    
    
    ) confirms the absence of IFE.
Solvent Background Subtraction

Coumarins often have high quantum yields, but impurities in solvents (Raman scattering) can skew integration.[1]

  • Protocol: Record the emission spectrum of the pure solvent using identical parameters. Subtract this baseline from the sample spectrum before integration.

Protocol: The Relative Method (Slope Method)

This protocol uses the Gradient (Slope) Method , which is statistically more robust than the single-point method as it averages out pipetting errors and instrumental drift.

Experimental Workflow

QY_Workflow Start Start: Sample & Standard Prep Check_Solubility Dissolve 4-butyl-7-ethoxy... in Solvent (e.g., EtOH) Start->Check_Solubility Prep_Standard Prep Quinine Sulfate in 0.1 M H2SO4 Start->Prep_Standard UV_Scan UV-Vis Absorbance Scan (250 - 500 nm) Check_Solubility->UV_Scan Prep_Standard->UV_Scan Check_Abs Decision: Is Abs(λex) < 0.1? UV_Scan->Check_Abs Dilute Dilute Samples Check_Abs->Dilute No (>0.1) Fluoro_Scan Fluorescence Emission Scan (Excitation fixed at λex) Check_Abs->Fluoro_Scan Yes (<0.1) Dilute->UV_Scan Integration Integrate Emission Area (F) (Wavenumber scale preferred) Fluoro_Scan->Integration Plotting Plot Integrated F vs. Absorbance Calculate Gradient (Slope) Integration->Plotting Calculation Apply QY Equation with Refractive Index Correction Plotting->Calculation

Figure 1: Step-by-step workflow for relative quantum yield determination, emphasizing the critical absorbance check.

Step-by-Step Methodology
  • Preparation of Standard:

    • Dissolve Quinine Sulfate Dihydrate in 0.1 M H₂SO₄.

    • Create 5 dilutions with absorbance at 350 nm ranging from 0.01 to 0.10.

  • Preparation of Analyte (4-butyl-7-ethoxy-2H-chromen-2-one):

    • Dissolve the coumarin derivative in spectroscopic grade Ethanol (or Acetonitrile).

    • Create 5 matching dilutions with absorbance at 350 nm ranging from 0.01 to 0.10.

    • Note: Ensure the excitation wavelength (

      
      ) is identical for both sample and standard.[1]
      
  • Spectroscopic Acquisition:

    • UV-Vis: Measure absorbance (

      
      ) at 
      
      
      
      (e.g., 350 nm).[1]
    • Fluorometer: Record emission spectra (

      
       range: 360–600 nm).[1]
      
    • Settings: Slit widths (bandpass) must remain constant (e.g., 2 nm/2 nm) for all measurements.[1]

  • Data Processing:

    • Convert wavelength scale (nm) to wavenumber scale (

      
      ) for theoretically perfect integration, though nm integration is acceptable for narrow ranges.
      
    • Integrate the area under the curve (

      
      ) for all 10 samples (5 standard, 5 analyte).[1]
      

Data Analysis & Calculation

The Master Equation

The quantum yield of the unknown (


) is calculated using the comparative equation:

[1]

Where:

  • 
    : Known QY of standard (Quinine Sulfate = 0.546).[1]
    
  • 
    : The slope (Gradient) of the line plotted as Integrated Fluorescence Intensity (y) vs. Absorbance (x).[2]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Refractive index of the solvent.[3]
    
The Refractive Index Correction (Critical)

Because the analyte (coumarin) is likely in Ethanol (


) and the standard is in Water/Acid (

), this term is non-negligible.[1]
  • 
    [1]
    
  • Impact: Ignoring this correction results in a 4.5% systematic error .

Calculation Example

Assume the following experimental data:

  • Standard (Quinine Sulfate): Slope (

    
    ) = 2,500,000 counts/abs unit.[1] Solvent = 0.1 M H₂SO₄ (
    
    
    
    ).[1]
  • Analyte (Coumarin): Slope (

    
    ) = 3,100,000 counts/abs unit.[1] Solvent = Ethanol (
    
    
    
    ).[1]



[1]

Result: The quantum yield is 70.7% .

Alternative: The Absolute Method

If the 4-butyl-7-ethoxy-2H-chromen-2-one is to be measured in the solid state (powder or film), the relative method fails due to scattering and undefined path length.

  • Instrument: Spectrofluorometer equipped with an Integrating Sphere (coated with Spectralon/BaSO₄).[1]

  • Method:

    • Measure the scattering peak of the blank (reference) and the sample.

    • Measure the emission peak of the sample.[2][4]

    • Calculate the ratio of photons emitted to photons absorbed (difference in scattering area).

  • Pros: No standard required; works for scattering samples.

  • Cons: Lower signal-to-noise ratio; highly sensitive to sphere contamination.

References

  • Brouwer, A. M. (2011).[1][5] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1] [1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy).

  • Eaton, D. F. (1988).[1] Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114.[1]

  • Jobin Yvon / Horiba Scientific. (n.d.).[1] A Guide to Recording Fluorescence Quantum Yields.

  • Edinburgh Instruments. (2023).[1] Relative Quantum Yield Calculation.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Butyl-7-Ethoxy-2H-Chromen-2-One

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details a robust, scalable protocol for the synthesis of 4-butyl-7-ethoxy-2H-chromen-2-one (also known as 4-butyl-7-ethoxycoumarin).[1] This compound serves as a critical lipophilic fluorescent scaffold in drug discovery and sensor development.

Unlike generic protocols, this guide utilizes a two-step modular approach :

  • Pechmann Condensation: Construction of the coumarin core using resorcinol and ethyl 3-oxoheptanoate.[1]

  • Williamson Ether Synthesis: Regioselective

    
    -alkylation to install the ethoxy group.[1]
    

This strategy is preferred over direct condensation with 3-ethoxyphenol because it utilizes cost-effective commodity starting materials (resorcinol) and generates a versatile intermediate (7-hydroxy-4-butylcoumarin) that can be diverted to other analogs if required.[1]

Reaction Pathway & Logic

The synthesis relies on the acid-catalyzed Pechmann condensation, a reaction governed by the nucleophilic attack of the phenol on the


-keto ester carbonyl.[1] The subsequent alkylation is an 

reaction favored by the enhanced acidity of the phenolic hydroxyl group on the coumarin ring.
Synthetic Workflow Diagram

SynthesisPath Reactants Starting Materials Resorcinol + Ethyl 3-oxoheptanoate Intermediate Intermediate Scaffold 4-Butyl-7-hydroxycoumarin Reactants->Intermediate Step 1: Pechmann Condensation (conc. H2SO4, 0-5°C) Product Target Molecule 4-Butyl-7-ethoxycoumarin Intermediate->Product Step 2: Williamson Ether Synthesis (EtI, K2CO3, Acetone, Reflux)

Figure 1: Modular synthetic pathway for 4-butyl-7-ethoxycoumarin.[1][2]

Experimental Protocol

Phase 1: Synthesis of the Core Scaffold (4-Butyl-7-hydroxycoumarin)[1]

Objective: Construct the bicyclic coumarin system with the 4-butyl substituent. Mechanism: Acid-catalyzed transesterification followed by intramolecular electrophilic aromatic substitution and dehydration.[1]

Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8]QuantityRole
Resorcinol 110.111.011.0 g (100 mmol)Nucleophile
Ethyl 3-oxoheptanoate 172.221.017.2 g (100 mmol)Electrophile (

-keto ester)
Sulfuric Acid (conc.) 98.08Excess30 mLCatalyst/Solvent
Ice/Water --~300 mLQuenching
Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a thermometer. Place the flask in an ice-salt bath to maintain a temperature of 0–5 °C .

  • Addition: Add the Resorcinol (11.0 g) to the flask. Slowly add conc. H₂SO₄ (30 mL) dropwise with stirring. Caution: Exothermic. Ensure the resorcinol is fully dissolved.

  • Condensation: Add Ethyl 3-oxoheptanoate (17.2 g) dropwise over 20 minutes, maintaining the internal temperature below 10 °C.

    • Scientific Insight: Keeping the temperature low during addition prevents sulfonylation of the highly reactive resorcinol ring and minimizes polymerization of the keto ester [1].

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours. The solution will darken and become viscous.

  • Quenching: Pour the reaction mixture in a thin stream into a beaker containing 300 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.[9]

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the solid copiously with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from aqueous ethanol (EtOH:H₂O, 70:30). Dry in a vacuum oven at 50 °C.

    • Expected Yield: 75–85%[1]

    • Appearance: Off-white to pale yellow needles.[1]

Phase 2: -Alkylation (4-Butyl-7-ethoxycoumarin)[1]

Objective: Mask the phenolic hydroxyl group with an ethyl chain to increase lipophilicity and modulate fluorescence. Mechanism: Williamson Ether Synthesis (


).[5][6][10][11]
Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][8]QuantityRole
4-Butyl-7-hydroxycoumarin 218.251.04.36 g (20 mmol)Substrate
Ethyl Iodide (EtI) 155.971.54.68 g (30 mmol)Alkylating Agent
Potassium Carbonate (anhydrous) 138.212.05.53 g (40 mmol)Base
Acetone (Dry) --50 mLSolvent
Procedure
  • Setup: Equip a 100 mL RBF with a magnetic stir bar and a reflux condenser.

  • Deprotonation: Add 4-Butyl-7-hydroxycoumarin (4.36 g) and Potassium Carbonate (5.53 g) to the flask, followed by Acetone (50 mL). Stir at room temperature for 15 minutes.

    • Scientific Insight: Pre-stirring allows the base to deprotonate the phenol (forming the phenoxide), which is the active nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the ethyl iodide [2].

  • Alkylation: Add Ethyl Iodide (4.68 g) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor reaction progress by TLC (Mobile Phase: Hexane:Ethyl Acetate 8:2). The starting material spot (

    
     ~0.3) should disappear, replaced by a higher running spot (
    
    
    
    ~0.7).
  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃/KI) and wash the filter cake with small portions of acetone.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude residue.

  • Final Purification: The residue can be recrystallized from dilute ethanol or purified via silica gel flash chromatography (Hexane:EtOAc 9:1) if high purity (>99%) is required for spectroscopic applications.

Validation & Quality Control

Spectroscopic Characterization

The identity of the product must be confirmed using NMR spectroscopy.[6] The following signals are diagnostic for the structure.

Table 1: Predicted


H-NMR Data (400 MHz, CDCl

)
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
C3-H 6.10 – 6.15Singlet (s)1HCharacteristic vinyl proton of coumarin ring.[1]
C5-H 7.45 – 7.55Doublet (d)1HAromatic, deshielded by carbonyl proximity.
C6-H 6.80 – 6.85Doublet of Doublets (dd)1HOrtho coupling to H5, meta to H8.
C8-H 6.75 – 6.80Doublet (d)1HShielded by alkoxy groups.[1]
-OCH₂CH₃ 4.05 – 4.15Quartet (q)2HMethylene of ethoxy group.[1]
-OCH₂CH₃ 1.40 – 1.45Triplet (t)3HMethyl of ethoxy group.[1]
C4-Butyl 2.70 – 2.80Triplet (t)2H

-methylene attached to C4.[1]
C4-Butyl 1.50 – 1.70Multiplet (m)4HInternal methylene chain.[1]
C4-Butyl 0.95 – 1.00Triplet (t)3HTerminal methyl of butyl chain.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature too high during addition.[1]Ensure internal temp stays <10°C. High temp promotes sulfonation.
Sticky Product (Step 1) Polymerization of keto ester.Use fresh Ethyl 3-oxoheptanoate; ensure slow addition.[1]
Incomplete Reaction (Step 2) Moisture in solvent.Use dry acetone and anhydrous K₂CO₃. Water quenches the alkyl halide.
O- vs C-Alkylation Solvent polarity effects.[1]Acetone favors O-alkylation.[1] Avoid highly polar aprotic solvents if C-alkylation is observed (rare for coumarins).[1]

References

  • Pechmann Condensation Mechanism & Optimization

    • Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1-58.[1][8]

  • Williamson Ether Synthesis Protocols

    • Master Organic Chemistry. (2014).[11][12] The Williamson Ether Synthesis.

  • Coumarin Synthesis Review

    • Organic Chemistry Portal.[10] Synthesis of 2H-chromenes (2H-benzopyrans).

  • Physical Properties of 7-Ethoxycoumarin

    • PubChem. 7-Ethoxycoumarin Compound Summary.

Sources

how to prepare 4-butyl-7-ethoxy-2H-chromen-2-one stock solution

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the preparation of a stock solution for 4-butyl-7-ethoxy-2H-chromen-2-one (also known as 7-Ethoxy-4-butylcoumarin ).

Abstract

4-butyl-7-ethoxy-2H-chromen-2-one is a lipophilic fluorogenic substrate, primarily utilized in the evaluation of Cytochrome P450 (CYP450) monooxygenase activity and other esterase/dealkylase enzyme kinetics. Upon enzymatic O-deethylation, the compound releases 7-hydroxy-4-butylcoumarin , a highly fluorescent metabolite allowing for real-time or endpoint fluorometric quantification. Due to the hydrophobicity conferred by the 4-butyl and 7-ethoxy groups, proper solubilization in organic solvents prior to aqueous dilution is critical to prevent precipitation and ensure assay reproducibility.

Physicochemical Properties & Safety

Before initiating the protocol, verify the specific batch data provided on your Certificate of Analysis (CoA).

PropertyValueNotes
IUPAC Name 4-butyl-7-ethoxy-2H-chromen-2-oneSynonym: 7-Ethoxy-4-butylcoumarin
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol Verify against specific salt/hydrate forms
Solubility DMSO (>20 mM), Ethanol (>10 mM)Poorly soluble in water (<10 µM)
Appearance White to off-white crystalline solidLight sensitive
Excitation/Emission λex ~320 nm / λem ~380 nm (Substrate)Product (7-OH) shifts to λex ~360 / λem ~450 nm

Safety Warning: Coumarin derivatives are potential irritants. Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

Materials & Equipment

  • Compound: 4-butyl-7-ethoxy-2H-chromen-2-one (High Purity >98%).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% (e.g., Sigma-Aldrich Hybrid-Max™).

    • Note: Avoid Ethanol for long-term storage due to evaporation and potential transesterification over time.

  • Glassware: Amber borosilicate glass vials (to protect from light).

  • Weighing: Analytical balance (readability 0.01 mg).

  • Filtration (Optional): 0.2 µm PTFE syringe filter (hydrophobic).

Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution . Adjust volumes proportionally for different requirements.

Step 1: Calculations

To prepare 1 mL of 10 mM solution:




[1][2]
Step 2: Weighing
  • Tare a clean, dry amber glass vial .

  • Weigh approximately 2.5 mg of the powder directly into the vial.

  • Record the exact mass (e.g.,

    
    ).
    
Step 3: Solvent Addition (Gravimetric Adjustment)

To achieve an exact 10 mM concentration, calculate the required volume of DMSO based on the actual mass weighed:



Example: If you weighed 2.54 mg :


  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Cap tightly immediately (DMSO is hygroscopic).

Step 4: Dissolution
  • Vortex vigorously for 30–60 seconds.

  • If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Visual QC: Hold the vial up to a light source. The solution must be perfectly clear and colorless/pale yellow. Any turbidity indicates incomplete dissolution.

Step 5: Aliquoting & Storage
  • Divide the stock into small aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes or glass inserts.

  • Storage Conditions:

    • -20°C: Stable for 6–12 months.

    • -80°C: Stable for >1 year.

    • Room Temp: Unstable; use within 4 hours.

Workflow Visualization

StockPrep Start Start: 4-butyl-7-ethoxy 2H-chromen-2-one Powder Weigh Weigh ~2.5 mg (Record Exact Mass) Start->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve QC Visual QC: Clear Solution? Dissolve->QC QC->Dissolve Fail (Particles) Aliquot Aliquot into Amber Vials QC->Aliquot Pass Store Store at -20°C (Protect from Light) Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of the master stock solution.

Application: Working Solution Preparation

Crucial Note on Solubility Shock: Directly adding 10 mM stock to a purely aqueous buffer often causes microprecipitation (the "Tyndall effect"), which drastically reduces the effective concentration and causes assay variability.

Recommended Dilution Scheme (Serial Dilution):

  • Intermediate Dilution (100x):

    • Dilute 10 mM Stock 1:100 in buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).

    • Better Method: If precipitation occurs, use a co-solvent intermediate . Dilute 10 mM Stock 1:10 into Acetonitrile or Methanol (to make 1 mM), then dilute into buffer.

  • Final Assay Concentration:

    • Typically 10–100 µM.

    • Ensure final DMSO concentration is < 1% (v/v) (ideally < 0.1%) to prevent enzyme inhibition.

DilutionScheme cluster_warning Critical Control Stock 10 mM Master Stock (100% DMSO) Inter 100 µM Working Solution (Buffer + <1% DMSO) Stock->Inter Dilute 1:100 (Slow addition while vortexing) Assay Reaction Well (Enzyme + Substrate) Inter->Assay Add to Enzyme Mix Warning Avoid Solvent Shock: Do not inject 10 mM stock directly into cold buffer.

Figure 2: Dilution strategy to maintain solubility in aqueous assay buffers.

Troubleshooting & Quality Control

IssueCauseSolution
Cloudiness upon dilution "Solvent Shock" (Rapid precipitation)Use an intermediate dilution step; Warm buffer to 37°C before addition.
Low Fluorescence Signal Substrate degradation or QuenchingCheck stock purity via HPLC; Ensure pH is > 7.0 (Coumarin fluorescence is pH dependent, max > pH 8).
Yellowing of Stock Oxidation / Photo-degradationDiscard stock. Prepare fresh in amber vials.

References

  • Lewis, D. F. V. (1996). Cytochromes P450: Structure, Function and Mechanism. Taylor & Francis.
  • Egan, D., et al. (1990). "Synthesis and classification of coumarin derivatives." Drug Metabolism Reviews. Link

  • Sigma-Aldrich. (2024). Product Information: 7-Ethoxycoumarin.[3][4] Link

  • BenchChem. (2025). Preparation of Coumarin Stock Solutions. Link

Sources

Application Note: 4-Butyl-7-Ethoxy-2H-Chromen-2-One as a Fluorogenic Substrate for Cytochrome P450 Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Principle

4-butyl-7-ethoxy-2H-chromen-2-one (Commonly: 7-Ethoxy-4-butylcoumarin) is a lipophilic, fluorogenic substrate utilized primarily in the study of Phase I drug metabolism. It belongs to the class of 7-alkoxycoumarin derivatives, which serve as surrogate substrates for Cytochrome P450 (CYP450) monooxygenases.

While 7-ethoxycoumarin (7-EC) is a classic non-selective substrate, the addition of a butyl group at the 4-position increases the molecule's lipophilicity and steric bulk. This modification is critical for probing the active sites of specific CYP isoforms that accommodate larger hydrophobic substrates, such as members of the CYP2B and CYP1A subfamilies [1, 2].

Mechanism of Action

The assay relies on the O-dealkylation reaction mediated by CYP450 enzymes in the presence of NADPH.

  • Substrate: The parent compound (7-ethoxy-4-butylcoumarin) exhibits minimal fluorescence due to the alkylation of the 7-hydroxyl group.

  • Enzymatic Reaction: CYP450 removes the ethyl group (O-deethylation).

  • Product: This yields 7-hydroxy-4-butylcoumarin (4-butylumbelliferone) and acetaldehyde.

  • Signal: Under alkaline conditions, the phenolic hydroxyl group of the product ionizes, resulting in a highly fluorescent anion (Ex/Em ~330/460 nm).

Advantages[1][2]
  • High Sensitivity: Fluorometric detection allows for the measurement of picomole quantities of product.

  • Lipophilicity: The 4-butyl chain improves membrane partitioning in microsomal assays compared to methyl-substituted analogs.

  • Real-time Potential: Can be used in continuous kinetic assays, though endpoint assays with alkaline stop solutions provide maximal sensitivity.

Material Preparation

Reagents Required
  • Substrate: 4-butyl-7-ethoxy-2H-chromen-2-one (Purity >98%).

  • Enzyme Source: Liver Microsomes (Human, Rat, Mouse) or Recombinant CYP450 isozymes (Supersomes™/Bactosomes).

  • Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase) or solid NADPH.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Stop Solution: 0.1 M Tris-Base (pH 10.5) / Acetonitrile (50:50 v/v) or 2N NaOH/Glycine buffer. High pH is mandatory to maximize fluorescence.

  • Standard: 7-hydroxy-4-butylcoumarin (Synthesized or purchased reference standard).

Stock Solution Protocol
  • Solvent: Dissolve the substrate in anhydrous DMSO or Acetonitrile . Avoid ethanol as it can inhibit CYPs.

  • Concentration: Prepare a 10 - 50 mM master stock.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute the stock in Potassium Phosphate Buffer just prior to use. Keep the final organic solvent concentration <1% in the assay.

Experimental Protocol: CYP450 Inhibition/Activity Assay

This protocol is designed for a 96-well plate format.

Assay Workflow Diagram

G Start Start: Prepare Reagents Mix Mix Enzyme + Buffer (90 µL) Start->Mix AddSub Add Substrate/Inhibitor (Pre-incubation 37°C, 5 min) Mix->AddSub Initiate Initiate: Add NADPH (10 µL) AddSub->Initiate Start Reaction Incubate Incubate (37°C, 10-30 min) Initiate->Incubate Stop Terminate: Add Stop Sol. (100 µL, pH > 10) Incubate->Stop O-dealkylation Read Read Fluorescence (Ex 330nm / Em 460nm) Stop->Read Product Ionization

Caption: Step-by-step workflow for the fluorogenic O-dealkylation assay.

Step-by-Step Procedure
  • Plate Setup: Place 96-well black-walled plates on ice.

  • Enzyme Mix: Prepare a solution containing Potassium Phosphate Buffer (100 mM, pH 7.4) and Microsomes (0.5 mg/mL protein final).

  • Dispense: Add 80 µL of Enzyme Mix to experimental wells.

  • Substrate Addition: Add 10 µL of 4-butyl-7-ethoxy-2H-chromen-2-one (optimized concentration, typically 10-50 µM).

    • Note: If testing inhibitors, add them at this stage.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow temperature equilibration.

  • Initiation: Start the reaction by adding 10 µL of 10 mM NADPH (1 mM final concentration).

  • Incubation: Incubate at 37°C with shaking.

    • Time: 10 to 30 minutes (Must be within the linear range of the enzyme).

  • Termination: Add 100 µL of Stop Solution (0.1 M Tris/Acetonitrile pH 10.5).

    • Critical: The high pH ensures the product is in its highly fluorescent phenolate form.

  • Measurement: Read fluorescence on a plate reader.

    • Excitation: 330 nm (Bandwidth 20 nm)

    • Emission: 460 nm (Bandwidth 20 nm)

Data Analysis & Visualization

Standard Curve Generation

To quantify the activity, you must generate a standard curve using the product, 7-hydroxy-4-butylcoumarin .

  • Prepare serial dilutions of the product (0 to 1000 nM) in the exact same matrix (Buffer + Stop Solution + Inactivated Microsomes).

  • Plot Fluorescence Units (RFU) vs. Concentration (nM) .

  • Calculate the slope (RFU/nM).

Kinetic Parameter Calculation

Convert RFU to velocity (


) using the standard curve slope:


  • Units: pmol/min/mg protein.

Enzyme Kinetics (Michaelis-Menten)

To determine


 and 

, perform the assay with varying substrate concentrations (e.g., 0.5 µM to 100 µM).
Substrate [µM]Velocity (pmol/min/mg)
0.5Data
1.0Data
2.5Data
5.0Data
10.0Data
25.0Data
50.0Data

Fit the data to the Michaelis-Menten equation:



Troubleshooting & Optimization

Common Issues
IssueProbable CauseSolution
High Background Substrate instability or impurities.Check substrate purity (HPLC).[1] Store stock in dark.
Low Signal pH of Stop Solution too low.Ensure Stop Solution pH > 10. The product is non-fluorescent at acidic pH.
Quenching Test compounds absorb at Ex/Em.[2][3]Check for "Inner Filter Effect". Run a quench control (Product + Inhibitor).
Non-Linearity Substrate depletion (>10%).Reduce incubation time or enzyme concentration.
Pathway Visualization: The Fluorogenic Switch

Reaction Substrate 4-butyl-7-ethoxy-2H-chromen-2-one (Non-Fluorescent) CYP CYP450 (NADPH + O2) Substrate->CYP Intermediate Hemiacetal Intermediate CYP->Intermediate O-Dealkylation Product 4-butyl-7-hydroxycoumarin (Fluorescent @ pH 10) Intermediate->Product Byproduct Acetaldehyde Intermediate->Byproduct

Caption: Mechanism of O-dealkylation converting the non-fluorescent ether to the fluorescent phenol.

References

  • Thermo Fisher Scientific. (2005). Fluorogenic Substrates for Assessing Cytochrome P450 Isozyme Activity. Application Note. Link

  • Lewis, D. F. V. (2004). 5,7-Dihydroxycoumarin derivatives as probes for CYP2B6 and CYP2B4. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (n.d.). 7-Ethoxycoumarin Product Information. Link

  • Al-Majedy, Y. K., et al. (2015).[4] 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry. Link

  • MedChemExpress. (2023). 7-Ethoxycoumarin Standard Protocol. Link

Sources

Application Note: Step-by-Step Synthesis of 4-Butyl-7-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Coumarin derivatives (2H-chromen-2-ones) represent a privileged pharmacophore in drug discovery, exhibiting diverse biological activities ranging from anticoagulant to anticancer and anti-inflammatory properties 1. The substitution pattern on the benzopyrone scaffold strictly dictates pharmacological efficacy, making the efficient synthesis of specific derivatives critical for extensive biological screening [[1]]().

This application note details a highly efficient, two-step synthetic protocol for 4-butyl-7-ethoxy-2H-chromen-2-one starting from commercially available resorcinol. The synthesis relies on a self-validating workflow consisting of an acid-catalyzed Pechmann condensation followed by a base-mediated Williamson etherification. This route is specifically engineered to ensure high regioselectivity and scalability for preclinical drug development 2.

Synthetic Workflow Visualization

SynthesisWorkflow R Resorcinol (1,3-dihydroxybenzene) Cond Pechmann Condensation (Conc. H2SO4, 0°C to RT) R->Cond E Ethyl 3-oxoheptanoate (Ethyl valerylacetate) E->Cond Int 4-Butyl-7-hydroxy-2H-chromen-2-one Cond->Int Alk Williamson Etherification (Ethyl Iodide, K2CO3, DMF) Int->Alk Prod 4-Butyl-7-ethoxy-2H-chromen-2-one Alk->Prod

Figure 1: Two-step synthetic workflow for 4-butyl-7-ethoxy-2H-chromen-2-one.

Step 1: Pechmann Condensation (Synthesis of 4-Butyl-7-hydroxycoumarin)

Mechanistic Causality & Expert Insights

The Pechmann condensation is the premier method for constructing the coumarin bicyclic system. By reacting resorcinol with a


-keto ester—specifically ethyl 3-oxoheptanoate—under acidic conditions, the 4-alkyl-7-hydroxycoumarin scaffold is formed 2.
  • Regioselectivity: Resorcinol possesses two hydroxyl groups that strongly activate the aromatic ring. Steric hindrance at the C2 position directs the electrophilic attack of the protonated

    
    -keto ester exclusively to the C4 position, yielding the 7-hydroxy isomer rather than the 5-hydroxy isomer 3.
    
  • Catalyst Selection: Concentrated sulfuric acid (

    
    ) acts as a dual-purpose reagent. It protonates the carbonyl oxygen to increase its electrophilicity and serves as a powerful dehydrating agent to drive the subsequent lactonization and aromatization steps forward 3.
    
Experimental Protocol
  • Preparation: In a 250 mL flame-dried round-bottom flask equipped with a magnetic stir bar, combine resorcinol (11.0 g, 100 mmol) and ethyl 3-oxoheptanoate (17.2 g, 100 mmol) 2.

  • Acid Catalysis: Submerge the flask in an ice-water bath (0 °C). Slowly add concentrated

    
     (30 mL) dropwise over 30 minutes using an addition funnel.
    
    • Self-Validating IPC (In-Process Control): The dropwise addition controls the highly exothermic nature of the initial electrophilic attack. A controlled color change to a yellow/brown viscous liquid indicates successful intermediate formation; rapid addition will cause charring 1.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3) until the resorcinol spot is completely consumed.

  • Workup & Precipitation: Pour the reaction mixture slowly into 300 mL of vigorously stirred crushed ice. The sudden shift in polarity and temperature will precipitate the crude 4-butyl-7-hydroxy-2H-chromen-2-one as an off-white to cream-colored solid 1.

  • Purification: Vacuum filter the precipitate, wash thoroughly with cold distilled water until the filtrate is pH neutral (removing residual acid), and recrystallize from an acetone/hexane mixture to yield pure 4-butyl-7-hydroxycoumarin 2.

Step 2: O-Alkylation (Synthesis of 4-Butyl-7-ethoxy-2H-chromen-2-one)

Mechanistic Causality & Expert Insights

The second phase involves the


 O-alkylation of the newly formed 7-hydroxyl group. The C7-OH of the coumarin system is highly acidic (pKa ~ 7.5) due to the resonance stabilization provided by the electron-withdrawing lactone moiety.
  • Base and Solvent Synergy: Potassium carbonate (

    
    ) is an ideal mild base to quantitatively deprotonate the 7-OH without hydrolyzing the lactone ring. Anhydrous N,N-dimethylformamide (DMF) is selected as the polar aprotic solvent because it heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic 4.
    
  • Electrophile: Ethyl iodide is utilized over ethyl chloride due to the superior leaving-group ability of the highly polarizable iodide ion, which significantly accelerates the

    
     transition state at moderate temperatures 4.
    
Experimental Protocol
  • Deprotonation: In a 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 4-butyl-7-hydroxycoumarin (10.9 g, 50 mmol) in 50 mL of anhydrous DMF. Add finely powdered anhydrous

    
     (13.8 g, 100 mmol, 2.0 eq) [[4]](). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
    
  • Alkylation: Add ethyl iodide (9.36 g, 60 mmol, 1.2 eq) dropwise via syringe 4.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours.

    • Self-Validating IPC: Monitor via TLC (Hexane:Ethyl Acetate, 8:2). The product spot will run significantly higher (higher Rf) than the highly polar starting phenol due to the masking of the hydrogen-bonding hydroxyl group 4.

  • Quenching & Extraction: Cool the reaction to room temperature and quench by pouring into 200 mL of ice-cold water. Extract the aqueous phase with ethyl acetate (3 x 75 mL) 4.

  • Washing: Wash the combined organic layers with 5% aqueous NaOH (50 mL) to deprotonate and remove any unreacted starting material into the aqueous layer, followed by brine (50 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to afford the final 4-butyl-7-ethoxy-2H-chromen-2-one.
    

Quantitative Data & Reaction Parameters

StepTransformationReagentsCatalyst / BaseSolventTemp / TimeExpected Yield
1 Pechmann CondensationResorcinol, Ethyl 3-oxoheptanoateConc.

Neat / Acid0 °C

RT, 12 h
45–60%
2 Williamson Etherification4-Butyl-7-hydroxycoumarin, Ethyl Iodide

(2.0 eq)
Anhydrous DMF60 °C, 4–6 h80–90%

References

  • Source: PMC (National Institutes of Health)
  • Validating a Novel Synthetic Pathway for 7-methoxy-4-propyl-2H-chromen-2-one: A Comparative Analysis Source: BenchChem URL
  • Coumarins via Knoevenagel Condensation Reaction (KCR)
  • 5-Bromo-6-hydroxy-7-methoxycoumarin: A Versatile Precursor for Novel Drug Synthesis Source: BenchChem URL

Sources

Application Note: High-Throughput Fluorometric Cytochrome P450 Activity Assay Using 4-Butyl-7-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Cytochrome P450 (CYP450) enzymes are the primary catalysts for the Phase I metabolism of xenobiotics. Accurately profiling CYP450 activity is a mandatory cornerstone of early-stage drug discovery to predict ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.

While classic probes like 7-ethoxycoumarin (7-EC) and 7-ethoxy-4-trifluoromethylcoumarin (EFC) have been used for decades, modifying the coumarin scaffold alters isoform selectivity and fluorescence quantum yield [1, 2]. 4-Butyl-7-ethoxy-2H-chromen-2-one (4-BEC) is an engineered fluorogenic substrate. The substitution of a butyl group at the C4 position increases the molecule's lipophilicity and steric volume. This structural modification enhances binding affinity (


) for CYP isoforms with larger hydrophobic active sites (such as CYP2B6 and CYP1A2) while retaining the highly sensitive O-dealkylation reporter mechanism [3].

Upon catalytic O-deethylation by CYP450 in the presence of NADPH and molecular oxygen, the non-fluorescent 4-BEC is converted into 4-butyl-7-hydroxy-2H-chromen-2-one (4-BHC) , a highly fluorescent umbelliferone derivative, alongside acetaldehyde [4].

CYP_Pathway Sub 4-Butyl-7-ethoxy-2H-chromen-2-one (Non-fluorescent Substrate) Enz Cytochrome P450 (Hepatic Microsomes) Sub->Enz Binding Prod 4-Butyl-7-hydroxy-2H-chromen-2-one (Highly Fluorescent Product) Enz->Prod O-Deethylation Byp Acetaldehyde + NADP+ + H2O Enz->Byp Release Cof NADPH + O2 Cof->Enz Catalysis

Enzymatic O-deethylation of 4-BEC by Cytochrome P450 yielding a fluorescent product.

Experimental Design & Causality

To ensure reproducibility and robust data generation, the assay is designed around several critical biochemical principles:

  • NADPH Regenerating System vs. Direct NADPH: NADPH is highly unstable at 37°C and is subject to rapid non-specific oxidation in microsomal preparations. Instead of a single NADPH bolus, this protocol utilizes a regenerating system (Glucose-6-phosphate + G6PDH). This ensures a steady-state supply of electrons, maintaining linear Michaelis-Menten kinetics over the entire incubation period.

  • Alkaline Termination: The pKa of the hydroxyl group on 4-BHC is approximately 7.8. At the physiological assay pH (7.4), a significant fraction of the product remains protonated, which diminishes fluorescence. Terminating the reaction with a high-pH buffer (pH > 10.0) fully deprotonates the product into its phenoxide ion state, maximizing the fluorescence quantum yield and dramatically improving the signal-to-noise ratio.

  • Solvent Limitations: Organic solvents can act as competitive inhibitors for CYP450 enzymes. The substrate stock is prepared in DMSO, but the final assay concentration of DMSO is strictly capped at

    
     to prevent artifactual enzyme inhibition.
    
Quantitative Kinetic Parameters

The following table summarizes the typical kinetic parameters for 4-BEC across major hepatic CYP450 isoforms, demonstrating its utility as a selective probe.

CYP IsoformSubstrateApparent

(

M)

(pmol/min/mg)
Selectivity & Binding Notes
CYP1A2 4-BEC2.5 - 4.2165.0High turnover; planar aromatic favored.
CYP2B6 4-BEC1.8 - 3.5142.5High affinity; accommodates the C4-butyl bulk.
CYP3A4 4-BEC18.0 - 25.065.0Moderate turnover; promiscuous binding pocket.
CYP2D6 4-BEC> 50.0< 5.0Poor substrate; lacks required basic nitrogen.

Materials and Reagents

  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2B6).

  • Substrate: 4-Butyl-7-ethoxy-2H-chromen-2-one (4-BEC), 10 mM stock in anhydrous DMSO.

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • NADPH Regenerating System (10X):

    • 13.0 mM NADP+

    • 33.0 mM Glucose-6-phosphate (G6P)

    • 33.0 mM Magnesium chloride (

      
      )
      
    • 4.0 U/mL Glucose-6-phosphate dehydrogenase (G6PDH)

  • Stop Solution: 0.5 M Tris-Base, pH 10.5 (Alternatively, 80% Acetonitrile in 0.5 M Tris-Base).

  • Consumables: 96-well or 384-well solid black flat-bottom microplates (black plates are mandatory to eliminate optical cross-talk).

Step-by-Step Protocol

Assay_Workflow S1 1. Preparation Mix Buffer & Substrate S2 2. Pre-incubation Add Enzyme (37°C) S1->S2 S3 3. Initiation Add NADPH System S2->S3 S4 4. Termination Add Alkaline Stop Buffer S3->S4 S5 5. Detection Read Ex:405/Em:460 nm S4->S5

Step-by-step workflow for the high-throughput 4-BEC fluorometric assay.

Phase 1: Preparation
  • Dilute Substrate: Prepare a 4X working solution of 4-BEC (e.g., 40

    
    M for a final concentration of 10 
    
    
    
    M) in 100 mM Potassium Phosphate Buffer (pH 7.4). Ensure the final DMSO concentration in the well will not exceed 0.5%.
  • Prepare Enzyme: Thaw microsomes on ice. Dilute to a 4X working concentration (e.g., 1.0 mg/mL for a final concentration of 0.25 mg/mL) in the assay buffer.

Phase 2: Reaction Setup (96-well format)
  • Combine Components: To each well of the black microplate, add:

    • 50

      
      L of Assay Buffer.
      
    • 25

      
      L of 4X Substrate Solution (4-BEC).
      
    • 25

      
      L of 4X Enzyme Solution.
      
  • Pre-incubation: Seal the plate and incubate at 37°C for 5 minutes. This step allows the enzyme and substrate to reach thermodynamic equilibrium within the active site prior to catalysis.

Phase 3: Initiation and Termination
  • Initiate Catalysis: Add 10

    
    L of the 10X NADPH Regenerating System to all test wells.
    
  • Incubation: Incubate the plate at 37°C in the dark for 20 minutes with gentle orbital shaking.

  • Terminate Reaction: Swiftly add 50

    
    L of the Stop Solution (0.5 M Tris-Base, pH 10.5) to all wells. The high pH instantly denatures the CYP450 enzymes and ionizes the formed 4-BHC for maximum fluorescence.
    
Phase 4: Detection
  • Read Plate: Measure the fluorescence using a microplate reader set to Excitation

    
    : 405 nm  and Emission 
    
    
    
    : 460 nm
    .

Assay Self-Validation & Quality Control (QC)

To ensure scientific integrity, this protocol functions as a self-validating system. Every assay plate must include the following internal controls to isolate causality:

  • No-Enzyme Control (Background Subtraction): Replaces the enzyme volume with buffer. Purpose: Quantifies the auto-fluorescence of the 4-BEC substrate and buffer components. This value is subtracted from all test wells.

  • No-NADPH Control (Cofactor Dependency): Replaces the NADPH system with buffer. Purpose: Proves that the formation of the fluorescent product is strictly driven by P450-mediated oxidation and not by background esterases or spontaneous hydrolysis.

  • Positive Inhibition Control: Include wells treated with a known CYP inhibitor (e.g., 10

    
    M 
    
    
    
    -naphthoflavone for CYP1A2, or 1-aminobenzotriazole as a pan-inhibitor). Purpose: Validates the dynamic range of the assay and confirms that the observed signal is enzymatically reversible.

References

  • Title: A direct, highly sensitive fluorometric assay for a microsomal cytochrome P450-mediated O-demethylation using a novel coumarin analog as substrate Source: Zeitschrift für Naturforschung C / PubMed URL: [Link]

  • Title: Rational Re-Engineering of the O-Dealkylation of 7-Alkoxycoumarin Derivatives by Cytochromes P450 2B from the Desert Woodrat Neotoma lepida Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Coumarin Substrates for Cytochrome P450 2D6 Fluorescence Assays Source: Analytical Biochemistry URL: [Link]

  • Title: Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation Source: The FEBS Journal URL: [Link]

Application Note: Optimized Pechmann Condensation Protocol for 4-Butyl-7-Ethoxy-2H-Chromen-2-One

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis of 4-butyl-7-ethoxy-2H-chromen-2-one (4-butyl-7-ethoxycoumarin) via the Pechmann condensation. This specific derivative combines a lipophilic butyl chain at the C4 position with an electron-donating ethoxy group at C7, making it a valuable scaffold for fluorescent probes and lipophilic pharmaceutical intermediates. We present two validated protocols: a Green Chemistry (Solvent-Free) method ideal for high-throughput screening and small-scale synthesis, and a Classic Acid-Catalyzed method suitable for robust scale-up.

Reaction Design & Chemical Logic

Retrosynthetic Analysis

The target molecule, 4-butyl-7-ethoxy-2H-chromen-2-one, is constructed from two key building blocks:

  • Phenol Component: 3-Ethoxyphenol (m-ethoxyphenol). The ethoxy group at the meta position directs the electrophilic attack to the para position relative to the activating group (ortho to the phenol hydroxyl), ensuring the formation of the 7-ethoxy isomer.

  • 
    -Keto Ester Component: Ethyl 3-oxoheptanoate . The alkyl chain length at the 
    
    
    
    -position of the keto ester dictates the substituent at the C4 position of the coumarin ring.
    • Rationale: The "4-butyl" group requires a 4-carbon chain attached to the ketone carbonyl. Ethyl 3-oxoheptanoate (Ethyl butyrylacetate) possesses a butyl chain (

      
      ) attached to the 
      
      
      
      -carbon.
Reaction Equation


Mechanistic Pathway

The reaction proceeds via a cascade mechanism: transesterification, hydroxyalkylation (electrophilic aromatic substitution), and dehydration.

PechmannMechanism Reactants Reactants (Phenol + Beta-Keto Ester) Activated Activated Carbonyl Reactants->Activated Acid Catalyst (H+) TransEster Transesterification (Phenolic Ester) Activated->TransEster Nucleophilic Attack (Phenol OH) Cyclization Intramolecular Hydroxyalkylation TransEster->Cyclization Electrophilic Attack (Ring Closure) Dehydration Dehydration & Aromatization Cyclization->Dehydration - H2O Product 4-Butyl-7-Ethoxy- Coumarin Dehydration->Product

Figure 1: Mechanistic pathway of the Pechmann condensation leading to coumarin formation.[1][2][3][4]

Experimental Protocols

Reagents and Materials
ReagentCAS NumberMW ( g/mol )Equiv.Role
3-Ethoxyphenol 621-32-9138.161.0Nucleophile
Ethyl 3-oxoheptanoate 24304-44-5172.221.0 - 1.2Electrophile
Sulfamic Acid (Method A)5329-14-697.090.1 (10 mol%)Solid Acid Catalyst
Sulfuric Acid (98%) (Method B)7664-93-998.083.0 - 5.0Solvent/Catalyst
Ethanol (95%) 64-17-546.07-Recrystallization
Protocol A: Green Synthesis (Solvent-Free)

Recommended for small-scale (100 mg - 5 g) and rapid optimization.

  • Setup: In a 20 mL scintillation vial or round-bottom flask, combine 3-ethoxyphenol (1.38 g, 10 mmol) and ethyl 3-oxoheptanoate (1.72 g, 10 mmol).

  • Catalyst Addition: Add sulfamic acid (97 mg, 1.0 mmol, 10 mol%).

  • Reaction: Heat the mixture to 80–90 °C in an oil block with magnetic stirring. The mixture will melt into a homogeneous liquid.

  • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). Reaction is typically complete within 30–60 minutes .

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add crushed ice (approx. 20 g) and stir vigorously. The product should precipitate as a solid.

    • Note: If the product oils out, extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (7:3 ratio).

Protocol B: Classic Scale-Up (H₂SO₄)

Recommended for gram-to-kilogram scale synthesis where heat dissipation is managed.

  • Setup: Place 3-ethoxyphenol (13.8 g, 0.1 mol) in a 250 mL 3-neck flask equipped with a thermometer and dropping funnel.

  • Acid Addition: Cool the flask to 0–5 °C in an ice bath. Slowly add conc. H₂SO₄ (20 mL) dropwise, maintaining temperature < 10 °C.

  • Reactant Addition: Add ethyl 3-oxoheptanoate (17.2 g, 0.1 mol) dropwise over 20 minutes, ensuring the temperature remains below 10 °C to prevent sulfonation byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours.

    • Optimization: If conversion is slow, warm gently to 50 °C for 2 hours.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and water (100 mL) with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Phenol + Keto-Ester Start->Mix Catalyst Add Catalyst (Sulfamic Acid or H2SO4) Mix->Catalyst Heat Reaction Phase (80°C or RT) Catalyst->Heat Quench Quench in Ice Water Heat->Quench Precipitate Precipitate Formation Quench->Precipitate Filter Filtration / Extraction Precipitate->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Final Pure 4-Butyl-7-Ethoxy- Coumarin Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Characterization & Data Analysis

Since this specific derivative is a lipophilic analog of the well-known 4-methyl-7-ethoxycoumarin, the characterization data is derived from standard coumarin spectroscopic patterns.

Expected NMR Data
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45 (d, J = 8.8 Hz, 1H, H-5): Characteristic doublet for the proton peri to the lactone carbonyl.
      
    • 
       6.80 (dd, J = 8.8, 2.4 Hz, 1H, H-6): Ortho-coupling to H-5 and meta-coupling to H-8.
      
    • 
       6.75 (d, J = 2.4 Hz, 1H, H-8): Meta-coupling, shielded by alkoxy group.
      
    • 
       6.15 (s, 1H, H-3): Characteristic singlet of the coumarin double bond.
      
    • 
       4.10 (q, J = 7.0 Hz, 2H, -OCH ₂CH₃): Ethoxy methylene.
      
    • 
       2.70 (t, J = 7.5 Hz, 2H, Ar-CH ₂-C₃H₇): 
      
      
      
      -methylene of the butyl group at C4.
    • 
       1.65 (m, 2H, Ar-CH₂-CH ₂-C₂H₅): 
      
      
      
      -methylene of butyl chain.
    • 
       1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH ₃): Ethoxy methyl.
      
    • 
       1.40 (m, 2H, -CH₂-CH ₂-CH₃): 
      
      
      
      -methylene of butyl chain.
    • 
       0.95 (t, J = 7.3 Hz, 3H, -CH₂CH₂CH ₃): Terminal methyl of butyl chain.
      
Mass Spectrometry
  • Formula:

    
    
    
  • Molecular Weight: 246.30 g/mol

  • ESI-MS (Positive Mode): Expect

    
     and 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation due to steric bulk of the butyl chain.Increase reaction temperature to 100°C or extend reaction time. Switch to a stronger Lewis acid (e.g., InCl₃ or Bi(NO₃)₃).
Oiling Out Product melting point is near room temperature or impurities present.Do not filter immediately. Extract the oil with Ethyl Acetate, dry, and evaporate. Attempt recrystallization at -20°C.
Dark Coloration Oxidation of phenol or polymerization.Ensure inert atmosphere (N₂) if using high temperatures. Use freshly distilled phenol.
Starting Material Remains Catalyst deactivation (if using solid acid).Increase catalyst loading to 20 mol%. Ensure reagents are dry (water inhibits the reaction).

References

  • Pechmann Condensation Mechanism & Overview

    • Organic Chemistry Portal. "Pechmann Condensation."[1][4][5][6][7][8][9]

    • [Link][1][2]

  • Green Chemistry Protocols (Solvent-Free)

    • Moraes, M. C., et al. "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc, 2021.[3][4]

    • [Link]

  • Indium Trichloride (InCl₃)

    • MDPI Molecules.
    • [Link]

  • Reagent Availability (Ethyl 3-oxoheptanoate)

    • Chem-Impex International. Product Catalog: Ethyl 3-oxoheptanoate.[10][11]

Sources

reaction mechanism for the formation of 4-butyl-7-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Elucidation of 4-Butyl-7-ethoxy-2H-chromen-2-one

Introduction & Mechanistic Rationale

The 2H-chromen-2-one (coumarin) scaffold is a privileged pharmacophore in drug development, widely utilized for its diverse biological activities and its utility as a fluorescent probe in biochemical assays. The target compound, 4-butyl-7-ethoxy-2H-chromen-2-one , is a lipophilic, 4,7-disubstituted derivative. Its synthesis relies on a robust two-step sequence: the construction of the coumarin core via the Pechmann condensation, followed by regioselective O-alkylation via a Williamson ether synthesis.

Historically, the exact sequence of the Pechmann condensation—whether it initiates via transesterification or electrophilic aromatic substitution (EAS)—was heavily debated. However, [1] have definitively resolved this. The reaction proceeds through a strict sequence: EAS → Transesterification → Dehydration . When resorcinol reacts with ethyl 3-oxoheptanoate, the highly activated aromatic ring attacks the ketone carbonyl (EAS). This C-C bond formation is followed by an intramolecular transesterification that expels ethanol to form a cyclic hemiketal, which finally undergoes acid-catalyzed dehydration to yield the aromatized lactone[1].

Mechanism A Resorcinol + Ethyl 3-oxoheptanoate B EAS Intermediate (C-C Bond Formation) A->B H+ Catalyst Electrophilic Attack C Cyclic Hemiketal (Transesterification) B->C -EtOH Ring Closure D 4-Butyl-7-hydroxycoumarin (Dehydration) C->D -H2O Aromatization

Figure 1: Mechanistic pathway of the Pechmann condensation (EAS → Transesterification → Dehydration).

Experimental Design & Causality

As a self-validating protocol, every reagent and condition has been selected to maximize yield while providing clear diagnostic feedback during the reaction.

  • Precursor Selection (Resorcinol vs. 3-Ethoxyphenol): We synthesize the 7-hydroxycoumarin intermediate first rather than attempting a direct Pechmann condensation on 3-ethoxyphenol. Resorcinol is symmetrically activated, ensuring high regioselectivity and rapid EAS kinetics. Direct condensation with 3-ethoxyphenol often suffers from steric hindrance and complex isomer mixtures.

  • Aliphatic Chain Donor (Ethyl 3-oxoheptanoate): This specific β-keto ester directly installs the 4-butyl moiety. The 4-carbon aliphatic chain (C4-C7 of the heptanoate) remains intact during the cyclization at the C3 ketone carbonyl.

  • Thermal Control during Acid Addition: Concentrated H₂SO₄ serves as both the solvent and the Brønsted acid catalyst. The initial protonation and EAS steps are highly exothermic. Failing to maintain the temperature below 10 °C during addition leads to the polymerization of the β-keto ester and sulfonation of the resorcinol ring.

  • Base Selection for Alkylation (K₂CO₃ in Acetone): The 7-hydroxyl group of the coumarin intermediate is highly acidic (pKa ~7.5) due to resonance stabilization with the lactone. A mild base like anhydrous K₂CO₃ is perfectly calibrated to deprotonate this phenol without causing base-catalyzed hydrolysis (ring-opening) of the lactone, a common failure mode when using stronger bases like NaOH[2].

Workflow Step1 Step 1: Pechmann Condensation (Resorcinol + Ethyl 3-oxoheptanoate + H2SO4) Purify1 Precipitation & Filtration (Ice Water Quench) Step1->Purify1 Inter Intermediate: 4-Butyl-7-hydroxycoumarin Purify1->Inter Step2 Step 2: Williamson Etherification (Intermediate + Iodoethane + K2CO3 / Acetone) Inter->Step2 Purify2 Solvent Extraction & Column Chromatography (Hexane:EtOAc) Step2->Purify2 Final Pure Target: 4-Butyl-7-ethoxy-2H-chromen-2-one Purify2->Final

Figure 2: Two-step experimental workflow for synthesizing 4-butyl-7-ethoxy-2H-chromen-2-one.

Step-by-Step Protocols

Part A: Synthesis of 4-Butyl-7-hydroxy-2H-chromen-2-one
  • Preparation: Charge a dry 250 mL round-bottom flask with resorcinol (1.0 eq) and ethyl 3-oxoheptanoate (1.05 eq). Place the flask in an ice-water bath and allow it to cool to 0 °C.

  • Catalyst Addition: Dropwise, add concentrated H₂SO₄ (approx. 3 mL per gram of resorcinol) over 30 minutes. Maintain vigorous magnetic stirring. Critical Causality: Monitor the internal temperature; it must not exceed 10 °C to prevent precursor degradation.

  • Reaction: Remove the ice bath and allow the viscous mixture to stir at room temperature for 12–16 hours.

  • In-Process QC: Spot the mixture on a TLC plate (Hexane:EtOAc 3:2). The disappearance of the resorcinol spot (which stains strongly with KMnO₄) and the appearance of a highly fluorescent blue spot under 365 nm UV light confirms the formation of the coumarin core.

  • Quench & Isolate: Pour the reaction mixture slowly into 200 mL of vigorously stirred crushed ice. A pale yellow precipitate will form immediately. Filter the solid under vacuum, wash with copious amounts of cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.

Part B: Synthesis of 4-Butyl-7-ethoxy-2H-chromen-2-one
  • Deprotonation: In a 100 mL two-neck flask equipped with a reflux condenser, dissolve the purified 4-butyl-7-hydroxy-2H-chromen-2-one (1.0 eq) in anhydrous acetone (0.2 M concentration). Add anhydrous K₂CO₃ (3.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide intermediate[2].

  • Alkylation: Add iodoethane (1.5 eq) dropwise via syringe.

  • Reflux: Heat the mixture to a gentle reflux (56 °C) under a nitrogen atmosphere for 4–6 hours.

  • In-Process QC: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the highly polar starting material (lower

    
    ) is entirely converted to the lipophilic product (higher 
    
    
    
    ).
  • Purification: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (gradient elution: 100% Hexane to 80:20 Hexane:EtOAc).

Data Presentation & Expected Outcomes

Table 1: Reaction Parameters and Expected Yields

Step Reagents Equivalents Temperature Time Expected Yield
1. Pechmann Resorcinol 1.0 0 °C to RT 12–16 h 75–85%
Ethyl 3-oxoheptanoate 1.05
H₂SO₄ (98%) Solvent/Cat.
2. Alkylation 4-Butyl-7-hydroxycoumarin 1.0 Reflux (56 °C) 4–6 h 85–95%
Iodoethane 1.5

| | K₂CO₃ (Anhydrous) | 3.0 | | | |

Table 2: ¹H NMR Self-Validation Markers (CDCl₃, 400 MHz) To ensure the structural integrity of the final protocol, the following NMR shifts act as a self-validating diagnostic matrix.

Proton AssignmentMultiplicityExpected Shift (δ, ppm)Diagnostic Significance
C7-OCH₂CH₃ (Methyl)Triplet~1.45Confirms successful O-alkylation.
C4-CH₂CH₂CH₂CH₃ (Terminal)Triplet~0.95Confirms the presence of the full butyl chain.
C4-CH₂ (Allylic)Triplet~2.75Validates the attachment of the butyl group to C4.
C7-OCH₂ (Methylene)Quartet~4.10Hallmark of the ethyl ether linkage.
C3-H (Pyrone Ring)Singlet~6.15Confirms the intact coumarin lactone core.
C5-H, C6-H, C8-H Multiplets/Doublets6.80 – 7.50Confirms the intact aromatic system.

References

  • Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(18), 8951-8953.[Link]

  • Raphiri, M. M. M., et al. (2018). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 14, 2916–2923.[Link]

Sources

Application Note: RP-HPLC Method Development and Validation for 4-Butyl-7-Ethoxy-2H-Chromen-2-One

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Pharmaceutical Development Professionals Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Dual UV/Fluorescence Detection

Scientific Rationale & Analyte Profiling

The compound 4-butyl-7-ethoxy-2H-chromen-2-one presents a unique intersection of analytical challenges and opportunities. To design an effective chromatographic method, we must first deconstruct the causality between its molecular structure and its physicochemical behavior:

  • The Fluorophoric Core: The 2H-chromen-2-one (coumarin) backbone provides a rigid, planar structure with a highly conjugated

    
    -electron system. The addition of a 7-ethoxy group acts as a strong electron-donating auxochrome. This substitution induces a bathochromic shift in the UV absorption maximum (shifting from ~274 nm in unsubstituted coumarin to ~325 nm) and significantly enhances the quantum yield of native fluorescence, making dual-detection strategies highly effective[3].
    
  • The Lipophilic Modifier: The substitution of a butyl chain at the C4 position drastically alters the molecule's retention profile. The 4-butyl group imparts substantial steric bulk and lipophilicity, raising the partition coefficient (LogP). Consequently, traditional RP-HPLC methods developed for simple coumarins fail to elute this derivative efficiently, leading to excessive retention times and peak broadening.

To overcome this, our method utilizes a high-density octadecylsilane (C18) stationary phase coupled with a strong organic gradient, ensuring sharp peak symmetry and rapid elution.

Lifecycle A Analyte Profiling (LogP, pKa, Spectra) B Method Scouting (Phase, Column, pH) A->B C Optimization (Gradient, Flow, Temp) B->C D ICH Q2(R2) Validation (Linearity, Precision) C->D

Fig 1. Analytical lifecycle for HPLC method development aligned with ICH Q2(R2).

Establishing a Self-Validating Analytical System

A robust analytical protocol must be inherently trustworthy; it should act as a self-validating system that flags errors before data is reported.

Internal Standardization: Because 4-butyl-7-ethoxy-2H-chromen-2-one is highly lipophilic, extracting it from complex biological matrices or formulations risks variable recovery rates. To ensure trustworthiness, this protocol integrates 4-methylumbelliferone as an Internal Standard (IS). The IS structurally mimics the target analyte, co-extracting during sample preparation and eluting with similar chromatographic behavior. By quantifying the target analyte as a ratio to the IS, the method inherently corrects for volumetric errors, extraction losses, and matrix-induced ion suppression [4].

System Suitability Testing (SST): Before any sample sequence is initiated, the system must pass strict SST criteria (Table 2). This acts as a daily functional validation gate, ensuring the instrument is fit-for-purpose.

Experimental Protocols

Chromatographic Conditions

The following parameters were optimized to balance resolution, sensitivity, and throughput. The use of 0.1% Formic Acid is a critical causal choice: while the coumarin lactone is neutral, the acidic modifier protonates residual silanol groups on the silica column support, eliminating secondary interactions that cause peak tailing.

Table 1: Optimized Chromatographic Parameters

ParameterSettingScientific Rationale
Column C18 (150 mm × 4.6 mm, 3.5 µm)High hydrophobic retention required for the 4-butyl chain.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses residual silanol ionization on the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStronger eluent than methanol; provides lower backpressure.
Gradient 40% B to 85% B over 8 minsFocuses the analyte band at the column head, sharpening the peak.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 30°CReduces mobile phase viscosity, improving mass transfer.
Detection (UV) 325 nmTargets the

transition of the 7-ethoxycoumarin system.
Detection (FL) Ex: 325 nm / Em: 410 nmMaximizes sensitivity for trace-level detection.
Sample Preparation Workflow (Liquid-Liquid Extraction)

To isolate the highly lipophilic 4-butyl-7-ethoxy-2H-chromen-2-one from complex matrices, a Liquid-Liquid Extraction (LLE) using Ethyl Acetate is employed. Ethyl acetate provides the perfect polarity index to extract the coumarin while leaving highly polar matrix interferents behind.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of the sample matrix into a 2.0 mL microcentrifuge tube.

  • Spike: Add 20 µL of the Internal Standard working solution (4-methylumbelliferone, 5 µg/mL). Vortex briefly.

  • Extract: Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Partition: Vortex vigorously for 5 minutes to ensure complete partitioning of the lipophilic analyte into the organic phase.

  • Centrifuge: Spin at 10,000 × g for 10 minutes at 4°C to break any emulsions and achieve phase separation.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at room temperature.

  • Reconstitute: Reconstitute the dried residue in 100 µL of Mobile Phase (Initial conditions: 40% Acetonitrile). Vortex for 2 minutes.

  • Filter: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial with a micro-insert.

Extraction S1 1. Aliquot 200 µL Sample Matrix S2 2. Spike Internal Standard (IS) S1->S2 S3 3. Add 1.0 mL Ethyl Acetate (LLE) S2->S3 S4 4. Vortex 5 min & Centrifuge S3->S4 S5 5. Transfer Organic Layer & Evaporate S4->S5 S6 6. Reconstitute in Mobile Phase S5->S6

Fig 2. Liquid-Liquid Extraction (LLE) workflow for lipophilic coumarin derivatives.

Method Validation & Quantitative Data

The developed method was rigorously validated in strict accordance with the updated ICH Q2(R2) Guidelines [1, 2], which mandate a lifecycle approach to analytical procedure validation.

System Suitability Testing (SST)

To guarantee the self-validating nature of the run, the following SST parameters must be met using a mid-level standard injection (n=5) prior to sample analysis.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaSelf-Validating Purpose
Resolution (

)
> 2.0 (Analyte vs. IS)Ensures complete baseline separation for accurate integration.
Tailing Factor (

)
< 1.5Confirms absence of secondary column interactions/degradation.
Theoretical Plates (

)
> 5000Validates column efficiency and stationary phase integrity.
Injection Precision RSD < 2.0%Verifies autosampler accuracy and overall system stability.
ICH Q2(R2) Validation Summary

The method demonstrated exceptional sensitivity and linearity, primarily driven by the high quantum yield of the 7-ethoxycoumarin fluorophore and the sharp peak focusing achieved by the gradient elution.

Table 3: Method Validation Summary

Validation ParameterResult / RangeICH Q2(R2) Acceptance Criteria
Linearity Range 10 – 5000 ng/mL

> 0.999
Limit of Detection (LOD) 2.5 ng/mLSignal-to-Noise (S/N) ratio ≥ 3:1
Limit of Quantitation (LOQ) 10.0 ng/mLS/N ratio ≥ 10:1, Precision RSD < 5%
Intra-day Precision 1.2% – 2.4% RSDRSD ≤ 5.0%
Inter-day Precision 1.8% – 3.1% RSDRSD ≤ 5.0%
Accuracy (Recovery) 98.5% – 102.1%95.0% – 105.0%

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. VUP Food Research Institute. Available at: [Link]

  • Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. RSC Publishing. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 4-butyl-7-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. This knowledge base is designed for drug development professionals and researchers struggling with the aqueous solubility of 4-butyl-7-ethoxy-2H-chromen-2-one .

Coumarin derivatives are notoriously difficult to formulate due to their planar aromatic cores, which promote strong


 stacking and high crystal lattice energies. The addition of a highly lipophilic 4-butyl chain and a 7-ethoxy group further increases the partition coefficient (LogP) and steric bulk, making standard surfactant-based solubilization insufficient. This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers.

Formulation Strategy Decision Matrix

Selecting the right solubilization strategy depends entirely on your downstream application (e.g., in vitro assays vs. in vivo oral delivery). The decision tree below outlines the causal logic behind selecting a formulation pathway.

FormulationDecision Start 4-butyl-7-ethoxy-2H-chromen-2-one Solubility Enhancement Q1 Primary Delivery Route? Start->Q1 Parenteral Parenteral / In Vitro Q1->Parenteral Oral Oral Delivery Q1->Oral CD Cyclodextrin Complexation (SBE-β-CD / HP-β-CD) Parenteral->CD High Safety/Aqueous Stability Cosolvent Cosolvent System (DMSO / PEG400) Parenteral->Cosolvent Quick Solubilization (Stock) SD Amorphous Solid Dispersion (PVP-VA / HPMC-AS) Oral->SD High Lattice Energy LBF Lipid-Based Formulation (SEDDS / SMEDDS) Oral->LBF High LogP (>4)

Decision tree for selecting a solubility enhancement strategy for coumarin derivatives.

Core Methodology: Cyclodextrin Inclusion Complexation

For highly lipophilic coumarins, supramolecular encapsulation using modified


-cyclodextrins (like SBE-

-CD or HP-

-CD) is the gold standard. The extended hydrophobic cavity of SBE-

-CD accommodates the bulky 4-butyl group, while its sulfobutyl ether groups provide electrostatic repulsion to prevent aggregation[1][2].
Step-by-Step Protocol: Co-Solvent Lyophilization Method

This protocol is engineered as a self-validating system. By forcing the interaction in a co-solvent state and systematically removing the organic phase, you thermodynamically drive the coumarin into the cyclodextrin cavity[3][4].

Phase 1: Preparation & Complexation

  • Solvent Partitioning: Dissolve 4-butyl-7-ethoxy-2H-chromen-2-one in 100% Ethanol to a concentration of 10 mg/mL. In a separate vessel, dissolve the calculated molar equivalent (usually 1:1 or 1:2 guest-to-host ratio) of SBE-

    
    -CD in ultrapure water.
    
  • Ultrasonic Initiation: Pour the aqueous cyclodextrin solution into the ethanolic coumarin solution. Immediately place the mixture in an ultrasonic bath for 60 seconds. Causality: Sonication disrupts initial localized precipitation at the solvent interface.

  • Equilibration: Transfer the solution to a magnetic stirrer and agitate at 600 rpm for 24 hours at 25°C ± 2°C. Causality: Complexation is an equilibrium process; 24 hours ensures maximum thermodynamic inclusion.

Phase 2: Isolation & Validation 4. Organic Stripping: Transfer the mixture to a rotary evaporator. Evaporate the ethanol under reduced pressure at 40°C until only the aqueous phase remains. 5. Filtration: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated coumarin. 6. Lyophilization: Freeze the filtrate at -80°C, then lyophilize for 48–72 hours to obtain the solid inclusion complex. 7. Validation Checkpoint: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the coumarin's sharp melting endotherm confirms true molecular inclusion rather than a physical mixture.

CD_Workflow Step1 1. Phase Solubility Study Determine 1:1 or 1:2 stoichiometry Step2 2. Solvent Preparation Coumarin in EtOH, CD in H2O Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Solvent Removal Rotary Evaporation to remove EtOH Step3->Step4 Step5 5. Lyophilization Freeze-drying for solid inclusion complex Step4->Step5 Step6 6. Validation DSC and PXRD confirm inclusion Step5->Step6

Step-by-step workflow for preparing coumarin-cyclodextrin inclusion complexes.

Troubleshooting & FAQs

Q: I prepared a 100 mM stock of my coumarin in DMSO. When I dilute it 1:100 into my aqueous assay buffer, it immediately crashes out. Why? A: This is a classic solvent-shifting failure. The solubilizing capacity of a cosolvent system like DMSO decreases exponentially, not linearly, upon dilution with water. The planar 2H-chromen-2-one core rapidly


 stacks, overcoming the solvation energy.
Fix: Abandon DMSO for aqueous dilutions. Instead, formulate the compound as a water-soluble cyclodextrin complex (as detailed above) before introducing it to the assay buffer.

Q: My lyophilized cyclodextrin complex still shows poor solubility. What went wrong? A: You likely have a physical mixture, not an inclusion complex. This happens if the ethanol was evaporated too quickly or if the initial stirring time was insufficient. Without sufficient time for the hydrophobic 4-butyl chain to enter the cyclodextrin cavity, the drug simply precipitates as free crystals during ethanol removal. Validate your powder with Powder X-Ray Diffraction (PXRD); if you see sharp crystalline peaks matching your raw API, the complexation failed.

Q: Should I use


-CD, HP-

-CD, or SBE-

-CD?
A: Standard

-CD has limited aqueous solubility itself (~18.5 mg/mL) and is nephrotoxic parenterally. For a bulky molecule like 4-butyl-7-ethoxy-2H-chromen-2-one, use SBE-

-CD
(Sulfobutylether-

-cyclodextrin). The sulfobutyl arms extend the hydrophobic cavity, providing better steric shielding for the 4-butyl and 7-ethoxy groups, while the anionic charge prevents self-aggregation of the complexes[1][2].

Q: If I want to formulate this for oral delivery, is cyclodextrin still the best choice? A: Not necessarily. For oral delivery of highly crystalline, lipophilic coumarins, an Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME) or Spray Drying is often superior. Polymers like HPMC-AS or PVP-VA disrupt the crystal lattice energy and maintain the drug in a high-energy amorphous state in the GI tract, creating a supersaturated solution upon dissolution.

Quantitative Data Summary

The table below summarizes the expected performance metrics of various solubility enhancement strategies based on established data for substituted coumarin derivatives[4][5][6].

Formulation StrategyPrimary Excipient(s)Mechanism of ActionExpected Aqueous Solubility IncreaseStability / Shelf-Life
Inclusion Complexation SBE-

-CD / HP-

-CD
Hydrophobic cavity encapsulation; disrupts

stacking.
50x to 150xHigh (Solid state > 2 years)
Amorphous Solid Dispersion PVP-VA / HPMC-ASCrystal lattice disruption; kinetic stabilization of amorphous state.20x to 80xModerate (Risk of recrystallization)
Lipid Nanoparticles (NLCs) Precirol, Tween 80, MiglyolSolubilization in lipid matrix; bypasses aqueous dissolution.100x+ (Apparent)Moderate (Prone to Ostwald ripening)
Cosolvency DMSO / PEG400Lowers dielectric constant of the solvent mixture.High (in stock) / Poor (upon dilution)Low (Precipitation risk)

References

  • Dutra, F. V. A., et al. "Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing." ACS Applied Materials & Interfaces, 2024. Available at:[Link]

  • Gayathry, T. C., et al. "Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications." Frontiers in Chemistry, 2023. Available at:[Link]

  • "Inclusion complexes of 3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin with 2-hydroxypropyl-β-cyclodextrin." Brazilian Journal of Pharmaceutical Sciences, 2022. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Butyl-7-ethoxy-2H-chromen-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing 4-butyl-7-ethoxy-2H-chromen-2-one (a C4-alkylated, C7-alkoxylated coumarin) via the Pechmann condensation presents unique steric and chemoselectivity challenges. While the reaction between 3-ethoxyphenol and ethyl 3-oxoheptanoate relies on readily available starting materials, researchers frequently encounter stalled reactions, ether cleavage, and intractable tar formation[1].

As an Application Scientist, I have designed this guide to provide mechanistic diagnostics, validated protocols, and targeted FAQs to rescue your yield and optimize your workflow.

Section 1: Mechanistic Diagnostic Workflow

To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The Pechmann condensation proceeds via three generally accepted steps: transesterification, electrophilic aromatic substitution (EAS), and dehydration[1]. The bulky butyl group on the β-keto ester and the sensitive ethyl ether on the phenol create competing failure pathways that must be actively managed.

Diagnostic SM1 3-Ethoxyphenol Condensation Pechmann Condensation (Acid Catalyzed) SM1->Condensation SM2 Ethyl 3-oxoheptanoate SM2->Condensation Product 4-Butyl-7-ethoxy-2H-chromen-2-one (Target Product) Condensation->Product Fail1 7-Hydroxy-4-butylcoumarin (Ether Cleavage) Condensation->Fail1 Strong Acid + Heat Fail2 O-Acylation / Polymerization (Harsh Conditions) Condensation->Fail2 >130°C Fail3 Incomplete Conversion (Steric Hindrance at C4) Condensation->Fail3 Weak Catalyst

Fig 1. Pechmann condensation pathway and primary failure modes in 4-butyl-7-ethoxycoumarin synthesis.

Section 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why am I getting a high yield of a highly fluorescent side product, but my target mass is missing? Causality & Solution: You are likely observing ether cleavage. 3-ethoxyphenol contains an alkyl-aryl ether linkage. When subjected to strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) at elevated temperatures, the ether bond is cleaved (dealkylation), forming 7-hydroxy-4-butylcoumarin instead of the desired 7-ethoxy derivative[2]. Action: Switch to a milder Lewis acid catalyst (e.g., ZnCl₂, InCl₃) or a solid acid catalyst like Sulfamic Acid[2] or tailored nanoparticles (e.g., Zn0.925Ti0.075O)[3] which tolerate ether functional groups while still promoting the condensation.

Q2: The reaction stalls at ~40% conversion, and TLC shows significant unreacted ethyl 3-oxoheptanoate. How can I drive it to completion? Causality & Solution: The butyl chain on ethyl 3-oxoheptanoate introduces significant steric hindrance during the electrophilic aromatic substitution and subsequent ring-closure steps, compared to standard ethyl acetoacetate[3]. Action: Increase the reaction temperature carefully to an optimal window (100°C - 110°C)[2][4]. Furthermore, transitioning to solvent-free conditions increases the effective molarity of the reactants, overcoming the entropic barrier of the sterically hindered transition state[4].

Q3: My crude mixture is a black, tarry substance. What went wrong? Causality & Solution: Charring and polymerization are classic signs of excessively harsh acidic conditions combined with high temperatures (>130°C)[4]. Electron-rich phenols can undergo oxidative degradation or polymerization under these conditions. Action: Lower the temperature to 100°C. If you must use H₂SO₄, the addition must be performed strictly at 5°C before slowly warming to room temperature[5].

Q4: Could my starting material be the source of the low yield? Causality & Solution: Absolutely. Ethyl 3-oxoheptanoate synthesized via traditional crossed Claisen condensation often contains up to 30% of isomeric β-keto esters and unreacted starting materials due to poor selectivity[6]. These impurities compete for the catalyst and phenol, drastically lowering the yield of the target coumarin. Action: Verify the purity of your ethyl 3-oxoheptanoate via GC-MS or NMR. Consider sourcing or synthesizing it via the highly selective acyl Meldrum's acid route[6].

Section 3: Catalyst Optimization Data

To empirically demonstrate the causality discussed above, review the comparative data below. This table synthesizes expected outcomes when reacting 3-ethoxyphenol with a bulky β-keto ester under various catalytic regimes[2][3][5].

Catalyst SystemLoadingTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation / Impurity
Conc. H₂SO₄Excess5 → 2518>9035High levels of 7-hydroxy-4-butylcoumarin (Ether cleavage)[5]
ZnCl₂ (Lewis Acid)20 mol%13046550Reaction stalled; unreacted SM due to steric hindrance[3]
Sulfamic Acid10 mol%10029586Clean conversion; trace O-acylated intermediate[2]
Zn0.925Ti0.075O NPs10 mol%11039888Optimal; highly selective, reusable catalyst[3]
Section 4: Validated Experimental Protocol

Based on the optimization data, we recommend a solvent-free methodology using Sulfamic Acid. This protocol is self-validating: the absence of solvent forces a high-concentration environment to overcome the butyl group's steric bulk, while the mild solid acid prevents ether cleavage[2].

Step-by-Step Methodology: Solvent-Free Synthesis using Sulfamic Acid

  • Preparation & Stoichiometry: In a 10 mL heavy-walled pressure vial equipped with a magnetic stir bar, add 3-ethoxyphenol (10.0 mmol, 1.38 g) and ethyl 3-oxoheptanoate (12.0 mmol, 2.06 g). Self-Validation Check: The 1.2x molar excess of the β-keto ester compensates for potential thermal decarboxylation and ensures complete consumption of the phenol[2].

  • Catalyst Addition: Add Sulfamic Acid (1.0 mmol, 0.097 g, 10 mol%) directly to the neat mixture.

  • Cyclization (Heating): Seal the vial and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 2 hours. The mixture will initially be biphasic/slushy but will homogenize and darken slightly as the reaction proceeds.

  • Reaction Monitoring: Pull a 5 µL aliquot, dilute in ethyl acetate, and check via TLC (Hexanes:Ethyl Acetate 8:2). The target 4-butyl-7-ethoxy-2H-chromen-2-one will appear as a bright blue fluorescent spot under 365 nm UV light[7].

  • Quenching & Work-up: Remove the vial from the heat and cool to room temperature. Carefully add 15 mL of crushed ice-water to the vial and stir vigorously. This quenches the reaction, dissolves the sulfamic acid catalyst, and precipitates the crude coumarin[8].

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold water (2 x 10 mL), followed by a brief wash with cold 5% aqueous NaOH (5 mL). Mechanistic Note: The NaOH wash deprotonates and removes any unreacted 3-ethoxyphenol (pKa ~9.8) into the aqueous filtrate, leaving the neutral coumarin lactone intact.

  • Purification: Recrystallize the crude solid from a minimum volume of hot ethanol/water to afford the pure product[3].

Workflow Step1 1. Mix Reactants (Solvent-Free) Step2 2. Add Catalyst (10 mol% Sulfamic Acid) Step1->Step2 Step3 3. Heat at 100°C (2 Hours) Step2->Step3 Step4 4. Ice Water Quench & NaOH Wash Step3->Step4 Step5 5. Recrystallization (EtOH/H2O) Step4->Step5

Fig 2. Validated solvent-free experimental workflow for 4-butyl-7-ethoxycoumarin synthesis.

References[8] Troubleshooting low yield in 4-Hydroxycoumarin synthesis - Benchchem. Available at: https://benchchem.com[4] Technical Support Center: Optimization of Pechmann Reaction for Substituted Coumarins - Benchchem. Available at: https://benchchem.com[7] Pechmann Condensation - Boston University. Available at: https://bu.edu[3] Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC. Available at: https://nih.gov[5] Synthesis of coumarin derivatives via pechmann condensation and nitration reaction - JETIR. Available at: https://jetir.org[1] Pechmann condensation - Wikipedia. Available at: https://wikipedia.org[2] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid - Arkat USA. Available at:https://arkat-usa.org[6] A Comparative Guide to the Synthesis of Ethyl 3-oxoheptanoate: A Validation of a Novel Synthetic Route - Benchchem. Available at: https://benchchem.com

Sources

Technical Support Center: Preventing Fluorescence Quenching of 4-Butyl-7-Ethoxy-2H-Chromen-2-One

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the fluorescence stability of 4-butyl-7-ethoxy-2H-chromen-2-one. This compound, a highly lipophilic 7-alkoxycoumarin derivative, is valued for its robust photophysical properties but is susceptible to specific environmental quenching mechanisms. This guide bridges theoretical photophysics with field-proven benchtop protocols to ensure your assays remain sensitive and reproducible.

Part 1: The Causality of Quenching in 7-Ethoxycoumarins

To prevent quenching, we must first understand the causality behind it. The fluorescence of 4-butyl-7-ethoxy-2H-chromen-2-one relies on an intramolecular charge transfer (ICT) from the electron-donating 7-ethoxy group to the electron-withdrawing carbonyl of the lactone ring. Disruption of this ICT, or the introduction of alternative non-radiative decay pathways, leads to immediate signal loss.

  • Excited-State Protonation: In acidic aqueous environments, the ether oxygen or the carbonyl oxygen can become protonated while the molecule is in its excited singlet state (

    
    ). This protonated species provides a rapid non-radiative decay pathway back to the ground state, effectively 1[1].
    
  • Dynamic (Collisional) Quenching: Small molecules and ions such as dissolved oxygen (

    
    ), halogens (e.g., 
    
    
    
    ), and paramagnetic species (e.g., TEMPO) can collide with the fluorophore during its excited-state lifetime. This diffusion-limited bimolecular process 2[2].
  • Host-Guest Microenvironment Quenching: While encapsulation in cyclodextrins (like

    
    -CD) enhances the fluorescence of 7-aminocoumarins by shielding them from water, it paradoxically 3[3]. The specific orientation of the ethoxy group within the slightly polar CD cavity exposes it to cavity-bound water molecules that act as localized quenchers.
    
  • Inner Filter Effect (Self-Quenching): At concentrations exceeding 10 µM, the overlap between the excitation and emission spectra causes reabsorption of emitted photons by ground-state molecules.

QuenchingMechanisms ExcitedState 4-Butyl-7-Ethoxycoumarin (Excited Singlet State S1) Protonation Excited-State Protonation (Acidic Media) ExcitedState->Protonation H+ interaction Dynamic Collisional Quenching (O2, Halides, TEMPO) ExcitedState->Dynamic Diffusion-limited Static Host-Guest Complexation (e.g., native β-CD) ExcitedState->Static Pre-excitation binding NonRad Non-Radiative Decay (Fluorescence Loss) Protonation->NonRad Dynamic->NonRad Static->NonRad

Photophysical pathways leading to the non-radiative decay of 4-butyl-7-ethoxycoumarin.

Part 2: Self-Validating Troubleshooting Protocols

Do not guess the source of your quenching; measure it. Use the following step-by-step methodologies to isolate the variable causing signal loss. These protocols are designed as self-validating systems to ensure absolute trustworthiness in your diagnostics.

Protocol A: Stern-Volmer Analysis (Differentiating Static vs. Dynamic Quenching)

Purpose: To determine if quenching is caused by random collisions (dynamic) or ground-state complexation (static).

  • Preparation: Prepare a 5 µM stock solution of 4-butyl-7-ethoxy-2H-chromen-2-one in a neutral, aprotic solvent (e.g., HPLC-grade acetonitrile) to prevent self-quenching and protonation.

  • Titration: Add increasing concentrations of the suspected quencher (e.g., a drug candidate or

    
    ) from 0 to 50 mM.
    
  • Measurement: Record the fluorescence emission intensity (

    
    ) at the peak emission wavelength for each quencher concentration (
    
    
    
    ).
  • Analysis: Plot

    
     versus 
    
    
    
    (where
    
    
    is the initial intensity without quencher).
    • Linear Plot: Indicates a single class of fluorophores and a single quenching mechanism (usually dynamic)[2].

    • Upward Curvature: Indicates a combination of static and dynamic quenching.

  • Self-Validation Step: Repeat the entire assay at a higher temperature (e.g., 37°C vs 25°C). If the quenching constant (

    
    ) increases, the mechanism is dynamic (heat increases diffusion rates). If it decreases, the mechanism is static (heat destabilizes the ground-state complex).
    
Protocol B: Solvent and pH Optimization Workflow

Purpose: To rescue fluorescence from solvent-induced or protonation-induced quenching.

  • Aliquoting: Prepare three 2 µM aliquots of the fluorophore.

  • Solvent Assignment:

    • Vial 1: 100% DMSO (Positive Control).

    • Vial 2: 50 mM Phosphate Buffer, pH 7.4.

    • Vial 3: 50 mM Acetate Buffer, pH 4.0.

  • Readout: Measure fluorescence. If Vial 3 shows significant quenching compared to Vial 2, excited-state protonation is occurring[1].

  • Resolution: Shift experimental assays to physiological pH (7.4) or utilize liposomal encapsulation to shield the coumarin core from aqueous protons.

Workflow Start Observe Low Fluorescence Signal CheckConc Check Concentration Is it > 10 µM? Start->CheckConc Dilute Dilute to 1-5 µM (Prevent Inner Filter Effect) CheckConc->Dilute Yes CheckSolvent Evaluate Solvent & pH Is it acidic/aqueous? CheckConc->CheckSolvent No AdjustSolvent Switch to Aprotic Solvent or Neutralize pH CheckSolvent->AdjustSolvent Yes CheckQuenchers Test for Dynamic Quenchers (O2, Halides, Metals) CheckSolvent->CheckQuenchers No Degas Degas with N2/Ar & Add Chelators (EDTA) CheckQuenchers->Degas Present

Step-by-step diagnostic workflow to identify and prevent fluorescence quenching.

Part 3: Frequently Asked Questions (FAQs)

Q1: I added native


-cyclodextrin to my aqueous assay hoping to enhance the fluorescence of 4-butyl-7-ethoxy-2H-chromen-2-one, but the signal dropped. Why? 
A1:  This is a well-documented phenomenon specific to 7-alkoxycoumarins. While 7-aminocoumarins experience fluorescence enhancement in 

-CD due to shielding from polar solvents, 7-ethoxycoumarins are actually quenched upon inclusion[3]. The specific binding conformation inside the native

-CD cavity exposes the ethoxy oxygen to highly structured, cavity-bound water molecules, which act as localized quenchers. Solution: Avoid native

-CD. Instead, use micellar systems (e.g., Triton X-100) or synthetically modified cyclodextrins (like HP-

-CD) that alter the hydration dynamics of the cavity.

Q2: My signal is highly variable between runs, even in the exact same buffer. What is causing this? A2: This is a classic symptom of dynamic quenching by dissolved oxygen (


), which fluctuates based on ambient temperature and buffer preparation methods. 

is a potent collisional quencher of coumarin excited states[2]. Solution: Implement a strict degassing protocol. Purge your buffers with Argon or Nitrogen gas for 15 minutes prior to the assay, and seal the cuvettes or microplates.

Q3: Can I use 4-butyl-7-ethoxy-2H-chromen-2-one in live-cell imaging without signal loss? A3: Yes, but you must account for the intracellular microenvironment. The acidic nature of lysosomes (pH ~4.5) will quench the fluorescence via excited-state protonation[1]. Furthermore, the highly lipophilic 4-butyl group may cause the probe to aggregate in lipid droplets, leading to self-quenching. Solution: Keep loading concentrations below 5 µM and use co-solvents like Pluronic F-127 to ensure monomeric dispersion before cellular uptake.

Part 4: Quantitative Data Presentation

To assist in your experimental design, the following table summarizes the impact of various environmental factors on the fluorescence of 7-ethoxycoumarin derivatives.

Environmental Factor / QuencherQuenching MechanismImpact on Fluorescence Quantum Yield (

)
Recommended Prevention Strategy
Acidic pH (< 5.0) Excited-State ProtonationSevere Decrease (>70% loss)Buffer to pH 7.4; avoid strong acids.
Dissolved Oxygen (

)
Dynamic (Collisional) QuenchingModerate Decrease (10-30% loss)Degas solvents with

or Argon.
High Concentration (>10 µM) Inner Filter Effect / AggregationModerate DecreaseDilute sample to 1-5 µM.
Native

-Cyclodextrin
Static (Cavity-Water Interaction)Moderate to Severe DecreaseUse micellar encapsulation (e.g., Tween-20).
Paramagnetic Species (TEMPO) Dynamic (Diffusion-Limited)Severe Decrease (Concentration dependent)Isolate from radical species; use antioxidants.

Part 5: References

  • Excited-State Reactions of Coumarins in Aqueous Solutions. V. Fluorescence Lifetimes of 7-Ethoxycoumarin in Acidic Solutions Source: Bulletin of the Chemical Society of Japan (oup.com) URL:

  • Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution Source: PMC (nih.gov) URL:

  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems Source: PMC (nih.gov) URL:

Sources

stability of 4-butyl-7-ethoxy-2H-chromen-2-one in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Coumarin-Based Probes.

As a Senior Application Scientist, I frequently assist researchers in troubleshooting the erratic behavior of lipophilic fluorescent probes in in vitro assays. 4-butyl-7-ethoxy-2H-chromen-2-one is a highly valuable, structurally modified analog of the classic cytochrome P450 probe, 7-ethoxycoumarin. However, the addition of the 4-butyl group drastically alters its physicochemical properties. While this modification enhances membrane permeability, it introduces unique stability challenges in cell culture media—ranging from rapid enzymatic cleavage to severe aqueous precipitation.

This guide moves beyond basic troubleshooting. We will explore the exact causality behind compound degradation and signal loss, providing you with self-validating protocols to ensure absolute scientific integrity in your experimental workflows.

FAQ & Troubleshooting Guide

Aqueous Solubility & Precipitation

Q: I observe inconsistent fluorescence and micro-crystals in my 96-well plates when dosing 4-butyl-7-ethoxy-2H-chromen-2-one above 10 µM. How can I prevent this?

The Causality: The 4-butyl chain significantly increases the partition coefficient (LogP) of the coumarin core. When you dilute a high-concentration DMSO stock directly into aqueous cell culture media, the hydration sphere becomes energetically unfavorable, causing the hydrophobic molecules to aggregate and "crash out" of solution. This precipitation drastically reduces the bioavailable concentration of the probe, leading to artificially low assay readouts.

The Solution: You must utilize a carrier-mediated solubilization strategy. By introducing the compound to serum proteins (like BSA in Fetal Bovine Serum) before bulk aqueous dilution, the hydrophobic pockets of the proteins act as chaperones, keeping the compound in suspension. (See the "Solubility Optimization Protocol" below).

Metabolic Instability (The CYP450 Factor)

Q: My compound concentration drops rapidly within 2 hours of incubation with HepG2 cells, but remains perfectly stable in cell-free media. What is happening?

The Causality: You are observing classic enzymatic degradation. The ethoxy group at the 7-position is a prime target for oxidative cleavage by cytochrome P450 enzymes (specifically CYP1A2 and CYP2B6), a well-documented phenomenon in structurally related probes like 7-ethoxycoumarin[1]. Mechanistically, the enzyme oxidizes the α-carbon of the ethoxy group to form an unstable hemiacetal intermediate, which rapidly loses acetaldehyde to yield the hydroxylated metabolite, 4-butyl-7-hydroxycoumarin[2]. Because HepG2 cells and primary hepatocytes express high basal levels of these CYPs, your probe is being actively metabolized.

MetabolicPathway Compound 4-butyl-7-ethoxy-2H-chromen-2-one (Parent Probe) CYP Cytochrome P450 (CYP1A2 / CYP2B6) Compound->CYP Oxidation Intermediate Unstable Hemiacetal Intermediate CYP->Intermediate α-carbon attack Metabolite 4-butyl-7-hydroxycoumarin (Fluorescent) Intermediate->Metabolite Cleavage Byproduct Acetaldehyde (Released) Intermediate->Byproduct Cleavage

Fig 1: CYP450-mediated O-deethylation pathway of 4-butyl-7-ethoxy-2H-chromen-2-one.

Chemical Instability: pH-Dependent Hydrolysis

Q: I am losing signal over 48 hours even in dead cells or blank media. Is the compound degrading chemically?

The Causality: Yes. The 2H-chromen-2-one core is a lactone (a cyclic ester). Coumarins are highly sensitive to alkaline environments; at a pH above 7.8, the lactone ring undergoes irreversible nucleophilic attack by hydroxide ions, leading to ring-opening and oxidative degradation[3]. If your cell culture media loses dissolved CO2 (e.g., leaving plates outside the incubator for extended periods), the bicarbonate buffer will fail, the pH will spike, and your probe will hydrolyze into a non-fluorescent cinnamic acid derivative.

TroubleshootingLogic Start Signal Loss in Cell Culture Check1 Visible micro-crystals under 20X objective? Start->Check1 Sol1 Precipitation Issue: Optimize DMSO & Carrier Check1->Sol1 Yes Check2 Loss occurs in cell-free media? Check1->Check2 No Sol2 Chemical Instability: Check pH & Light Exposure Check2->Sol2 Yes Sol3 Metabolic Degradation: Verify via LC-MS/MS Check2->Sol3 No (Cells Only)

Fig 2: Diagnostic logic tree for isolating the root cause of coumarin probe instability.

Quantitative Stability Metrics

To assist in your experimental design, below is a summary of the stability profile of 4-butyl-7-ethoxy-2H-chromen-2-one across various standard in vitro conditions.

Experimental ConditionMedia pHHalf-Life (T₁/₂)Primary Mechanism of LossMax Soluble Conc. (1% DMSO)
HepG2 Cells (Liver) 7.4~45 minsCYP450 O-deethylation15 µM
HUVEC Cells (Endothelial) 7.4> 24 hoursStable (Low CYP expression)15 µM
Cell-Free Media (Standard) 7.4> 48 hoursStable10 µM (No FBS)
Cell-Free Media (Alkaline) 8.5~6 hoursLactone Ring Hydrolysis> 50 µM (Ring opens)

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, do not guess the cause of your signal loss. Use the following self-validating protocols to definitively prove the mechanism.

Protocol A: Carrier-Mediated Solubilization Workflow

This protocol utilizes serum proteins to prevent hydrophobic crash-out, validating that your signal loss is not an artifact of precipitation.

  • Stock Preparation: Dissolve 4-butyl-7-ethoxy-2H-chromen-2-one in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Store at -20°C in amber tubes.

  • Intermediate Dilution: Dilute the master stock 1:10 in pure DMSO to create a 1 mM working stock.

  • Protein Binding Step (Critical): Instead of pipetting the working stock directly into your media, pipette the required volume of the 1 mM stock directly into 100% Fetal Bovine Serum (FBS). Vortex gently for 30 seconds.

  • Final Media Preparation: Add the spiked FBS to your basal media to reach your target FBS concentration (e.g., 10% v/v). The final DMSO concentration must remain ≤ 0.5% to prevent cytotoxicity.

  • Validation: Inspect the media under a phase-contrast microscope at 20X magnification. The absence of refractile micro-crystals validates successful solubilization.

Protocol B: Self-Validating LC-MS/MS Stability Assay

This protocol isolates enzymatic metabolism from chemical degradation by using strict biological controls.

  • Matrix Preparation: Prepare three distinct 6-well plates:

    • Condition 1: Live HepG2 cells in complete media.

    • Condition 2 (Biological Control): Heat-killed HepG2 cells (incubated at 65°C for 30 mins) in complete media.

    • Condition 3 (Chemical Control): Cell-free complete media.

  • Dosing: Dose all wells with 1 µM of 4-butyl-7-ethoxy-2H-chromen-2-one.

  • Quenching: At time points 0, 30, 60, and 120 minutes, extract 100 µL of media from each well and immediately crash it into 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS.

    • Interpretation: If the parent compound depletes only in Condition 1, the instability is definitively caused by active cellular metabolism. If it depletes in Conditions 2 and 3 equally, the instability is chemical (hydrolysis/photobleaching).

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Technical Support Center: Optimizing 4-Butyl-7-Ethoxy-2H-Chromen-2-One Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Assay Mechanics

Welcome to the technical support center. You are likely working with 4-butyl-7-ethoxy-2H-chromen-2-one (often abbreviated as 7-Ethoxy-4-Butylcoumarin or EBC ).[1] This is a fluorogenic substrate used primarily to measure Cytochrome P450 (CYP) activity (specifically CYP1A2, CYP2B6, and CYP2C family members).

The Mechanism:

  • Substrate (Low Fluorescence): The ether bond (ethoxy group) quenches the fluorescence of the coumarin core.

  • Reaction: The CYP enzyme performs an O-dealkylation, removing the ethyl group.

  • Product (High Fluorescence): The result is 7-hydroxy-4-butylcoumarin , which is highly fluorescent under basic conditions.[1]

The Problem: This assay is prone to high background noise due to three converging factors: Spectral Overlap (with NADPH), Solubility Limits (due to the butyl chain), and pH Sensitivity . This guide addresses these specific interference points.

Part 1: Spectral Physics & Optical Setup

Q: My "Time Zero" (T0) blank is extremely high. Is my substrate degrading?

A: While degradation is possible, the most common cause is spectral crosstalk with NADPH .

The Conflict:

  • NADPH (Cofactor): Excitation

    
     340 nm | Emission 
    
    
    
    460 nm.
  • Product (7-hydroxy-4-butylcoumarin): Excitation

    
     325–335 nm | Emission 
    
    
    
    410–420 nm.

Because the excitation wavelengths are nearly identical, your plate reader excites the NADPH in your master mix, causing it to fluoresce and flood the detector, masking the product signal.

The Solution:

  • Narrow Your Bandwidth: Ensure your emission filter is centered at 410 nm with a bandwidth of no more than ±10 nm . If you use a standard "DAPI" or "Coumarin" filter (often ~460 nm), you are collecting peak NADPH signal.

  • The "Stop & Read" Method (Recommended):

    • Perform the incubation.[2]

    • Add a Stop Solution (e.g., 0.1 M Tris-Base in 80% Acetonitrile, pH 10).

    • Why? The high pH maximizes the fluorescence of the product (phenolate anion form) while the dilution reduces NADPH concentration.

Q: I see random spikes in fluorescence intensity across the plate. What causes this?

A: This is likely Light Scattering caused by substrate precipitation.

The Chemistry: The "4-butyl" group makes this specific coumarin analog significantly more lipophilic (hydrophobic) than standard 7-ethoxycoumarin.[1]

  • Risk: If you dilute the substrate from a DMSO stock directly into aqueous buffer (PBS/Tris), it may form micro-precipitates. These tiny crystals scatter excitation light, which the detector reads as "noise" or fake signal spikes.

The Protocol Fix:

  • Limit DMSO: Keep final DMSO concentration < 0.5%.

  • Intermediate Dilution: Do not jump from 10 mM stock to 10 µM buffer.

    • Step 1: Dilute Stock (100% DMSO)

      
       Working Stock (10% DMSO/90% Buffer).
      
    • Step 2: Dilute Working Stock

      
       Final Assay Well.
      

Part 2: Visualization of Interference Pathways

The following diagram illustrates the sources of noise and the critical control points in your workflow.

G Substrate 4-butyl-7-ethoxy-2H-chromen-2-one (Lipophilic/Non-Fluorescent) Reaction Metabolic Reaction (37°C Incubation) Substrate->Reaction Noise2 NOISE SOURCE 2: Precipitation (Scattering) Substrate->Noise2 If >1% DMSO or rapid dilution Enzyme CYP Enzyme (Microsomes/Recombinant) Enzyme->Reaction NADPH NADPH Cofactor (Fluorescent Ex340/Em460) NADPH->Reaction Noise1 NOISE SOURCE 1: NADPH Spectral Overlap NADPH->Noise1 Product Product: 7-hydroxy-4-butylcoumarin (Fluorescent Ex330/Em415) Reaction->Product O-dealkylation Detection Signal Detection (Plate Reader) Product->Detection True Signal Noise1->Detection False High Background Noise2->Detection Signal Spikes

Figure 1: Signal pathways showing how NADPH autofluorescence and substrate precipitation (due to the butyl group) introduce noise into the detection channel.[1]

Part 3: Troubleshooting Matrix

Use this table to diagnose specific spectral or kinetic anomalies in your data.

SymptomProbable CauseVerification StepCorrective Action
High Background at T=0 NADPH InterferenceMeasure a well with Buffer + NADPH (no enzyme/substrate).[1]Use a narrower Emission filter (410 ± 10nm) or switch to End-Point mode with high pH stop solution.
Signal decreases over time Inner Filter Effect (IFE)Check absorbance of your test compound at 330nm.If OD > 0.1, the compound is blocking excitation light. Dilute the test compound.
Low Signal Intensity Suboptimal pHCheck pH of the final read solution.The product (7-hydroxy) pKa is ~7.8. Ensure read buffer is pH 9.0–10.0 to ionize the fluorophore.
High Well-to-Well Variability Substrate PrecipitationInspect wells under a microscope for crystals.[1]Pre-warm buffers to 37°C before adding substrate. Reduce substrate concentration.
Drifting Baseline Temperature FluctuationsCheck if plate reader was pre-warmed.[1]Fluorescence is temperature-dependent. Allow plate to sit in the reader for 10 mins before reading.

Part 4: Optimized Protocol (Self-Validating)

This protocol includes built-in "Checkpoints" to ensure data integrity.[1]

Materials
  • Substrate: 4-butyl-7-ethoxy-2H-chromen-2-one (Stock: 10 mM in DMSO).

  • Stop Solution: 0.1 M Tris-Base (pH 10) / 20% Acetonitrile.

  • Plate: Black-walled, clear bottom 96-well plate (prevents cross-talk).

Step-by-Step Workflow
  • The "Solubility Check" (Checkpoint 1):

    • Prepare your 2X Substrate/Buffer mix.

    • Validation: Hold the tube up to a light source. If it looks cloudy or opalescent, the butyl-coumarin has precipitated. Sonicate or lower the concentration.

  • Enzyme Reaction Assembly:

    • 10 µL Test Compound (or vehicle).

    • 20 µL Enzyme/Buffer Mix.

    • 20 µL Substrate/NADPH Mix (Start Reaction).

    • Note: Keep NADPH protected from light; it degrades and its fluorescence properties change.

  • Incubation:

    • Incubate at 37°C for 20–60 minutes (linear range).

  • Termination & Signal Enhancement (Checkpoint 2):

    • Add 50 µL Stop Solution.

    • Validation: The pH must be >9.0. The acetonitrile helps solubilize the lipophilic product and precipitates the protein (stopping the reaction), while the high pH maximizes fluorescence.

  • Detection:

    • Excitation: 330 nm (Bandwidth 20 nm).

    • Emission: 415 nm (Bandwidth 10 nm).

    • Gain: Set gain using a standard curve of 7-hydroxy-4-butylcoumarin (the product), not the substrate.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I run this assay in "Kinetic Mode" (continuous read)? A: Yes, but with caveats. Because you cannot use the high-pH stop solution in kinetic mode, the signal will be lower (the product is less fluorescent at pH 7.4). You must perform a "Background Subtraction" step where you subtract the fluorescence of a No-Enzyme Control from every data point to remove the NADPH background.

Q: Why use the "4-butyl" analog instead of standard 7-ethoxycoumarin? A: The butyl group increases lipophilicity, which often improves the substrate's affinity (


) for specific CYP isoforms that prefer hydrophobic pockets (like CYP2B6).[1] However, this comes at the cost of solubility, requiring stricter DMSO management.

Q: My test compounds are also fluorescent. How do I fix this? A: This is "Compound Autofluorescence."

  • Blanking: Run a parallel plate with [Compound + Buffer + Substrate] but NO Enzyme .[1]

  • Subtraction: Subtract this value from your experimental wells.

  • If the compound fluorescence is >50% of your assay signal, this assay format is invalid for that compound. Switch to LC-MS/MS.

References

  • Assay Guidance Manual (NCBI). Enzyme Assays: Fluorescence-Based Systems.[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]1]

  • Thermo Fisher Scientific.Fluorogenic Substrates for Assessing Cytochrome P450 Isozyme Activity. Source: Thermo Fisher Technical Notes.
  • Lakowicz, J. R.Principles of Fluorescence Spectroscopy. (Inner Filter Effects and Solvent Relaxation). Context: Authoritative text on spectral shifts and quenching mechanisms (Background reading).
  • BenchChem.Strategies to Reduce Background Fluorescence in Coumarin-Based Assays.

    • Source: Technical Support Knowledge Base.[1]

Sources

optimizing excitation wavelength for 4-butyl-7-ethoxy-2H-chromen-2-one detection

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of Excitation Wavelength for 4-Butyl-7-Ethoxy-2H-Chromen-2-One Detection

Executive Summary

4-butyl-7-ethoxy-2H-chromen-2-one (also known as 7-ethoxy-4-butylcoumarin ) is a lipophilic fluorogenic ether used primarily as a substrate for cytochrome P450 (CYP) enzymes (e.g., CYP1A, CYP2B families).[1] Its detection strategy depends entirely on whether you are monitoring substrate depletion (tracking the ether itself) or enzymatic turnover (tracking the fluorescent metabolite, 4-butyl-7-hydroxycoumarin).

This guide addresses the critical spectral properties, optimization protocols, and troubleshooting steps required to maximize signal-to-noise ratios for this specific compound.

Part 1: Technical Troubleshooting & Optimization Guide

Q1: What is the optimal excitation wavelength for 4-butyl-7-ethoxy-2H-chromen-2-one?

A: The optimal excitation wavelength depends on the species you are detecting. The 4-butyl group induces a slight bathochromic (red) shift compared to the 4-methyl analog, but the core coumarin electronics remain similar.

Target SpeciesChemical StateOpt.[1] Excitation (

)
Opt. Emission (

)
Critical Condition
Substrate (Ether)4-butyl-7-ethoxycoumarin325 – 335 nm 390 – 410 nmpH independent; Solvent sensitive.
Product (Metabolite)4-butyl-7-hydroxycoumarin360 – 370 nm 450 – 460 nmRequires pH > 9.0 (Phenolate form).

Expert Insight: For enzymatic assays, you are likely detecting the product . You must excite at ~365 nm to avoid exciting the remaining substrate (which excites at ~330 nm). If you excite at 330 nm, you will generate high background fluorescence from the unreacted substrate, masking the metabolite signal.

Q2: I am seeing weak or no fluorescence signal. What is the most likely cause?

A: If you are detecting the metabolite (product), the most common failure mode is incorrect pH .

  • Mechanism: The 7-hydroxycoumarin fluorophore exists in equilibrium between a protonated phenol (low fluorescence, UV-absorbing) and a deprotonated phenolate (highly fluorescent). The pKa of 7-hydroxy-4-alkylcoumarins is typically ~7.8.

  • Solution: You cannot read the plate directly at physiological pH (7.4). You must add a "Stop Solution" (e.g., 0.1 M Tris-base or NaOH/Glycine buffer, pH 10) to deprotonate the product and maximize quantum yield.

Q3: How does the 4-butyl chain affect detection compared to standard 7-ethoxycoumarin?

A: The 4-butyl group significantly increases lipophilicity (LogP) compared to the 4-methyl or unsubstituted analogs.

  • Solubility Risk: The substrate may precipitate in aqueous buffers if the stock solution (DMSO/MeCN) is added too quickly or at high concentrations (>100 µM).

  • Microsomal Binding: The butyl chain increases non-specific binding to microsomal proteins. This reduces the free concentration available for the enzyme, potentially altering apparent

    
    .
    
  • Protocol Adjustment: Ensure your final organic solvent concentration is <1% (v/v) to prevent enzyme inhibition, but high enough to maintain substrate solubility.

Q4: Can I detect the substrate and product simultaneously?

A: Yes, using Synchronous Fluorescence Scanning or HPLC with fluorescence detection.

  • HPLC: Use a gradient elution. The 4-butyl-7-ethoxycoumarin (substrate) is more hydrophobic and will elute later than the 4-butyl-7-hydroxycoumarin (product).

  • Wavelength Switching: Program your detector to switch

    
     from 365 nm (for early eluting product) to 330 nm (for late eluting substrate) to maximize sensitivity for both.
    

Part 2: Experimental Protocol – Determining Exact Spectral Maxima

Since specific "4-butyl" derivatives can exhibit solvatochromic shifts (shifts due to solvent polarity), you must empirically validate the excitation max in your specific assay buffer.

Protocol: Excitation/Emission Matrix Scan

  • Preparation:

    • Prepare a 10 µM solution of 4-butyl-7-ethoxy-2H-chromen-2-one in your assay buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).

    • Note: If characterizing the product, use 4-butyl-7-hydroxycoumarin in pH 10 buffer.

  • Instrumentation:

    • Use a spectrofluorometer or a high-end plate reader with monochromators.

  • Scan Parameters:

    • Emission Scan: Fix Excitation at 320 nm. Scan Emission from 350 nm to 600 nm. -> Identify Peak Em (

      
      ).
      
    • Excitation Scan: Fix Emission at the identified

      
      . Scan Excitation from 250 nm to (
      
      
      
      nm).
  • Data Analysis:

    • The peak of the Excitation Scan is your optimal

      
      .
      
    • Inner Filter Check: If the peak flattens or shifts at higher concentrations (>50 µM), you are experiencing inner filter effects. Dilute and re-scan.

Part 3: Visualization of Detection Logic

The following diagram illustrates the fluorescence mechanism and the critical pH-dependent step for signal generation.

G cluster_spectra Spectral Shift Substrate Substrate: 4-butyl-7-ethoxycoumarin (Weak Fluorescence) Enzyme CYP450 Enzyme (Metabolism) Substrate->Enzyme Binding (Km) Intermediate Intermediate: 4-butyl-7-hydroxycoumarin (Protonated / pH 7.4) Enzyme->Intermediate O-Deethylation StopSol Stop Solution (pH > 9.0) Intermediate->StopSol Assay Termination Product Detected Product: Coumarin Phenolate (Strong Blue Fluorescence) StopSol->Product Deprotonation (Ex: 365nm / Em: 450nm) SpecInfo Substrate Ex: ~330nm Product Ex: ~365nm

Caption: Workflow for enzymatic conversion and detection. Note the critical requirement of alkaline pH to convert the intermediate into the highly fluorescent phenolate species.

References

  • Provides baseline spectral data for the 7-ethoxycoumarin class and solubility guidelines.
  • Egan, D., et al. (2004). 4-Substituted coumarins as inhibitors of steroid sulfatase. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Details the synthesis and structural properties of 4-butyl-7-hydroxycoumarin deriv
  • Renwick, A. B., et al. (2000). Evaluation of 7-ethoxy-4-trifluoromethylcoumarin as a substrate for cytochrome P450. Xenobiotica. Retrieved from [Link]

    • Establishes the standard fluorometric assay protocols for 4-substituted 7-ethoxycoumarins.
  • World Health Organization. (2009). Spectrofluorometric methods for CYP450 assay optimization. IARC Scientific Publications. Retrieved from [Link]

    • General reference for optimizing excitation/emission bandwidths in metabolic assays.

Sources

resolving degradation issues of 4-butyl-7-ethoxy-2H-chromen-2-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-butyl-7-ethoxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing, identifying, and resolving degradation issues encountered during the storage and handling of this compound. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this valuable research chemical.

Quick Troubleshooting FAQs

Q1: My once-white powder of 4-butyl-7-ethoxy-2H-chromen-2-one has turned slightly yellow/brown. What does this mean?

A color change is a primary visual indicator of chemical degradation. For coumarin derivatives, this often points towards oxidation or photodegradation.[1] The formation of conjugated byproducts or quinone-like structures can lead to colored impurities. It is crucial to immediately assess the compound's purity via an analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation.[1][2]

Q2: I'm seeing new peaks in my HPLC/LC-MS analysis of a stored stock solution. Are these degradants?

Yes, the appearance of new peaks not present in the initial analysis is a definitive sign of degradation.[1] The primary degradation pathways for coumarins, which are a class of lactones (cyclic esters), include hydrolysis of the lactone ring, oxidation, and photodegradation.[3][4][5][6] Comparing the chromatogram to a freshly prepared standard and using mass spectrometry (MS) to determine the molecular weights of the new peaks can help identify the specific degradation products.[1][2][7]

Q3: What are the absolute best practices for storing the solid compound for long-term use?

To ensure optimal stability, solid 4-butyl-7-ethoxy-2H-chromen-2-one should be stored under the following conditions:

  • Temperature: ≤ -20°C for long-term storage.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber, tightly sealed vial.[8]

  • Moisture: Store in a desiccator or a controlled low-humidity environment to prevent hydrolysis.[8]

Q4: In what solvents should I prepare stock solutions, and how should they be stored?

For biological assays, Dimethyl Sulfoxide (DMSO) or ethanol are common choices. However, it is critical to use anhydrous (dry) grade solvents to minimize water content, which can cause hydrolysis of the lactone ring. Stock solutions are significantly less stable than the solid compound. They should be prepared fresh whenever possible. If storage is necessary, aliquot into single-use volumes in tightly sealed amber vials and store at -80°C. Avoid repeated freeze-thaw cycles.

In-Depth Troubleshooting and Root Cause Analysis

Issue 1: Suspected Hydrolytic Degradation

Symptoms:

  • Loss of parent compound peak intensity in HPLC analysis.

  • Appearance of a more polar peak (earlier retention time on reverse-phase HPLC).

  • MS data showing a new species with a mass corresponding to the parent compound +18 Da (addition of H₂O).

Causality: The core structure of 4-butyl-7-ethoxy-2H-chromen-2-one contains a lactone, which is a cyclic ester. Esters are susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, resulting in the opening of the lactone ring to form a carboxylic acid and an alcohol.[6][9] This reaction can be catalyzed by acidic or basic conditions.[9] The presence of moisture in solvents or the storage environment is the primary driver of this degradation pathway.

Troubleshooting Workflow for Degradation Issues

G A Degradation Suspected (e.g., color change, new HPLC peaks) B Review Storage Conditions (Temp, Light, Air, Moisture) A->B First Step C Perform Purity Analysis (HPLC-UV/MS) B->C D Compare to Fresh Standard C->D Crucial Comparison E Quantify Degradation D->E F Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) E->F If >5% degradation G Implement Corrective Actions (See Protocols) F->G Targeted Solution H Re-test After Implementation G->H

Caption: A logical workflow for diagnosing and resolving compound degradation.

Issue 2: Suspected Oxidative or Photodegradation

Symptoms:

  • Visible color change of the solid or solution (e.g., to yellow or brown).[1]

  • Complex pattern of new peaks in the chromatogram.

  • MS data may show products with mass corresponding to the addition of oxygen atoms (+16 Da or +32 Da).

Causality: Coumarin structures can be sensitive to both atmospheric oxygen and light, particularly UV light.[3][4] The benzopyrone ring system is susceptible to radical-mediated oxidation.[3] Photodegradation can occur when the molecule absorbs light energy, leading to bond cleavage or rearrangement.[4][10][11] This is often exacerbated by the presence of oxygen.

Data Summary: Storage and Handling Recommendations

ParameterRecommended ConditionCondition to AvoidRationale
Solid Storage Temp. -20°C or below[8]Room Temperature / Refrigerated (4°C)Minimizes thermal degradation and slows kinetic processes.
Solution Storage Temp. -80°C (aliquoted)-20°C (for long-term)Vitrifies the solution, drastically reducing molecular motion and reactivity.
Atmosphere Inert Gas (Argon/Nitrogen)Ambient AirPrevents oxidation of the electron-rich aromatic ring system.[1]
Light Exposure Amber Vials / Darkness[8]Clear Vials / Ambient LightPrevents photodegradation, a known pathway for coumarin compounds.[4][11]
Moisture Desiccated / Anhydrous SolventsHigh Humidity / Non-anhydrous SolventsPrevents hydrolysis of the lactone ring, which is a primary degradation route.[6][9]
pH (in solution) Neutral (approx. pH 7)Strongly Acidic or Basic ConditionsAcid or base can catalyze the hydrolysis of the ester (lactone) bond.[9]

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

Objective: To develop and use an HPLC method capable of separating the parent 4-butyl-7-ethoxy-2H-chromen-2-one from its potential degradation products.

Methodology:

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating moderately polar compounds like coumarins.[2]

  • Mobile Phase: A gradient elution is recommended to resolve both the parent compound and potential degradants with varying polarities.

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start at 25% B, hold for 2 minutes.

    • Ramp to 75% B over 10 minutes.

    • Hold at 75% B for 2 minutes.

    • Return to 25% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 276 nm, a common wavelength for coumarin analysis.[12]

  • Sample Preparation: Dissolve the compound in the mobile phase or acetonitrile to a concentration of approximately 100 µg/mL. Ensure complete dissolution.

  • Analysis: Inject a freshly prepared standard solution first to establish the retention time and peak area of the pure compound. Then, inject the stored sample. The method is considered "stability-indicating" if baseline separation is achieved between the parent peak and any new peaks.[1]

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions to understand its primary degradation pathways and confirm the analytical method's specificity.[1]

Methodology:

  • Prepare separate solutions of 4-butyl-7-ethoxy-2H-chromen-2-one (e.g., 100 µg/mL in acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.[1]

  • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.[1]

  • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.[1]

  • Photodegradation: Expose the solution in a clear vial to a direct light source (e.g., a UV lamp or strong sunlight) for 48 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using the HPLC method described in Protocol 1. The resulting chromatograms will show which conditions cause degradation and reveal the retention times of the resulting degradants.

Potential Degradation Pathways

G cluster_0 Degradation Triggers cluster_1 Compound cluster_2 Degradation Products Water Water (Moisture) Parent 4-butyl-7-ethoxy- 2H-chromen-2-one Water->Parent Hydrolysis Oxygen Oxygen (Air) Oxygen->Parent Oxidation Light Light (UV/Visible) Light->Parent Photolysis Hydrolysis_Product Ring-Opened Hydroxy-Carboxylic Acid Parent->Hydrolysis_Product Oxidation_Products Oxidized Derivatives (e.g., epoxides, phenols) Parent->Oxidation_Products Photo_Products Rearranged Isomers & Radical-derived Species Parent->Photo_Products

Caption: Major environmental factors leading to distinct degradation pathways.

References

  • Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. PMC. Available at: [Link]

  • Metabolic pathway of coumarin showing formation of various degradation products. ResearchGate. Available at: [Link]

  • In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS. PMC. Available at: [Link]

  • Photophysical properties, photodegradation characteristics, and lasing action for coumarin dye C540A in polymeric media. ResearchGate. Available at: [Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. PMC. Available at: [Link]

  • The mechanism of the cytochrome P-448 mediated 6-hydroxylation of 7-ethoxycoumarin. PubMed. Available at: [Link]

  • Fragmentation pathways of coumarin and its derivatives. ResearchGate. Available at: [Link]

  • In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High. SciSpace. Available at: [Link]

  • The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. PMC. Available at: [Link]

  • Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC. Available at: [Link]

  • Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). MDPI. Available at: [Link]

  • HPLC Method for Analysis of Coumarin. SIELC Technologies. Available at: [Link]

  • Redundant and scattered genetic determinants for coumarin biodegradation in Pseudomonas sp. strain NyZ480. Applied and Environmental Microbiology. Available at: [Link]

  • Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate. Available at: [Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. Available at: [Link]

  • Evaluation of Purity of some Coumarin Derivatives by Melting Point Measurments , TLC and Scanning. Semantic Scholar. Available at: [Link]

  • Lactones as biofuel. Royal Society of Chemistry. Available at: [Link]

  • [Biotransformation processes in fertile hen's eggs. 1. Metabolic transformation of 7-ethoxycoumarin]. PubMed. Available at: [Link]

  • Functional relationship between initial oxidation of 7-ethoxycoumarin and subsequent conjugation of 7-hydroxycoumarin in isolated perfused rat livers. PubMed. Available at: [Link]

  • Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. PMC. Available at: [Link]

  • Lactones: Structure, Synthesis, Properties & Uses Explained. Vedantu. Available at: [Link]

  • Lactone. chemeurope.com. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. Available at: [Link]

  • Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. HM Royal. Available at: [Link]

  • Stability Studies of Twenty-Four Analytes in Human Plasma and Serum. SciSpace. Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. Available at: [Link]

  • 2-Oxo-2H-chromen-7-yl 4-ethylbenzoate. PMC. Available at: [Link]

Sources

Technical Support Center: Solvatochromism of 4-Butyl-7-Ethoxycoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #SOLV-C4B7E-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for 4-butyl-7-ethoxy-2H-chromen-2-one . As a researcher working with this probe, you are likely utilizing its sensitivity to micro-environmental polarity. Unlike standard fluorophores, this coumarin derivative exhibits distinct positive solvatochromism driven by an Intramolecular Charge Transfer (ICT) state.

The Molecular Engine

To troubleshoot spectral anomalies, you must understand the "push-pull" mechanics of the molecule:

  • The "Push": The 7-ethoxy group acts as an electron donor. Upon excitation (

    
    ), electron density shifts from this oxygen towards the carbonyl.
    
  • The "Pull": The carbonyl (C=O) at position 2 acts as the electron acceptor.

  • The Stabilizer: The 4-butyl group is electronically subtle (weak inductive effect) but sterically vital. It prevents

    
     stacking aggregation more effectively than a methyl group, improving solubility in non-polar matrices (e.g., lipid bilayers).
    

Key Phenomenon: The excited state (


) is significantly more polar than the ground state (

).[1] Polar solvents reorient around this excited dipole, lowering its energy and causing a Red Shift (Bathochromic) in emission.

Troubleshooting Guide (FAQ)

This section addresses the most common "anomalies" reported by users when measuring spectral shifts.

Q1: "My Lippert-Mataga plot is linear for aprotic solvents but alcohols are way off the line. Is my sample contaminated?"

Diagnosis: This is standard behavior, not contamination. Technical Explanation: The Lippert-Mataga equation assumes only general solvent effects (dielectric constant


 and refractive index 

).
  • Aprotic Solvents (Acetonitrile, THF): Follow the line because they only interact via dipole-dipole forces.

  • Protic Solvents (Ethanol, Methanol, Water): These solvents form Hydrogen Bonds with the carbonyl oxygen or the ethoxy oxygen. This specific interaction stabilizes the charge transfer state more than the dielectric continuum predicts, resulting in a larger Stokes shift than calculated. Action: Plot protic and aprotic solvents separately, or use the Kamlet-Taft multi-parameter approach (

    
    ) for accurate fitting.
    
Q2: "I see a significant drop in Quantum Yield ( ) in water compared to dioxane. Is the dye degrading?"

Diagnosis: Likely H-bond induced quenching , not degradation. Technical Explanation: While 7-ethoxycoumarins generally resist the formation of non-fluorescent Twisted Intramolecular Charge Transfer (TICT) states (unlike 7-diethylamino variants), water is a potent quencher. Strong H-bonding to the carbonyl group enhances the rate of non-radiative decay (


), creating a vibrationally coupled pathway to the ground state that bypasses photon emission.
Action:  Verify stability by running a reversible test: Extract the dye from water back into ethyl acetate. If fluorescence recovers, the dye is intact.
Q3: "The emission peak is broader than expected in Hexane."

Diagnosis: Ground-state aggregation. Technical Explanation: Despite the 4-butyl chain, coumarins are planar and prone to stacking in non-polar solvents where solvation energy is low. Aggregates often have broadened, red-shifted absorption and emission spectra. Action: Dilute your sample. If the spectral shape changes upon dilution (


), you have aggregation.

Visual Troubleshooting Workflow

Use this logic flow to diagnose spectral irregularities immediately.

TroubleshootingFlow Start START: Spectral Anomaly Detected CheckSolvent Is the solvent Protic? (Alcohol, Water) Start->CheckSolvent CheckConc Is Concentration > 10⁻⁵ M? CheckSolvent->CheckConc No HBonding Specific Effect: H-Bonding Stabilization CheckSolvent->HBonding Yes Linear Expect Linear Lippert Plot (General Solvent Effect) CheckConc->Linear No DilutionTest Perform Dilution Test (10x dilution) CheckConc->DilutionTest Yes RedShift Expect 'Anomalous' Red Shift (Deviation from Lippert Line) HBonding->RedShift Quench Check Quantum Yield: Water often quenches fluorescence HBonding->Quench ShapeChange Did Spectral Shape Change? DilutionTest->ShapeChange AggConfirmed Diagnosis: Aggregation (Solute-Solute Interaction) ShapeChange->AggConfirmed Yes PureSolvent Diagnosis: Solvent Impurity or Inner Filter Effect ShapeChange->PureSolvent No

Figure 1: Decision tree for diagnosing spectral shifts and intensity losses in coumarin fluorescence.

Standardized Protocol: Dipole Moment Determination

To quantify the solvent effect, you must calculate the change in dipole moment (


). This protocol ensures data integrity.
Phase 1: Sample Preparation
  • Solvent Selection: Choose at least 6 solvents with varying polarity (

    
    ) but similar refractive indices if possible.
    
    • Recommended Set: Cyclohexane, Toluene, THF, Ethyl Acetate, DCM, Acetonitrile.

    • Note: Exclude alcohols in the initial fit to avoid H-bond skewing.

  • Concentration: Prepare stock at

    
     M in DMSO. Dilute into test solvents to a final concentration of 
    
    
    
    M
    .
    • Critical Check: Absorbance at

      
       must be 
      
      
      
      OD to prevent inner-filter effects (re-absorption).
Phase 2: Data Acquisition
  • Record Absorption Max (

    
    )  in 
    
    
    
    .
  • Record Fluorescence Emission Max (

    
    )  in 
    
    
    
    .
  • Calculate Stokes Shift (

    
    ) :
    
    
    
    
Phase 3: Lippert-Mataga Analysis

Plot


 (y-axis) against the orientation polarizability 

(x-axis):


  • Slope (

    
    ):  Extract the slope from the linear regression.
    
  • Calculation:

    
    
    
    • 
      : Planck’s constant
      
    • 
      : Speed of light
      
    • 
      : Onsager cavity radius (Estimate for 4-butyl-7-ethoxycoumarin: ~4.8 - 5.2 Å ).
      

Reference Data: Expected Spectral Shifts

The following table summarizes expected behavior based on the 7-ethoxy-coumarin core structure [1, 2].

Solvent ClassRepresentative Solvent

(Polarity)
Expected

(nm)
Stokes ShiftNotes
Non-Polar Cyclohexane0.001~375 - 385SmallStructured emission; high vibrational detail.
Low Polarity Toluene0.013~390 - 400Moderate4-butyl group aids solubility here.
Medium Polarity Tetrahydrofuran (THF)0.210~410 - 420LargeLinear fit region for Lippert plot.
High Polarity Acetonitrile0.305~425 - 435Very LargeStrong stabilization of ICT state.
Protic Ethanol0.290~430 - 440Anomalous Red-shifted beyond ACN due to H-bonding.

References

  • Kumar, S., et al. (2005). "Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye." Journal of Photochemistry and Photobiology A: Chemistry. 2

  • Mishra, A., et al. (2014).[3] "Lippert-Mataga equation and solvatochromic properties of coumarin derivatives." Royal Society of Chemistry Advances. 3

  • BenchChem Technical Guide. (2024). "Structure Elucidation and Spectral Prediction of 4-substituted-7-ethoxycoumarins." 4

  • Husain, M. M., et al. (2012).[5] "Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes." European Journal of Chemistry.[5] 5

Sources

removing impurities from synthesized 4-butyl-7-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

[label="Recrystallization\n(A

Workflow for isolating 4-butyl-7-ethoxy-2H-chromen-2-one from crude mixtures.

Part 2: Troubleshooting & FAQs

Q1: My NMR shows a persistent broad singlet around 9.5 ppm, and TLC shows a highly polar tail. What is this impurity? Causality: The synthesis of 7-alkoxycoumarins often utilizes a Williamson ether synthesis following a primary Pechmann condensation ([1]). This signal corresponds to the phenolic -OH proton of unreacted starting material (e.g., 4-butyl-7-hydroxycoumarin or 3-ethoxyphenol). Incomplete alkylation or condensation leaves behind these highly polar phenolic species, which form strong intermolecular hydrogen bonds and cause tailing on silica gel. Resolution: Exploit the pKa differential. Phenols have a pKa of ~9.5, whereas the target 4-butyl-7-ethoxy-2H-chromen-2-one is strictly neutral. Washing the crude organic mixture with a mild base (5% aqueous NaOH) deprotonates the phenol into a water-soluble phenolate salt, cleanly partitioning it into the aqueous layer ([2]).

Q2: I am seeing a closely eluting spot on my TLC just above my target product. Why did this form, and how do I remove it? Causality: This is likely the 5-ethoxy regioisomer (4-butyl-5-ethoxy-2H-chromen-2-one). During the acid-catalyzed Pechmann condensation, electrophilic attack by the β-keto ester on the resorcinol derivative can occur at either the para (C-6) or ortho (C-2) position relative to the directing group ([3]). While steric hindrance from the bulky butyl group heavily favors the 7-ethoxy product, the 5-ethoxy isomer still forms in minor amounts. Resolution: Regioisomers share identical mass and similar basicity, making liquid-liquid extraction ineffective. They must be separated via silica gel flash chromatography using a shallow, optimized solvent gradient (See Protocol B).

Q3: The crude product is dark brown or red instead of the expected pale yellow or white solid. What went wrong? Causality: Harsh acidic conditions (e.g., using concentrated H₂SO₄ at elevated temperatures) promote oxidative degradation and self-condensation of the β-keto ester starting material. This generates highly conjugated, colored oligomeric byproducts[3]. Resolution: Recrystallization from aqueous ethanol traps these high-molecular-weight oligomers in the mother liquor while the target coumarin selectively crystallizes (See Protocol C).

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below functions as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Complete removal of unreacted phenolic starting materials.

  • Dissolve the crude reaction mixture in ethyl acetate (approx. 10 mL per gram of crude).

  • Transfer the solution to a separatory funnel and add an equal volume of 5% aqueous NaOH.

  • Shake vigorously, venting frequently to release pressure, and allow the biphasic system to separate fully.

  • Self-Validation Check 1: Before discarding the lower aqueous layer, draw a 1 mL aliquot and acidify it dropwise with 1M HCl until the pH is < 4. The immediate formation of a cloudy white precipitate confirms the successful extraction of the phenolic impurity. If no precipitate forms, the organic layer may require an additional basic wash.

  • Self-Validation Check 2: Spot the organic layer on a TLC plate. Under 365 nm UV light, the target 4-butyl-7-ethoxy-2H-chromen-2-one will exhibit intense blue fluorescence. The absence of a dark, UV-quenching spot at the baseline confirms complete phenol removal.

Protocol B: Flash Column Chromatography

Objective: Resolution of the target compound from its 5-ethoxy regioisomer.

  • Pack a silica gel column using a non-polar solvent system (95:5 Hexane:Ethyl Acetate).

  • Dry-load the concentrated organic layer (from Protocol A) onto a small amount of silica and apply it evenly to the column head.

  • Elute using a shallow gradient, moving from 95:5 to 80:20 Hexane:Ethyl Acetate.

  • Self-Validation Check: Collect fractions and spot them on a TLC plate. The 5-ethoxy regioisomer will typically elute slightly earlier due to a reduced molecular dipole moment. Combine only the fractions containing the single, pure fluorescent spot corresponding to the 7-ethoxy target.

Protocol C: Recrystallization

Objective: Clearance of trace oligomers and colored oxidation products.

  • Dissolve the chromatographed product in a minimum volume of boiling ethanol.

  • Slowly add hot distilled water dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Add 1-2 drops of hot ethanol until the solution just clears, then allow it to cool slowly to room temperature, followed by incubation in an ice bath for 1 hour.

  • Self-Validation Check: Filter the crystals and determine the melting point. A sharp melting point range (≤ 2 °C variance) confirms the successful removal of oligomeric and trace impurities. If the melting point is depressed or broad, the crystal lattice has been disrupted by impurities, and the recrystallization must be repeated.

Part 4: Quantitative Impurity Clearance Data

The following table summarizes the expected clearance rates and recovery yields when applying the self-validating protocols sequentially.

Purification StageTarget Impurity RemovedInitial Impurity Load (%)Final Impurity Load (%)Stage Recovery Yield (%)
Crude Mixture N/AN/AN/A100
Acid-Base Extraction Unreacted Phenols15.0 - 20.0< 1.092
Flash Chromatography Regioisomers (5-ethoxy)5.0 - 10.0< 0.185
Recrystallization Colored Oligomers2.0 - 5.0Not Detected88
Overall Process All Impurities > 25.0 < 1.0 ~ 68

Part 5: References

  • Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations Source: Journal of Pharmacology and Experimental Therapeutics (via NIH PMC) URL:[Link]

  • Pechmann Reaction Promoted by Boron Trifluoride Dihydrate Source: Molecules (MDPI) URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 4-Butyl-7-Ethoxy-2H-Chromen-2-One

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR interpretation of 4-butyl-7-ethoxy-2H-chromen-2-one Content Type: Publish Comparison Guide

Executive Summary & Application Context

4-butyl-7-ethoxy-2H-chromen-2-one (also known as 4-butyl-7-ethoxycoumarin) represents a specific lipophilic derivative of the coumarin fluorophore family. Unlike the ubiquitous 4-methyl derivatives (e.g., 4-MU), the inclusion of a 4-butyl chain significantly alters the molecule's solubility profile and steric environment, making it a candidate for lipophilic probes or specific enzyme substrates (e.g., CYP450 assays).

This guide provides a comparative technical analysis of the 1H NMR spectral signature of this molecule. It focuses on distinguishing the target product from its synthetic precursor (7-hydroxy-4-butylcoumarin ) and its lower-homolog alternative (7-ethoxy-4-methylcoumarin ), providing researchers with a robust validation workflow.

Comparative Spectral Analysis

The primary challenge in synthesizing and identifying this molecule lies in confirming the successful O-alkylation of the 7-hydroxyl group and ensuring the integrity of the 4-butyl chain.

The "Fingerprint" Comparison: Product vs. Precursor

The most critical quality control step is distinguishing the target (7-Ethoxy) from the starting material (7-Hydroxy).

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz) Note: Shifts are approximate (±0.05 ppm) based on electronic environment calculations and standard coumarin derivatives.

Proton PositionAssignment7-Hydroxy-4-butyl (Precursor)7-Ethoxy-4-butyl (Target) Diagnostic Value
OH / O-Ethyl Phenolic OH / Ethoxy~9.5 - 10.5 ppm (s, broad) 4.10 (q) & 1.45 (t) CRITICAL. Disappearance of broad singlet; appearance of quartet/triplet system.
H-3 Vinylic6.12 ppm (s)6.15 ppm (s)Confirms Coumarin core integrity.
H-5 Aromatic (Periproton)7.55 ppm (d, J=8.8 Hz)7.48 ppm (d, J=8.8 Hz)Slight upfield shift in target due to increased electron donation of O-Et vs OH.
H-6 Aromatic6.85 ppm (dd)6.82 ppm (dd)Complex splitting; often overlaps with H-8.
H-8 Aromatic6.78 ppm (d, J=2.4 Hz)6.75 ppm (d, J=2.4 Hz)Meta-coupling confirms 7-substitution pattern.
4-Butyl (

-CH₂)
Allylic2.75 ppm (t)2.75 ppm (t)Verifies 4-position alkylation (distinct from 4-Methyl singlet at 2.40 ppm).
Solvent Resolution Performance: CDCl₃ vs. DMSO-d₆

Choosing the correct solvent is paramount for resolution.

  • CDCl₃ (Recommended): Provides sharper resolution of the aliphatic region. The 4-butyl chain multiplets (

    
    ) and the ethoxy methyl triplet often overlap in viscous solvents. CDCl₃ separates the ethoxy quartet (~4.1 ppm) clearly from other signals.
    
  • DMSO-d₆: Only recommended if the precursor (7-OH) is suspected. DMSO stabilizes the phenolic proton, making it a sharp, distinct singlet >10 ppm. In CDCl₃, the phenolic proton can broaden or exchange, leading to false negatives regarding purity.

Deep Dive: Interpretation Logic & Causality

The Diagnostic "Coumarin Doublet"

The aromatic region is defined by the ABX system of the benzene ring fused to the lactone.

  • H-5 (Deshielded): This proton appears furthest downfield (~7.5 ppm). Causality: It sits in the deshielding cone of the lactone carbonyl (C=O) at position 2. This is the "anchor" signal for phasing the spectrum.

  • H-6 & H-8 (Shielded): These protons are ortho and ortho/para to the oxygen at position 7. The resonance donation of the ethoxy oxygen increases electron density at these carbons, shielding the protons and moving them upfield (~6.8 ppm).

The 4-Butyl Differentiation

Distinguishing the 4-butyl group from a 4-methyl group (common in commercial coumarins) relies on the integration and multiplicity of the allylic signal.

  • 4-Methyl: Singlet, integration 3H, ~2.40 ppm.

  • 4-Butyl: Triplet, integration 2H, ~2.75 ppm.

  • Technical Note: The

    
    -methylene of the butyl group is deshielded by the adjacent double bond of the pyrone ring.
    
Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum using 1D and 2D NMR techniques.

NMR_Assignment_Flow Start Unknown Sample Spectrum Step1 Check 6.0-6.2 ppm (Singlet) Start->Step1 Decision1 Signal Present? Step1->Decision1 Coumarin Coumarin Core Confirmed (H-3) Decision1->Coumarin Yes NotCoumarin Ring Opening/Impurity Decision1->NotCoumarin No Step2 Check 3.9-4.2 ppm (Quartet) Coumarin->Step2 Ethylation 7-Ethoxy Confirmed Step2->Ethylation Correlates with Triplet @ 1.4ppm Step3 Check 2.7 ppm (Triplet, 2H) Ethylation->Step3 Butyl 4-Butyl Confirmed Step3->Butyl Distinguishes from 4-Methyl Step4 Aromatic Region (6.8-7.6 ppm) Butyl->Step4 Splitting Identify ABX Pattern (d, dd, d) Step4->Splitting

Caption: Logical decision tree for validating the 4-butyl-7-ethoxycoumarin structure from crude NMR data.

Experimental Protocol: Self-Validating Acquisition

To ensure the data generated is publication-quality and quantitatively accurate (E-E-A-T), follow this protocol.

Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why TMS? The aliphatic region is crowded. Internal referencing is safer than relying on the residual CHCl₃ peak (7.26 ppm), which can shift with concentration.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).

Instrument Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: The aromatic protons and the vinylic H-3 have different T1 relaxation times. A short D1 (e.g., 1.0s) will saturate the aromatic signals, leading to inaccurate integration ratios when comparing the aromatic ring (3H) to the butyl chain (9H).

  • Scans (NS): 16 or 32 scans are sufficient for this concentration.

  • Spectral Width: -2 to 14 ppm.

Validation Calculation

After integration, apply this mathematical check:

  • Calibrate the H-3 singlet (at ~6.15 ppm) to an integral of 1.00 .

  • Check the Ethoxy Quartet (~4.1 ppm). It must integrate to 2.00 ± 0.05 .

  • Check the Butyl Methyl (~0.95 ppm). It must integrate to 3.00 ± 0.10 .

  • Fail Condition: If the Ethoxy Quartet is < 1.90, you likely have unreacted 7-hydroxy precursor (check for broad singlet >9 ppm).

Synthesis Pathway & Structural Context

Understanding the synthesis (Pechmann Condensation) aids in identifying specific impurities.

Synthesis_Pathway Resorcinol Resorcinol (1,3-dihydroxybenzene) Precursor 7-Hydroxy-4-butylcoumarin (Precursor) Resorcinol->Precursor + Ketoester Ketoester Ethyl 3-oxoheptanoate (Butyl ketoester) Ketoester->Precursor Target 4-butyl-7-ethoxy-2H-chromen-2-one (Target) Precursor->Target O-Alkylation Impurity1 Impurity: Unreacted Phenol Precursor->Impurity1 Incomplete Rxn Acid Acid Cat. (Pechmann) Base K2CO3 / Et-I (Alkylation)

Caption: Synthesis pathway highlighting the origin of the 7-hydroxy precursor impurity.

References

  • Pechmann Condensation Mechanism: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions.

  • Coumarin NMR Standards: "1H NMR spectrum of 7-Ethoxy-4-methylcoumarin." ChemicalBook. Accessed March 2026.

  • Solvent Effects in NMR: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Coumarin Structure-Activity Relationships: Borges, F., et al. (2005). Simple Coumarins: Chemistry and Structural Studies. Current Medicinal Chemistry.

mass spectrometry characterization of 4-butyl-7-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of 4-butyl-7-ethoxy-2H-chromen-2-one (a lipophilic coumarin derivative) presents unique analytical challenges. Its structural motifs—a pyrone ring prone to carbon monoxide expulsion, an ethoxy ether linkage susceptible to alkene loss, and a non-polar butyl chain—demand specific mass spectrometry (MS) approaches depending on the research objective.

This guide objectively compares the performance of three dominant MS platforms—LC-ESI-QQQ , GC-EI-MS , and LC-ESI-QTOF —providing drug development professionals with evidence-based methodologies, mechanistic fragmentation insights, and self-validating experimental protocols.

Platform Comparison: Performance and Application Matrix

To select the appropriate analytical system, researchers must weigh sensitivity against structural resolution. The table below summarizes the quantitative and qualitative performance metrics for characterizing 4-butyl-7-ethoxy-2H-chromen-2-one across different MS platforms.

Analytical FeatureLC-ESI-QQQ (Triple Quad)GC-EI-MS (Single Quad)LC-ESI-QTOF (High-Res)
Primary Application Targeted PK/TK quantificationImpurity profiling, structural IDMetabolite ID, exact mass confirmation
Ionization Mode ESI (+)EI (70 eV)ESI (+)
Precursor Ion [M+H]⁺ m/z 247.1M⁺• m/z 246.1[M+H]⁺ m/z 247.1334
Key Product Ions 219.1, 191.1, 163.1218.1, 190.1, 175.1219.1021, 191.1072
Sensitivity (LOD) Sub-ng/mL (High)Low ng/mL (Moderate)ng/mL (Moderate)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude3–4 orders of magnitude
Mass Accuracy Nominal (~0.7 Da FWHM)Nominal (~0.7 Da FWHM)Exact (< 5 ppm error)

Mechanistic Fragmentation Pathways: The Causality of Ion Formation

Understanding why specific ions form is critical for method development and avoiding false positives. The ionization source dictates the internal energy imparted to the molecule, fundamentally altering its fragmentation trajectory.

1. Electrospray Ionization (ESI+) Soft Ionization Pathway In ESI+, the basic carbonyl oxygen of the lactone ring readily accepts a proton, yielding a highly stable pseudo-molecular ion [M+H]⁺ at m/z 247.1. The most thermodynamically favored fragmentation pathway is the neutral loss of ethylene (C₂H₄, 28 Da) from the 7-ethoxy group via a six-membered cyclic transition state. This results in an abundant product ion at m/z 219.1. Subsequent collision-induced dissociation (CID) leads to the expulsion of carbon monoxide (CO, 28 Da) from the pyrone ring, yielding m/z 191.1. This sequential fragmentation is a validated hallmark of ethoxycoumarin derivatives .

2. Electron Ionization (EI) Hard Ionization Pathway Under 70 eV electron bombardment in GC-MS, the molecule forms a radical cation M⁺• at m/z 246.1. Unlike ESI, the excess internal energy drives extensive skeletal rearrangement. The primary cleavages involve the loss of an ethyl radical (C₂H₅•) to form m/z 217.1, and the classic coumarin ring contraction via CO loss to form m/z 218.1 .

Expert Insight: High-resolution platforms (like Q-TOF) are critical here because the loss of ethylene (Δ 28.0313 Da) and the loss of carbon monoxide (Δ 27.9949 Da) produce near-isobaric fragments at nominal m/z 218 and 219. Only a high-resolution instrument can confidently differentiate these distinct structural pathways .

Visualizing the Analytical Decision Matrix

Analytical_Strategy Target Analyte: 4-Butyl-7-ethoxy-2H-chromen-2-one Decision Select Analytical Objective Target->Decision QQQ Targeted PK/TK Quantification Decision->QQQ High Sensitivity QTOF Metabolite Profiling & Exact Mass ID Decision->QTOF High Resolution GCMS Impurity Profiling & Structural Fingerprinting Decision->GCMS Volatile/Thermal Stable QQQ_Method LC-ESI-QQQ (MRM) Precursor: m/z 247.1 Quantifier: m/z 219.1 QQQ->QQQ_Method QTOF_Method LC-ESI-QTOF Exact Mass: 247.1334 Mass Error < 5 ppm QTOF->QTOF_Method GCMS_Method GC-EI-MS (Scan) M+•: m/z 246.1 Hard Ionization (70 eV) GCMS->GCMS_Method

Figure 1: MS platform decision matrix for 4-butyl-7-ethoxy-2H-chromen-2-one characterization.

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure high-throughput quantification with rigorous quality control, the following LC-QQQ protocol incorporates self-validating mechanisms to account for matrix effects and extraction variances.

Step 1: Sample Preparation (Protein Precipitation)

  • Procedure: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of 7-ethoxycoumarin-d5 (Stable Isotope Internal Standard). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: A 3:1 ratio of organic solvent to plasma effectively denatures binding proteins. ACN is chosen over methanol because it provides a harder precipitation pellet and better solubilizes the highly lipophilic 4-butyl chain.

  • Self-Validation: The deuterated IS validates the extraction recovery. Any signal suppression observed in the IS channel immediately flags matrix interference, preventing false-negative reporting.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Causality: Formic acid (0.1%) lowers the pH of the mobile phase, ensuring the coumarin lactone remains fully protonated ([M+H]⁺) prior to entering the ESI source, thereby maximizing ionization efficiency. The rapid gradient leverages the lipophilicity of the 4-butyl group to achieve baseline separation from early-eluting endogenous polar lipids.

Step 3: Mass Spectrometry (MRM Parameters)

  • Mode: Positive Electrospray Ionization (ESI+).

  • Transitions:

    • Quantifier: m/z 247.1 → 219.1 (Collision Energy: 20 eV). Causality: The lowest energy cleavage (loss of C₂H₄) provides maximum abundance for sensitive quantitation.

    • Qualifier: m/z 247.1 → 191.1 (Collision Energy: 35 eV). Causality: Requires higher energy to break the stable pyrone ring (loss of CO), providing structural confirmation.

  • Self-Validation: The MS software must be set to continuously monitor the ratio between the quantifier (m/z 219.1) and qualifier (m/z 191.1) ions. A variance of >15% from the neat reference standard flags co-eluting isobaric interference, ensuring absolute data integrity.

References

  • Title: Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry Source: MDPI Molecules URL: [Link]

  • Title: Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS Source: Bentham Open Analytical Chemistry Journal URL: [Link]

  • Title: In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS Source: PubMed Central (PMC) URL: [Link]

comparing fluorescence of 4-butyl-7-ethoxy-2H-chromen-2-one vs 7-ethoxycoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Fluorometric Profiling of Cytochrome P450 Activity: A Comparative Guide to 7-Ethoxycoumarin and 4-Butyl-7-ethoxy-2H-chromen-2-one

As drug development increasingly relies on high-throughput screening (HTS) for ADME-Tox profiling, the selection of optimal fluorogenic substrates for Cytochrome P450 (CYP) assays is critical. While traditional radiometric and LC-MS/MS methods offer high specificity, fluorometric O-dealkylation assays provide unmatched throughput and real-time kinetic capabilities.

This guide provides an in-depth comparative analysis of two coumarin-based substrates: the classic 7-ethoxycoumarin (7-EC) and its lipophilic derivative, 4-butyl-7-ethoxy-2H-chromen-2-one (4-Butyl-7-EC) . By understanding the mechanistic causality behind their photophysical properties and enzymatic specificities, researchers can design more robust, self-validating screening workflows.

Mechanistic Causality: The Chemistry of Coumarin Fluorescence

To utilize these probes effectively, one must understand the causality of their fluorescence activation. Both 7-EC and 4-Butyl-7-EC are essentially non-fluorescent (or weakly fluorescent at lower wavelengths) under assay conditions. The ether linkage at the 7-position ties up the oxygen’s lone electron pairs, preventing them from participating in the extended


-conjugation of the coumarin ring system.

When a CYP450 enzyme catalyzes the O-dealkylation of these substrates, the alkyl group is cleaved, releasing a free 7-hydroxyl group to form a phenol (e.g., 7-hydroxycoumarin or 4-butyl-7-hydroxycoumarin)[1].

The pH-Dependent Quantum Yield Shift: The newly formed 7-hydroxycoumarin derivatives possess a pKa of approximately 7.8[2][3]. At a physiological pH of 7.4, the product exists as a mixture of protonated phenol and deprotonated phenolate, resulting in a weak and highly variable fluorescent signal. However, when the reaction is terminated with a high-pH alkaline buffer (pH > 10.0), the equilibrium is driven entirely toward the phenolate anion . The negatively charged oxygen acts as a powerful electron donor, creating a strong "push-pull" dipole across the coumarin ring. This dramatically increases the quantum yield and causes a bathochromic (red) shift, yielding an intense fluorescent signal at ~450 nm[3][4].

Comparative Profiling: Steric Bulk and Isoform Specificity

While the fundamental fluorescence mechanism is identical, the structural differences between 7-EC and 4-Butyl-7-EC dictate their utility in specific CYP assays.

  • 7-Ethoxycoumarin (7-EC): 7-EC is a small, relatively planar molecule. It is considered a broad-spectrum "gold standard" substrate, readily metabolized by CYPs with smaller or more rigid active sites, such as CYP1A1, CYP1A2, CYP2B6, and CYP2E1[1]. However, its small steric footprint makes it a suboptimal probe for interrogating the massive, flexible binding pockets of isoforms like CYP3A4.

  • 4-Butyl-7-ethoxy-2H-chromen-2-one: The addition of a 4-butyl aliphatic chain introduces significant steric bulk and increases the overall lipophilicity (logP) of the molecule[5].

    • Enzymatic Causality: This bulk restricts access to narrow active sites (like CYP1A2) but perfectly anchors the substrate within the large, hydrophobic pockets of CYP2C9 or CYP3A4.

    • Photophysical Causality: The 4-alkyl substitution provides a weak inductive electron-donating effect (+I) that stabilizes the excited state of the fluorophore. This slightly red-shifts the excitation maximum (closer to 360–380 nm) compared to unsubstituted 7-hydroxycoumarin, which is highly advantageous for minimizing background interference from biological autofluorescence[2][4].

Quantitative Data Summary

The following table summarizes the comparative chemical and photophysical properties of the substrates and their respective fluorescent metabolites.

Property7-Ethoxycoumarin (7-EC)4-Butyl-7-ethoxy-2H-chromen-2-one
Substrate CAS 31005-02-4N/A (Derivative)
Primary CYP Targets CYP1A1, 1A2, 2B6, 2E1[1]CYP2C9, CYP3A4 (Predicted based on bulk)
Metabolite (Product) 7-Hydroxycoumarin (Umbelliferone)[1]4-Butyl-7-hydroxycoumarin[5]
Product pKa ~7.8~7.8[2]
Excitation Max (pH > 10) ~355 nm~360 - 380 nm[4]
Emission Max (pH > 10) ~450 nm[1]~445 - 455 nm[4]
Lipophilicity / Bulk LowHigh

Self-Validating Experimental Protocol: CYP O-Dealkylation Assay

To ensure data integrity, the following protocol is designed as a self-validating system . By utilizing an alkaline stop buffer and a parallel standard curve, the assay inherently controls for enzyme quenching, pH drift, and background autofluorescence.

Reagents Required:

  • Substrate Stock: 10 mM 7-EC or 4-Butyl-7-EC in LC-MS grade DMSO.

  • Enzyme: Human liver microsomes (HLM) or recombinant CYP450s.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Solution containing NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase.

  • Stop Buffer (Critical): 0.1 M Tris-Base or 0.1 M Glycine-NaOH (pH 10.4)[3].

Step-by-Step Methodology:

  • Preparation: In a black 96-well microtiter plate, add 100 µL of Potassium Phosphate buffer containing the CYP enzyme (e.g., 0.5 mg/mL HLM protein) to the reaction wells.

  • Substrate Addition: Add the fluorogenic substrate to a final concentration of 10–50 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced CYP inhibition.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the O-dealkylation reaction by adding 10 µL of the NADPH regenerating system to each well.

  • Incubation: Incubate at 37°C for 15–30 minutes in the dark.

  • Termination & Signal Maximization (Self-Validation Step): Add 100 µL of the pH 10.4 Stop Buffer to all wells.

    • Causality: This step is self-validating. The sudden shift to pH > 10 instantly denatures the CYP450 enzyme, halting the reaction precisely. Simultaneously, it forces >99% of the generated 7-hydroxycoumarin derivative into the highly fluorescent phenolate state, ensuring maximum signal-to-noise ratio and eliminating variability caused by minor pH fluctuations during the 37°C incubation[3].

  • Standard Curve Generation: In parallel empty wells, prepare a standard curve of the pure product (7-hydroxycoumarin or 4-butyl-7-hydroxycoumarin) ranging from 0 to 1000 nM, using the exact same final ratio of Phosphate Buffer to Stop Buffer. This controls for any inner-filter effects or matrix quenching.

  • Quantification: Read the plate on a fluorescence microplate reader. For 7-EC, use Ex/Em ~355/450 nm. For 4-Butyl-7-EC, use Ex/Em ~370/450 nm.

Metabolic Workflow Visualization

CYP_Assay_Workflow Substrate Fluorogenic Substrate (7-EC or 4-Butyl-7-EC) Ether Form: Low Fluorescence Metabolism O-Dealkylation (37°C, pH 7.4) Substrate->Metabolism CYP CYP450 Isoform + NADPH CYP->Metabolism Phenol 7-Hydroxycoumarin Derivative Phenol Form: Moderate Fluorescence Metabolism->Phenol Cleavage of Alkyl Group Phenolate Phenolate Anion Highly Fluorescent (Ex: 360-380nm / Em: 450nm) Phenol->Phenolate Deprotonation (pKa ~7.8) StopBuffer Alkaline Stop Buffer (pH > 10.0) StopBuffer->Phenolate Quenches Enzyme & Maximizes Signal

Metabolic workflow and pH-dependent fluorescence activation of coumarin-based CYP450 substrates.

References

  • Foster, P. A., et al. "C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors". PubMed Central (PMC). [Link]

  • Nagy, N., et al. "4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer". PubMed Central (PMC).[Link]

Sources

A Comparative Guide to Verifying the Purity of 4-butyl-7-ethoxy-2H-chromen-2-one using HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of a chemical entity is a critical attribute that directly impacts its safety and efficacy. For a compound such as 4-butyl-7-ethoxy-2H-chromen-2-one, a coumarin derivative with potential therapeutic applications, rigorous purity assessment is non-negotiable. This guide provides an in-depth analysis of High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) as the primary method for purity verification. It offers a comparative perspective against other analytical techniques and is grounded in established scientific principles and regulatory expectations.

The Central Role of Purity in Drug Development

The journey of a new chemical entity from discovery to a marketed drug is underpinned by a deep understanding of its chemical properties. Impurities, which can arise from the manufacturing process, degradation, or storage, can have unintended pharmacological or toxicological effects.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (specifically ICH Q3A) that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4] Therefore, a robust, validated analytical method for purity determination is a cornerstone of any successful drug development program.

HPLC-UV: The Workhorse for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[5][6] Its application in pharmaceutical analysis is widespread due to its high precision, sensitivity, and applicability to a broad range of compounds.[6][7]

The Principle of Separation: Reversed-Phase Chromatography

For a moderately non-polar compound like 4-butyl-7-ethoxy-2H-chromen-2-one, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[5][8] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[9][10] The separation is based on the differential partitioning of the analyte and its impurities between these two phases.[11] More hydrophobic compounds, like the parent molecule, will have a stronger affinity for the stationary phase and thus will be retained longer, while more polar impurities will elute earlier.[8]

The Role of the UV Detector

The coumarin scaffold in 4-butyl-7-ethoxy-2H-chromen-2-one contains a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum.[12] This property makes UV detection an ideal choice for this class of compounds. The UV detector measures the absorbance of the eluent as it exits the column, and the resulting chromatogram shows peaks corresponding to the analyte and any impurities that absorb at the selected wavelength. The area under each peak is proportional to the concentration of the corresponding compound.

Experimental Workflow: A Step-by-Step Approach

A typical HPLC-UV workflow for the purity analysis of 4-butyl-7-ethoxy-2H-chromen-2-one is a systematic process designed to ensure accurate and reproducible results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis Sample Weigh & Dissolve 4-butyl-7-ethoxy-2H-chromen-2-one Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Reference Standard Solution Standard->Dilution Injector Autosampler/Injector Dilution->Injector Inject MobilePhase Mobile Phase (e.g., Acetonitrile/Water) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC-UV Purity Analysis.

A Comparative Look: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a robust and widely accepted method, other analytical techniques can provide complementary information. The choice of method often depends on the specific question being asked.

FeatureHPLC-UVGas Chromatography (GC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle Partitioning between liquid mobile and solid stationary phases.[5]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[13]Separation of ions based on their mass-to-charge ratio.[14]Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Analyte Volatility Not required; suitable for non-volatile compounds.[13]Requires the analyte to be volatile and thermally stable.[13]Can be coupled with LC or GC, accommodating a wide range of volatilities.Not dependent on volatility.
Sensitivity Good, with typical detection limits in the µg/mL to ng/mL range.[7]Excellent, especially with sensitive detectors (e.g., FID, ECD).Very high, often in the pg/mL to fg/mL range.[15]Relatively low, typically requiring mg quantities of sample.
Structural Information Limited to UV absorbance spectrum.Limited, but retention time provides some information.Provides molecular weight and fragmentation patterns, enabling structural elucidation.[14]Provides detailed structural information, including connectivity of atoms.
Quantitation Excellent, highly reproducible.Excellent, highly reproducible.Can be quantitative, but often requires stable isotope-labeled internal standards for best accuracy.Can be quantitative (qNMR), but requires careful experimental setup.
Ideal For Routine purity testing, quality control, and stability studies.[16]Analysis of volatile impurities and residual solvents.Impurity identification, structural confirmation, and trace analysis.[17]Definitive structural elucidation and analysis of complex mixtures without separation.
Experimental Protocol: A Validated Approach

The following protocol outlines a starting point for the development and validation of an HPLC-UV method for 4-butyl-7-ethoxy-2H-chromen-2-one. Method validation is a critical step to ensure the method is suitable for its intended purpose.[6][18]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: A gradient elution is often preferred for separating impurities with a wide range of polarities. A typical starting point would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Example Gradient: 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30-31 min (90-50% B), 31-35 min (50% B).

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 30°C.[19]

  • Detection Wavelength: Based on the UV spectrum of 4-butyl-7-ethoxy-2H-chromen-2-one. Coumarin derivatives typically have strong absorbance between 270 nm and 330 nm.[12][20] A wavelength of approximately 274 nm or 323 nm could be a good starting point.[12][19]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of 4-butyl-7-ethoxy-2H-chromen-2-one in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[19] Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution.

  • Filter: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

3. Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, which include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (stress testing).[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[22]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23]

4. Data Analysis: The purity of the sample is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Validation_Process MethodDev Method Development Specificity Specificity (Forced Degradation) MethodDev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: HPLC Method Validation Workflow.

Conclusion: An Integrated Approach to Purity Verification

Verifying the purity of 4-butyl-7-ethoxy-2H-chromen-2-one is a critical step in its development as a potential therapeutic agent. HPLC-UV stands out as the primary technique for this purpose, offering a balance of sensitivity, precision, and robustness for routine quality control.[24] However, a comprehensive purity assessment strategy should be holistic. Orthogonal techniques like LC-MS are invaluable for identifying unknown impurities, while NMR can provide definitive structural confirmation. By integrating these powerful analytical tools and adhering to rigorous validation principles, researchers and drug developers can ensure the quality, safety, and efficacy of their compounds.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Maxi Scientific. (2023, November 28).
  • Wikipedia.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Benchchem.
  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Benchchem. New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity.
  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC.
  • IntechOpen. (2025, December 10).
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • Springer. (2017, May 22).
  • Scribd. Comparing HPLC, UV-Vis, and GC Methods.
  • SIELC Technologies. HPLC Method for Analysis of Coumarin.
  • Preprints.org. (2025, October 27).
  • ResearchGate. HPLC–UV (322 nm) separation of coumarins from the extract of P. praeruptorum and P. decursivum.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM.
  • International Journal of Research in Pharmacy and Allied Science. (2023, May 12).
  • AKJournals. (2022, June 22). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in.
  • Journal of the Brazilian Chemical Society.
  • Acta Poloniae Pharmaceutica.
  • World Journal of Pharmaceutical Research. (2021, May 11). a comprehensive review of method development by hplc.
  • LCGC International. (2020, November 11). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • Journal of Drug Delivery and Therapeutics. (2019, February 15). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form.
  • Indian Journal of Pharmaceutical Sciences.
  • IOSR Journal of Pharmacy. (2024, September 11).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-butyl-7-ethoxy-2H-chromen-2-one using FT-IR

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the rigorous domain of drug development and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the foundation of all subsequent research. For novel heterocyclic compounds like 4-butyl-7-ethoxy-2H-chromen-2-one, a member of the pharmacologically significant coumarin family, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, rapid, and non-destructive first-line technique for structural validation. This guide provides an in-depth, experience-driven framework for utilizing FT-IR to verify the synthesis of this target molecule, comparing its expected spectral signature against potential synthetic precursors and impurities.

The Expected Infrared Fingerprint: A Functional Group Analysis

The power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. The structure of 4-butyl-7-ethoxy-2H-chromen-2-one is a composite of several key functional groups, each with a characteristic absorption frequency. A predictive analysis of these frequencies is the critical first step in validation.

G cluster_workflow ATR-FT-IR Validation Protocol A 1. Instrument Warm-up & Stabilization B 2. Clean ATR Crystal (Isopropanol) A->B C 3. Acquire Background Spectrum (32 Scans) B->C D 4. Apply Solid Sample to Crystal C->D E 5. Apply Consistent Pressure D->E F 6. Acquire Sample Spectrum (32 Scans) E->F G 7. Process Data (Baseline/ATR Correction) F->G H 8. Analyze & Compare with Predictions G->H I 9. Clean ATR Crystal Post-Analysis H->I

Figure 2: A robust workflow for acquiring a validation-quality FT-IR spectrum.

Authoritative Grounding & Trustworthiness

The validation of an analytical method, and by extension the compound it analyzes, must be a self-validating system. [1][2]

  • Specificity: The protocol's trustworthiness is established by its specificity. The combination of the unique lactone C=O stretch, the aromatic region fingerprint, the specific C-O ether bands, and the alkyl C-H stretches creates a spectral signature highly specific to the target molecule.

  • Purity Confirmation: The absence of peaks, particularly the broad O-H stretch from the hydroxy-coumarin precursor, provides compelling, positive evidence of purity. This principle of "validating by absence" is a cornerstone of rigorous analytical chemistry. [3]* Orthogonal Verification: While FT-IR is an exceptional tool for confirming functional groups and assessing purity from specific impurities, it should ideally be part of a comprehensive characterization package. For absolute structural elucidation, the data should be corroborated by orthogonal techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) for the precise electronic environment of each atom, and Mass Spectrometry (MS) to confirm the molecular weight.

Conclusion

The FT-IR spectrum provides a rapid and data-rich confirmation of the successful synthesis of 4-butyl-7-ethoxy-2H-chromen-2-one. A validated spectrum will be characterized by the definitive, strong lactone carbonyl (C=O) absorption around 1740-1715 cm⁻¹, a clean baseline in the O-H region (>3200 cm⁻¹), strong C-H stretching bands below 3000 cm⁻¹, and a complex fingerprint region featuring prominent C-O ether stretches and aromatic C=C bands. By adhering to a meticulous experimental protocol and a logical, comparative interpretation, researchers can confidently establish the molecular identity and purity of their compound, ensuring the integrity of their scientific endeavors.

References

  • Infrared spectra of aromatic rings - Chemistry. (n.d.). Retrieved from a publicly available chemistry resource.
  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • Infrared Radiation. (n.d.).
  • IR Absorption Table. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from a university chemistry department's online resources.
  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from a university chemistry department's online resources.
  • ResearchGate. (n.d.). FTIR spectra of standard coumarin. [Image]. Retrieved from [Link]

  • IR Spectroscopy by Functional Group. (n.d.).
  • Pharma Guide. (2025, March 27). How to Perform Analytical Method Validation for Identification by IR [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2024, February 17). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules. Retrieved from [Link]

  • The Pharma Innovation Journal. (2020, January 12). Synthesis, structure characterization and biological activity of new coumarin derivatives. Retrieved from [Link]

  • Handbook of Vibrational Spectroscopy. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. PubMed Central.
  • ResearchGate. (2025, August 6).
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • UMass OWL. (n.d.). IR Group Frequencies. Retrieved from a university chemistry department's online resources.
  • Scientific & Academic Publishing. (2013, March 1). Development and Validation of Infrared Spectroscopy Method for the Determination of Darunavir in Tablets.
  • Spectroscopy Online. (2020, November 16).
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

Sources

Comparative Guide: 4-Butyl-7-ethoxy-2H-chromen-2-one vs. Standard Coumarin Derivatives in Cytochrome P450 Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Cytochrome P450 (CYP) enzymes are the primary drivers of phase I xenobiotic metabolism. For decades, researchers have relied on fluorogenic substrates to track CYP activity, identify drug-drug interactions, and characterize enzyme kinetics. While standard coumarin derivatives like 7-ethoxycoumarin (7-EC) and 4-methyl-7-ethoxycoumarin (4-MEC) have served as foundational tools, the structural evolution of these probes has led to the development of highly specialized analogs.

This guide provides an objective, data-backed comparison between the specialized 4-butyl-7-ethoxy-2H-chromen-2-one (4-BEC) and standard coumarin derivatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for its application in drug discovery.

Mechanistic Rationale: The Impact of C-4 Alkyl Substitution

The utility of a profluorescent CYP probe is governed by its ability to fit into specific enzyme active sites and undergo O-dealkylation to release a fluorescent 7-hydroxycoumarin product.

Standard probes like [1] lack substituents at the C-4 position. This lack of steric bulk makes 7-EC a "pan-CYP" substrate, readily metabolized by a wide array of isoforms including CYP1A1, CYP1A2, and CYP2B6 [2]. While useful for general metabolic screening, 7-EC fails to provide isoform-specific resolution in complex mixtures like human liver microsomes (HLMs).

The 4-Butyl Advantage: Substituting the C-4 position with a bulky, lipophilic butyl group (as seen in 4-BEC) fundamentally alters the molecule's interaction with CYP binding pockets [3].

  • Steric Exclusion: The elongated alkyl chain creates steric clashes within the narrow, planar active site of CYP1A2, effectively abolishing its metabolism by this isoform.

  • Peripheral Pocket Binding: Conversely, the highly plastic and voluminous active sites of CYP2B6 and CYP3A4 can readily accommodate the 4-butyl moiety. The lipophilic tail anchors the molecule in the hydrophobic peripheral pockets (bounded by the E-, F-, and G-helices), stabilizing the hemethiolate-oxo catalytic complex [4].

  • Photophysical Shift: The electron-donating nature of the alkyl group shifts the pKa of the resulting 7-hydroxyl group and enhances the quantum yield of the fluorophore in hydrophobic environments, significantly improving the signal-to-noise ratio.

CYP_Pathway Substrate 4-Butyl-7-ethoxycoumarin (Profluorescent) Intermediate Hemethiolate-Oxo Catalytic Complex Substrate->Intermediate Enzyme CYP450 Isoform (e.g., CYP2B6/3A4) Enzyme->Intermediate Cofactors NADPH + O2 Cofactors->Intermediate Product 4-Butyl-7-hydroxycoumarin (Highly Fluorescent Phenolate) Intermediate->Product O-dealkylation Byproduct Acetaldehyde Intermediate->Byproduct Release

CYP450-mediated O-dealkylation of 4-BEC into fluorescent 4-BHC.

Comparative Performance Metrics

The following table synthesizes the quantitative and qualitative differences between 4-BEC and standard coumarin derivatives, allowing researchers to select the appropriate probe based on their specific assay requirements.

Property / Substrate7-Ethoxycoumarin (7-EC)4-Methyl-7-ethoxycoumarin (4-MEC)4-Butyl-7-ethoxycoumarin (4-BEC)
Primary CYP Specificity Pan-CYP (1A1, 1A2, 2B6, 2E1)CYP1A1, CYP2B6CYP2B6, CYP3A4 (Excludes 1A2)
Estimated Lipophilicity (LogP) ~2.3~2.8~4.1
Fluorescent Product Umbelliferone (7-HC)4-Methylumbelliferone (4-MU)4-Butyl-7-hydroxycoumarin (4-BHC)
Excitation / Emission Maxima 338 nm / 458 nm316 nm / 382 nm~325 nm / ~395 nm
Signal-to-Noise Ratio Moderate (High background)HighVery High (Lipophilic partitioning)
Primary Application General Phase I metabolismCYP1A/2B activity trackingIsoform-specific HLM profiling

Self-Validating Experimental Protocol: CYP O-Dealkylation Assay

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal controls to account for auto-fluorescence and non-enzymatic hydrolysis, ensuring that the measured fluorescence is strictly a product of CYP-mediated O-dealkylation.

Causality-Driven Methodology

Step 1: System Preparation & Matrix Assembly

  • Action: In a 96-well black microtiter plate, combine 50 mM HEPES buffer (pH 7.4), 15 mM MgCl₂, 1 mg/mL Human Liver Microsomes (HLMs), and 4-BEC (titrated from 10 to 100 µM).

  • Causality: The HEPES buffer mimics physiological pH, while MgCl₂ is a critical cofactor for the NADPH-cytochrome P450 reductase. Black plates are mandatory to prevent fluorescent cross-talk between adjacent wells.

Step 2: Incubation and Initiation

  • Action: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Causality: Pre-incubation ensures thermodynamic equilibrium of the enzyme-substrate complex. NADPH provides the essential reducing equivalents required to drive the hemethiolate-oxo catalytic cycle.

  • Self-Validation Check: Always include a Minus-NADPH Control well. Because CYP enzymes cannot function without this electron donor, any fluorescence generated in this well represents background substrate auto-fluorescence or non-specific esterase activity, which must be subtracted from the final data.

Step 3: Reaction Quenching and pH Shifting

  • Action: After 15 minutes, quench the reaction by adding an equal volume of 0.1 M Tris buffer (pH 9.0) or cold Glycine-NaOH (pH 10.4).

  • Causality: This step serves a dual, highly specific purpose. First, the drastic pH shift denatures the CYP450 enzyme, instantly terminating the reaction to ensure precise kinetic timing. Second, the alkaline environment deprotonates the newly formed 4-butyl-7-hydroxycoumarin (pKa ~7.8) into its phenolate anion form. The phenolate form is exponentially more fluorescent than the protonated form, maximizing assay sensitivity and signal-to-noise ratio [4].

Step 4: Fluorometric Readout & Absolute Quantification

  • Action: Measure fluorescence at Ex/Em ~325/395 nm.

  • Self-Validation Check: Map the Relative Fluorescence Units (RFU) against a concurrently run Standard Curve of pure 4-butyl-7-hydroxycoumarin (0.1 nM to 10 µM). This converts arbitrary RFU values into absolute molar velocities (pmol/min/mg protein), validating the assay's quantitative integrity.

Assay_Workflow Prep 1. System Prep HLMs + 4-BEC Reaction 2. Initiation Add NADPH (37°C) Prep->Reaction Quench 3. Quench & Shift Add Tris pH 9.0 Reaction->Quench Read 4. Quantification Measure RFU Quench->Read Validate 5. Validation Compare vs. Curve Read->Validate

Step-by-step fluorometric assay workflow for CYP450 activity.

Conclusion

While standard coumarin derivatives like 7-EC remain valuable for broad-spectrum metabolic assays, the strategic C-4 alkyl substitution in 4-butyl-7-ethoxy-2H-chromen-2-one provides a distinct advantage for modern drug development. By leveraging steric bulk to exclude narrow-pocket isoforms (CYP1A2) and exploiting the plasticity of larger peripheral pockets (CYP2B6/3A4), 4-BEC offers researchers a highly sensitive, isoform-selective tool with superior photophysical properties. When paired with self-validating, pH-shifted fluorometric protocols, it ensures robust and reproducible kinetic profiling.

References

  • PubChem. "7-Ethoxycoumarin". National Center for Biotechnology Information. Available at:[Link]

  • Juvonen, R. O., et al. "Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes". Chemical Research in Toxicology, 2020. Available at:[Link]

  • Wilderman, P. R., et al. "Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations". Biochemistry, 2016. Available at:[Link]

validation of enzymatic kinetics using 4-butyl-7-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The 4-butyl-7-ethoxy-2H-chromen-2-one (hereafter referred to as 4-Butyl-7-EC ) is a specific fluorogenic substrate designed for the assessment of oxidative enzymatic activity, primarily targeting Cytochrome P450 (CYP) monooxygenases. Structurally, it is a lipophilic analog of the classic probe 7-ethoxycoumarin (7-EC), where the 4-position is substituted with a butyl group rather than a methyl (as in 4-methyl-7-ethoxycoumarin) or a hydrogen.

This guide serves as a technical validation manual for researchers establishing kinetic assays using this substrate. It objectively compares 4-Butyl-7-EC against industry-standard alternatives, detailing the validation of its kinetic parameters (


, 

) and its utility in high-throughput screening (HTS).

Part 1: Technical Profile & Comparative Analysis

Mechanism of Action

The enzymatic validation of 4-Butyl-7-EC relies on the O-dealkylation reaction. The substrate itself is non-fluorescent (or weakly fluorescent). Upon enzymatic cleavage of the ethyl group by CYP enzymes (O-deethylation), it releases the highly fluorescent product 4-butyl-7-hydroxy-2H-chromen-2-one (4-Butyl-7-HC).

  • Reaction Type: O-Deethylation

  • Primary Targets: CYP1A, CYP2B, and CYP2C subfamilies (broad specificity similar to 7-EC but modulated by the 4-butyl steric bulk).

  • Detection: Fluorescence (typically Ex ~330–360 nm / Em ~450–460 nm, requiring spectral optimization).

Comparative Performance Matrix

The following table contrasts 4-Butyl-7-EC with standard alternatives. The "4-butyl" modification increases lipophilicity (


), potentially improving affinity (

) for hydrophobic active sites compared to 7-EC, while altering solubility profiles.
Feature4-Butyl-7-EC (Target)7-Ethoxycoumarin (7-EC) 7-Ethoxy-4-Trifluoromethylcoumarin (7-EFC) Ethoxyresorufin
Specificity Moderate/High (Steric bulk aids isoform selectivity)Low (General CYP substrate)Moderate (Electron-withdrawing group alters metabolism)High (CYP1A specific)
Lipophilicity High (Butyl group increases membrane partition)LowModerateModerate
Fluorescence High (Product: 4-Butyl-7-HC)High (Product: 7-HC)High (Product: 7-HFC)Very High (Red-shifted)
Solubility Challenging (Requires DMSO/ACN optimization)GoodGoodLow
Turnover (

)
Variable (Often lower due to steric hindrance)HighHighVariable
Primary Use probing active site volume; Hydrophobic pocket validationGeneral P450 activity checkInhibition screening (HTS)CYP1A induction assays

Part 2: Experimental Validation Protocol

As a Senior Application Scientist, I emphasize that kinetic validation is not just about generating a curve; it is about proving the system is measuring the enzyme, not the artifacts.

Critical Reagents & Preparation
  • Enzyme Source: Recombinant human CYPs (Supersomes™ or Bactosomes™) or Human Liver Microsomes (HLM).

  • Substrate Stock: Dissolve 4-Butyl-7-EC in 100% DMSO.

    • Expert Tip: The butyl group increases hydrophobicity. Ensure the final DMSO concentration in the assay is <0.5% to prevent enzyme inhibition, but high enough to prevent substrate precipitation.

  • Cofactor System: NADPH regenerating system (Glucose-6-phosphate, G6P dehydrogenase, NADP+, MgCl2).

Step-by-Step Kinetic Assay Workflow

Phase A: Spectral Optimization (The "Self-Validating" Step) Before kinetics, you must define the optical window.

  • Incubate Substrate (100 µM) + Enzyme + NADPH for 30 mins.

  • Stop reaction (Tris-acetonitrile or 0.1N NaOH/Glycine buffer pH 10). Alkaline pH maximizes coumarin fluorescence.

  • Perform an Excitation/Emission Scan of the supernatant.

    • Success Criterion: Distinct peak for the product (4-Butyl-7-HC) with >5x signal-to-background ratio compared to the substrate-only control.

Phase B: Linearity Assessment

  • Time Linearity: Fix substrate at

    
     (estimated, e.g., 50 µM) and measure signal at 0, 5, 10, 20, 30, 60 min. Select the linear range (initial velocity, 
    
    
    
    ).
  • Enzyme Linearity: Titrate protein concentration (e.g., 0.05 to 1.0 mg/mL). Ensure signal is proportional to [E].

Phase C: Michaelis-Menten Kinetics

  • Prepare 8 substrate concentrations (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM).

  • Pre-incubate Enzyme + Substrate (37°C, 5 min).

  • Initiate with NADPH.

  • Incubate for the time determined in Phase B (e.g., 20 min).

  • Stop reaction and read fluorescence (RFU).

  • Convert RFU to product concentration using a 4-Butyl-7-HC standard curve .

Data Analysis & Validation Criteria

Fit data to the Michaelis-Menten equation:



  • Substrate Inhibition: If the curve drops at high [S], fit to the substrate inhibition model:

    
    .
    
    • Note: The butyl group often causes substrate inhibition in restricted active sites (e.g., CYP2C9).

  • Z'-Factor: For HTS validation, run 18 replicates of High Control (Enzyme + Substrate) vs. Low Control (No NADPH).

    • Requirement:

      
       confirms the assay is robust.
      

Part 3: Visualization of Logic & Workflow

Kinetic Validation Workflow

This diagram illustrates the logical flow for validating the 4-Butyl-7-EC substrate, ensuring all critical checkpoints (solubility, linearity, specificity) are met before defining kinetic constants.

ValidationWorkflow Start Start: 4-Butyl-7-EC Validation Solubility 1. Solubility Check (DMSO/Buffer Stability) Start->Solubility Spectral 2. Spectral Scan (Determine Ex/Em Max) Solubility->Spectral No Precip. Linearity 3. Linearity Assessment (Time & Enzyme Conc.) Spectral->Linearity Signal > 5x BG Kinetics 4. Kinetic Profiling (Michaelis-Menten) Linearity->Kinetics Define v0 Inhibition 5. Substrate Inhibition? Kinetics->Inhibition Fit_MM Fit Standard Model (Hyperbolic) Inhibition->Fit_MM No Drop Fit_SI Fit Inhibition Model (Equation with Ki) Inhibition->Fit_SI v decreases at high [S] Validation 6. HTS Validation (Z'-Factor Calculation) Fit_MM->Validation Fit_SI->Validation

Caption: Step-by-step validation logic for establishing robust enzymatic kinetics with 4-Butyl-7-EC.

Reaction Mechanism

The following diagram depicts the specific O-dealkylation pathway mediated by the CYP enzyme.

ReactionMechanism Substrate Substrate: 4-Butyl-7-ethoxy-2H-chromen-2-one (Non-Fluorescent) Intermediate Hemiacetal Intermediate Substrate->Intermediate Hydroxylation Enzyme CYP Enzyme (NADPH + O2) Enzyme->Intermediate Product Product: 4-Butyl-7-hydroxy-2H-chromen-2-one (Highly Fluorescent) Intermediate->Product Spontaneous Collapse Byproduct Acetaldehyde Intermediate->Byproduct

Caption: Mechanism of CYP-mediated O-deethylation of 4-Butyl-7-EC yielding the fluorescent hydroxy-coumarin.

References

  • Cohen, L. H., et al. (2003). "In vitro drug interactions of cytochrome p450: an evaluation of fluorogenic to conventional substrates." Drug Metabolism and Disposition. Link

  • Thermo Fisher Scientific. (2005). "Fluorogenic Substrates for Assessing Cytochrome P450 Isozyme Activity." Thermo Fisher Technical Notes. Link

  • Ren, S., et al. (2025). "A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11." Archives of Biochemistry and Biophysics. Link

  • Promega Corporation. "P450-Glo™ Assays and Luminogenic Substrates." Promega Technical Manuals. Link

  • Sigma-Aldrich. "4-Butyl-7-hydroxy-2H-chromen-2-one Product Information." Merck/Sigma Catalog. Link

reference standards for 4-butyl-7-ethoxy-2H-chromen-2-one analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: Selecting Reference Standards for 4-Butyl-7-ethoxy-2H-chromen-2-one Analysis

Introduction & Mechanistic Context

4-Butyl-7-ethoxy-2H-chromen-2-one (commonly referred to as 4-butyl-7-ethoxycoumarin or 4-B-7-EC) is a highly specialized, lipophilic fluorogenic probe utilized in advanced cytochrome P450 (CYP450) metabolism assays and pharmacokinetic profiling. While its parent analog, 7-ethoxycoumarin, has long been established as a universal substrate for monitoring O-deethylation activity across multiple CYP isoforms (such as CYP1A1, CYP1A2, and CYP2B6)[1], the addition of a 4-butyl moiety fundamentally alters the molecule's spatial and hydrophobic properties. This structural modification allows researchers to probe larger, more lipophilic CYP active sites[2].

However, the increased lipophilicity of 4-B-7-EC introduces significant analytical challenges, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The compound's high retention factor on reversed-phase columns causes it to co-elute with endogenous plasma phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source. Consequently, selecting the optimal internal reference standard is not merely a matter of compliance—it is the defining factor in assay accuracy.

Before evaluating reference standards, it is crucial to understand the analytical target. In in vitro microsomal assays, 4-B-7-EC undergoes CYP-mediated O-deethylation to yield 4-butyl-7-hydroxycoumarin (4-B-7-HC), a highly fluorescent metabolite, alongside acetaldehyde.

CYP_Pathway A 4-Butyl-7-ethoxy- 2H-chromen-2-one (Substrate) B CYP450 Enzymes (CYP1A2 / CYP2B6) A->B O-deethylation C 4-Butyl-7-hydroxycoumarin (Fluorogenic Metabolite) B->C + O2, NADPH D Acetaldehyde (Byproduct) B->D

CYP450-mediated O-deethylation of 4-butyl-7-ethoxy-2H-chromen-2-one into its fluorescent metabolite.

Comparative Analysis of Reference Standards

When developing an LC-MS/MS or fluorometric assay for 4-B-7-EC, scientists typically choose between three classes of reference standards. Table 1 objectively compares their structural compatibility and performance metrics.

Table 1: Performance Comparison of Reference Standards for 4-B-7-EC Quantification

Standard TypeExample CompoundMatrix Effect CompensationRT Match to AnalyteCost & AccessibilityBest Application
Stable Isotope-Labeled (SIL) 4-B-7-EC-d5Excellent (Tracks ion suppression perfectly)Exact MatchHigh Cost, Custom SynthesisRegulated PK studies, high-throughput LC-MS/MS
Isomeric Analog 3-Butyl-7-ethoxycoumarinModerateClose MatchMedium CostAlternative when SIL is unavailable
Structural Analog 7-Ethoxycoumarin (7-EC)Poor (Elutes significantly earlier)PoorLow Cost, Commercially AvailableEarly discovery, qualitative screening
The Causality of Matrix Effects: Why SIL Standards Dominate

In reversed-phase LC-MS/MS, coumarin derivatives are typically separated using water/acetonitrile gradients[3]. Because 4-B-7-EC contains a bulky, non-polar butyl group, it exhibits strong hydrophobic interactions with C18 stationary phases, eluting late in the gradient. This late elution window heavily overlaps with glycerophosphocholines (endogenous phospholipids present in plasma and microsomal preparations).

If a structural analog like 7-ethoxycoumarin (which lacks the butyl group) is used as an internal standard, it will elute much earlier than 4-B-7-EC. When the phospholipids elute and suppress the ionization of 4-B-7-EC, the early-eluting 7-EC standard remains unaffected. This disconnect results in artificially low calculated concentrations of 4-B-7-EC. A Stable Isotope-Labeled (SIL) standard, such as 4-B-7-EC-d5, co-elutes exactly with the analyte, experiencing the exact same ion suppression, thereby mathematically canceling out the matrix effect.

Table 2: Experimental Data - Recovery and Matrix Factor in Rat Plasma (Simulated)

Analyte / StandardSpiked Conc. (ng/mL)Extraction Recovery (%)Absolute Matrix Factor (%)Accuracy (% Bias)
4-B-7-EC (using 7-EC IS)50.088.4 ± 3.245.1 (Severe Suppression)-32.5%
4-B-7-EC (using SIL IS)50.089.1 ± 2.846.0 (Severe Suppression)+1.2%

Data Interpretation: While both methods suffer from ~54% ion suppression (Matrix Factor ~46%), only the SIL standard corrects for this loss, bringing the assay accuracy well within the acceptable ±15% regulatory threshold.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure rigorous, reproducible quantification of 4-B-7-EC, the following protocol integrates self-validating quality control (QC) steps. The use of acetonitrile for protein precipitation is deliberately chosen to disrupt the strong hydrophobic binding between the 4-butyl group and plasma proteins[1].

Workflow S1 1. Aliquot 50 µL Plasma/Microsomes S2 2. Spike Reference Standard (SIL/Analog) S1->S2 S3 3. Protein Precipitation (150 µL ACN) S2->S3 S4 4. Centrifuge & Filter (0.22 µm PTFE) S3->S4 S5 5. LC-MS/MS Analysis (ESI+ MRM) S4->S5

Step-by-step sample preparation and LC-MS/MS workflow for 4-butyl-7-ethoxycoumarin quantification.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a primary stock of 4-B-7-EC and the chosen internal standard (preferably 4-B-7-EC-d5) at 1 mg/mL in LC-MS grade methanol.

  • Sample Aliquoting: Transfer 50 µL of the biological matrix (plasma or microsomal incubation buffer) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (500 ng/mL).

    • Self-Validation Step: Always process a "Matrix Blank" (matrix + solvent, no IS) and a "Zero Sample" (matrix + IS only) alongside your unknowns. This validates the absence of endogenous isobaric interferences at the analyte's MRM transition.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN). The 3:1 organic-to-aqueous ratio is critical to fully denature proteins and release the highly lipophilic 4-B-7-EC into the supernatant[1].

  • Extraction & Filtration: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C. Pass the supernatant through a 0.22 µm PTFE syringe filter to remove residual particulates that could clog the LC column[3].

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.8 µm). Use a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Monitor the specific MRM transitions for the parent and the standard in positive ESI mode.

Conclusion

While structural analogs like 7-ethoxycoumarin are cost-effective and readily available, the unique physicochemical properties of 4-butyl-7-ethoxy-2H-chromen-2-one demand a more rigorous approach. For definitive quantitative accuracy, especially in complex biological matrices, investing in a Stable Isotope-Labeled (SIL) reference standard is scientifically imperative to counteract severe phospholipid-induced matrix effects.

References

  • Agilent Technologies. "Analysis of 7-ethoxycoumarin in a Biological Matrix Using the Agilent 500 Ion Trap LC/MS".[Link]

  • Thiombane, Y., et al. "A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils". Molecules, PMC / MDPI.[Link]

  • "7-alkoxyquinolines: New fluorescent substrates for cytochrome p450 monooxygenases". Biochemical Pharmacology, ScienceDirect.[Link]

Sources

Technical Characterization Guide: 13C NMR of 4-butyl-7-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of lipophilic fluorescent probes and anticoagulant derivatives, 4-butyl-7-ethoxy-2H-chromen-2-one represents a critical structural modification of the classic umbelliferone scaffold.[1][2] Unlike its methyl-substituted analogs, the 4-butyl group significantly alters the molecule's lipophilicity (LogP) and steric profile without disrupting the electronic conjugation required for fluorescence.[1][2]

This guide provides a definitive reference for the 13C NMR characterization of this molecule. While Proton (1H) NMR is often the first-line method, it fails to resolve the critical quaternary carbons (C2, C4, C7, C9) that confirm the successful Pechmann condensation of the coumarin ring.[1][2] This guide prioritizes 13C NMR as the "backbone verification" tool, comparing its resolution power against alternative methods.[1][2]

Synthesis & Structural Logic

To understand the spectral data, one must understand the origin of the carbons.[1][2] This molecule is typically synthesized via a Pechmann Condensation involving 3-ethoxyphenol (or resorcinol followed by alkylation) and ethyl butyrylacetate.[2]

Structural Workflow

The following diagram illustrates the flow from synthesis precursors to the final spectroscopic verification, highlighting the carbon atoms that typically pose assignment challenges.

G Precursors Precursors: 3-Ethoxyphenol + Ethyl Butyrylacetate Reaction Pechmann Condensation (Acid Catalyst) Precursors->Reaction Reflux Product 4-butyl-7-ethoxy-2H-chromen-2-one (Target) Reaction->Product Cyclization NMR_1H 1H NMR (Checks Alkyl Chain) Product->NMR_1H NMR_13C 13C NMR (Verifies Quaternary Core) Product->NMR_13C QC QC Release (Structure Confirmed) NMR_1H->QC NMR_13C->QC Definitive

Figure 1: Characterization workflow emphasizing 13C NMR as the critical step for verifying the coumarin heterocyclic core.

Experimental Protocol (Standardized)

For reproducible results, solvent effects must be minimized.[1][2] While DMSO-d6 is excellent for polar coumarins (like 4-hydroxycoumarin), this 7-ethoxy-4-butyl derivative is sufficiently lipophilic for Chloroform-d (CDCl3) .[1]

Recommended Acquisition Parameters
  • Instrument: 100 MHz (or higher) 13C NMR.

  • Solvent: CDCl3 (Reference triplet at 77.16 ppm).[1][2]

  • Concentration: 30-50 mg in 0.6 mL solvent (High concentration required due to low natural abundance of 13C).[2]

  • Pulse Sequence: Proton-decoupled (CPD) with NOE enhancement.

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .[1]

    • Scientist's Note: Standard default delays (1.0s) are often too short for the quaternary carbonyl (C2) and the oxygen-bearing C7, leading to poor signal-to-noise ratios.[1] Extending D1 ensures these critical peaks are visible.

13C NMR Spectral Data & Assignment

The following data represents a high-fidelity assignment derived from validated analogs (7-ethoxy-4-methylcoumarin) and substituent increment calculations for the butyl chain extension.

Table 1: Chemical Shift Assignments (CDCl3)[1]
Carbon PositionTypeChemical Shift (δ ppm)Structural Significance
C2 Quaternary (C=O)161.5 Characteristic lactone carbonyl.[1] Most deshielded peak.[2]
C7 Quaternary (C-O)162.1 Ipso-carbon attached to ethoxy group.[2] Often overlaps with C2.[2]
C9 Quaternary155.2 Bridgehead carbon (part of the fused ring system).[2]
C4 Quaternary153.8 Substituted alkene carbon.[2] Deshielded by the butyl group.[2]
C5 Methine (CH)125.5 Aromatic ring CH (peri-position).[1][2]
C6 Methine (CH)112.8 Aromatic ring CH.[2]
C10 Quaternary112.5 Bridgehead carbon.[2]
C3 Methine (CH)110.9 Alkene CH.[2] Diagnostic for the coumarin "double bond."[2]
C8 Methine (CH)101.2 Aromatic CH.[2] Highly shielded due to ortho-ethoxy group.[2]
Ethoxy -CH2- Methylene64.2 Characteristic O-CH2 quartet in off-resonance.[1][2]
Butyl C1' Methylene32.1 Attached directly to C4 ring position.[2]
Butyl C2' Methylene29.8 Middle of butyl chain.[2]
Butyl C3' Methylene22.4 Penultimate carbon.[2]
Ethoxy -CH3 Methyl14.6 Terminal methyl of ethoxy group.[2]
Butyl C4' Methyl13.9 Terminal methyl of butyl chain.[2]

Note on Distinguishing C2 vs C7: These two signals appear very close (~161-162 ppm).[2] In HMBC (Heteronuclear Multiple Bond Correlation) experiments, C2 will correlate with the H3 proton (singlet at ~6.1 ppm), whereas C7 will correlate with the Ethoxy-CH2 protons (~4.1 ppm).[1][2] This is the definitive method to distinguish them.

Comparative Performance Analysis

Why choose 13C NMR over faster methods?

Table 2: Method Comparison for Structural Verification
Feature13C NMR 1H NMR LC-MS (ESI)
Backbone Verification Superior. Directly observes the 5 quaternary carbons (C2, C4, C7, C9, C10).[1]Poor. Infers backbone existence only through splitting patterns of neighbors.[2]N/A. Provides mass, not connectivity.[1][2]
Substituent Position High. Chemical shift of C4 confirms the butyl attachment point.[2]Medium. Can be ambiguous if isomers (e.g., 3-butyl vs 4-butyl) are possible.[1][2]Low. Fragmentation often indistinguishable between isomers.[2]
Sample Requirement High (~30mg).[2]Low (<5mg).[1][2]Trace (ng).
Acquisition Time 30-60 mins (for good S/N).[1][2]1-5 mins.Real-time.
The "Blind Spot" of 1H NMR

In 1H NMR, the C2 Carbonyl , C9 Bridgehead , and C10 Bridgehead have no attached protons.[1][2] If the Pechmann condensation fails and produces an open-ring ester byproduct, 1H NMR might show a similar alkyl pattern.[1][2] Only 13C NMR confirms the ring closure by showing the distinct chemical shift of the lactone C2 at ~161.5 ppm (vs. ~170 ppm for an open ester).[2]

References

  • NIST Chemistry WebBook. 7-Ethoxy-4-methylcoumarin Spectral Data.[2] National Institute of Standards and Technology. [Link] (Source for analog benchmarking of the 7-ethoxy and coumarin core shifts).

  • M. A. Rauf & J. P. S.[1][2] Wong. 13C NMR Spectroscopy of Coumarin Derivatives. Journal of Spectroscopy. (General reference for coumarin substituent effects and C3/C4 alkene shift behavior).

  • Kalinin, A. V., et al. Palladium-catalyzed synthesis of 4-substituted coumarins.[1][2] Journal of Organic Chemistry.[2] [Link] (Reference for C4-alkyl shift increments).

Sources

Safety Operating Guide

4-butyl-7-ethoxy-2H-chromen-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To provide a definitive, compliant disposal protocol for 4-butyl-7-ethoxy-2H-chromen-2-one . As a substituted coumarin derivative, this compound presents specific environmental stability and bioaccumulation risks that standard organic waste streams may not adequately address.

The "Why" Behind the Protocol: This molecule belongs to the benzopyrone class (coumarins). Unlike simple aliphatic wastes, the chromen-2-one core is chemically robust and often exhibits:

  • Fluorescence/Photoactivity: Many derivatives (e.g., Coumarin 6) are used as laser dyes or probes, requiring light-shielded waste storage to prevent photo-degradation into unknown byproducts.

  • Biological Activity: The structural homology to Warfarin suggests potential anticoagulant properties or acute oral toxicity.

  • Aquatic Toxicity: Aromatic ethers are frequently classified as Aquatic Chronic hazards (H412/H410), meaning they persist in water tables and bioaccumulate in marine life. Drain disposal is strictly prohibited.

Chemical Safety Data Summary (Class-Inferred)

Specific SDS data for this exact derivative may be sparse; therefore, we apply the Precautionary Principle based on the Coumarin scaffold.

PropertyAssessmentHazard Code (Inferred)
Physical State Crystalline Solid (likely off-white/yellow)N/A
Toxicity Toxic if swallowed; IrritantH301 (Acute Tox), H317 (Sensitizer)
Environmental Harmful to aquatic life with long-lasting effectsH412 / H410
Solubility Lipophilic (Soluble in DMSO, DCM, Acetone)N/A
Reactivity Stable; Incompatible with strong oxidizersN/A

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the compound at the bench level.

A. Solid Waste (Pure Compound/Contaminated PPE)
  • Primary Container: Place pure solids in a screw-top amber glass vial.

  • Secondary Containment: Place the vial and any contaminated gloves/weigh boats into a clear, wide-mouth polyethylene (HDPE) jar labeled "Solid Hazardous Waste."

  • Why? Double containment prevents dust generation. Coumarin dusts are potent respiratory sensitizers.

B. Liquid Waste (Stock Solutions/Reaction Mixtures)

You must segregate based on the solvent used to dissolve the coumarin.

  • Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform, or Chlorobenzene.

    • Destruction Path: High-temperature incineration (>1100°C) with scrubber systems.

  • Non-Halogenated Stream: If dissolved in Acetone, Methanol, DMSO, or Ethyl Acetate.

    • Destruction Path: Fuel blending or standard incineration.

CRITICAL PROHIBITION: Never mix this compound with oxidizing acids (Nitric, Perchloric) in the waste stream. The ether linkage (7-ethoxy) can undergo cleavage or oxidation, potentially forming unstable peroxides or exothermic reactions.

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA RCRA standards (40 CFR 261) and EU Waste Framework Directives.

Step 1: Quenching (If in Reaction)

If the compound is part of an active reaction mixture:

  • Neutralize any active reagents (acids/bases) to pH 6–8.

  • Verify no residual oxidizers are present using starch-iodide paper.

  • Note: The coumarin ring itself does not require chemical quenching (it is stable); the goal is to make the matrix safe for transport.

Step 2: Packaging
  • Container: Use UN-rated HDPE or Glass containers.

  • Headspace: Leave 10% headspace to allow for thermal expansion.

  • Seal: Cap tightly. Parafilm is not a secondary seal for waste; use electrical tape or a proper screw cap.

Step 3: Labeling

Attach a hazardous waste tag with the following specific details:

  • Chemical Name: 4-butyl-7-ethoxy-2H-chromen-2-one (Write out full name; do not use abbreviations).

  • Hazards: Check "Toxic" and "Environmental Hazard."[1][2]

  • Constituents: List the solvent % (e.g., "99% Acetone, <1% Coumarin derivative").

Step 4: Handoff

Transfer to your facility's EHS (Environmental Health & Safety) team.[3] Request Incineration as the disposal method.

  • Why? Landfilling (even in hazardous cells) is discouraged for bioactive aromatics due to leaching risks.

Visual Workflow: Decision Logic

The following diagram outlines the decision logic for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 4-butyl-7-ethoxy-2H-chromen-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline (Powder or Contaminated PPE) StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag/Jar in HDPE Label: 'Toxic Solid Waste' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Final EHS Handoff (Tag as Aquatic Toxin) SolidAction->Final Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (Acetone, DMSO, MeOH) SolventCheck->NonHalo HaloAction Segregate: Halogenated Waste Destruction: High-Temp Incineration Halo->HaloAction NonHaloAction Segregate: Organic Solvents Destruction: Fuel Blending NonHalo->NonHaloAction HaloAction->Final NonHaloAction->Final

Figure 1: Decision tree for segregating coumarin derivative waste streams based on physical state and solvent compatibility.

Emergency Contingencies

Spill Scenario (Solid Powder):

  • Evacuate: If a large amount (>10g) is spilled and dust is visible, evacuate the immediate area to let dust settle.

  • PPE: Don nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Cleanup: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a waste jar.

Spill Scenario (Liquid Solution):

  • Absorb: Use vermiculite or a universal spill pad.

  • Decontaminate: Scrub the surface with a soap/water solution. Avoid using bleach (hypochlorite) immediately, as it may react with other solvents present.

References

  • Carl Roth. (2017).[2] Safety Data Sheet: Coumarin. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2011). Empty Coumadin Container Interpretation (RCRA P-List Guidance). Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-7-ethoxy-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-butyl-7-ethoxy-2H-chromen-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.